Product packaging for 4-[2-(Methylamino)ethyl]aniline(Cat. No.:CAS No. 32868-32-9)

4-[2-(Methylamino)ethyl]aniline

Cat. No.: B1278489
CAS No.: 32868-32-9
M. Wt: 150.22 g/mol
InChI Key: NNIPOYNUFNLQMO-UHFFFAOYSA-N
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Description

4-[2-(Methylamino)ethyl]aniline (CAS 32868-32-9) is a high-purity aromatic amine with a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol. It is characterized as a colorless liquid with a chromatographic purity of 98% min . This compound serves as a versatile and critical building block in scientific research, primarily valued for its bifunctional structure featuring both a primary aniline group and a secondary methylamino group, which enables multiple selective reaction pathways including acylation, alkylation, and condensation . A key demonstrated research application of this compound is its use as a pseudo-template in the synthesis of molecularly imprinted polymers (MIPs). These polymers are highly effective sorbents for the selective solid-phase extraction of the neurotransmitter dopamine from complex biological matrices, such as artificial urine, facilitating crucial analysis in biochemical diagnostics . Beyond this specific use, its structural features make it a valuable intermediate in the synthesis of more complex bioactive compounds, dyes, and specialty chemicals . The compound's reactivity also makes it suitable for polymer chemistry and the development of functional materials where the introduction of reactive amine groups is required . Researchers can leverage its chemical stability and compatibility with common organic solvents for both laboratory-scale and industrial-scale synthesis. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Introduction into humans or animals is strictly prohibited by law .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B1278489 4-[2-(Methylamino)ethyl]aniline CAS No. 32868-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(methylamino)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIPOYNUFNLQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437113
Record name 4-[2-(Methylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32868-32-9
Record name 4-[2-(Methylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-[2-(Methylamino)ethyl]aniline (CAS Number: 32868-32-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-[2-(Methylamino)ethyl]aniline, registered under CAS number 32868-32-9. This bifunctional molecule, incorporating both a primary aromatic amine and a secondary alkylamine, serves as a versatile intermediate in various fields, particularly in the synthesis of pharmaceuticals and other specialty chemicals. This document consolidates available data to offer a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

This compound, also known by synonyms such as 4-Amino-N-methylphenethylamine and N-Methyl-2-(4-aminophenyl)ethylamine, is an organic compound featuring an aniline moiety substituted at the para position with a methylaminoethyl group.[1][2][3]

Molecular Structure and Identifiers

The structural representation of this compound is fundamental to understanding its chemical behavior.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 32868-32-9
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
IUPAC Name This compound
Synonyms 4-Amino-N-methylphenethylamine, N-Methyl-2-(4-aminophenyl)ethylamine, Benzeneethanamine, 4-amino-N-methyl-
Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Appearance Colorless liquid[4]
Boiling Point 272.542 °C at 760 mmHg (Calculated)[3]
Density 1.002 g/cm³ (Calculated)[3]
Solubility Soluble in organic solvents[4]
Storage Condition 2-8°C, dry, sealed, away from light[5]

Spectral Analysis

As of the current literature survey, detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not widely published. However, predicted spectral data can be inferred from the analysis of its functional groups and related structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl bridge protons, and the methyl group protons. The aromatic protons on the para-substituted ring would likely appear as two doublets. The methylene protons of the ethyl group would be split by each other and potentially by the adjacent NH proton. The N-methyl protons would appear as a singlet, and the protons on the two amine groups would present as broad singlets.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the primary amine and the carbon bearing the ethyl group showing distinct chemical shifts. The two methylene carbons of the ethyl bridge and the N-methyl carbon would also have characteristic resonances.

Predicted Mass Spectrum

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 150. Fragmentation would likely involve cleavage of the C-C bond beta to the aromatic ring and cleavage of the C-N bonds.

Predicted IR Spectrum

The infrared spectrum would be characterized by the N-H stretching vibrations of the primary aromatic amine (typically two bands in the 3300-3500 cm⁻¹ region) and the secondary alkylamine (one band in the 3300-3500 cm⁻¹ region). C-N stretching vibrations and aromatic C-H and C=C stretching bands would also be prominent.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the differential reactivity of its two amine functionalities.

Synthetic Routes

Literature reports indicate that this compound can be synthesized from precursors such as p-aminophenethylamine. One documented method involves the selective N-methylation of p-aminophenethylamine.

3.1.1. Experimental Protocol: N-Methylation of p-Aminophenethylamine (Conceptual)

Synthesis_Workflow cluster_0 Step 1: Protection of Primary Amine cluster_1 Step 2: Methylation of Secondary Amine cluster_2 Step 3: Deprotection A p-Aminophenethylamine B Protection (e.g., Boc anhydride) A->B Reagents C N-Boc-p-aminophenethylamine B->C D N-Boc-p-aminophenethylamine E Methylating agent (e.g., Methyl iodide) D->E Reagents F N-Boc-N-methyl-p-aminophenethylamine E->F G N-Boc-N-methyl-p-aminophenethylamine H Deprotection (e.g., TFA or HCl) G->H Reagents I This compound H->I

Figure 2: Conceptual workflow for the synthesis of this compound.

Procedure:

  • Protection: The primary amine of p-aminophenethylamine is selectively protected, for instance, by reacting it with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc derivative. This selectivity is achievable due to the higher nucleophilicity of the primary aliphatic amine compared to the primary aromatic amine.

  • Methylation: The resulting intermediate, with its free secondary amine, is then subjected to methylation using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two distinct amine groups.

  • Primary Aromatic Amine (-NH₂): This group is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution reactions.[6] It can undergo diazotization when treated with nitrous acid at low temperatures to form a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.[7]

  • Secondary Aliphatic Amine (-NHCH₃): This group is more basic and generally more nucleophilic than the aromatic amine.[8] It readily undergoes reactions typical of secondary amines, such as alkylation, acylation, and sulfonylation.[9]

The difference in basicity and nucleophilicity between the two amine groups allows for selective reactions under carefully controlled conditions, making this molecule a useful building block in multi-step syntheses.[4]

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in several areas:

  • Pharmaceutical Synthesis: It serves as a scaffold for the synthesis of more complex molecules with potential biological activity.[4] The presence of two nitrogen atoms at different positions allows for the construction of diverse molecular architectures.

  • Dye and Pigment Industry: Aromatic amines are classical precursors in the synthesis of azo dyes.[10]

  • Polymer Chemistry: The amine functionalities can be used to incorporate this unit into polymer backbones or as a cross-linking agent to modify polymer properties.[5]

  • Fine and Specialty Chemicals: It is used as a building block for a range of specialty chemicals where the introduction of a substituted aniline moiety is desired.[4]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety precautions for handling aromatic amines and secondary alkylamines should be strictly followed.

  • General Hazards: Aromatic amines can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin. They can also cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically useful molecule possessing two distinct amine functionalities that can be selectively manipulated. Its role as an intermediate in the pharmaceutical, dye, and specialty chemical industries highlights its importance. While there is a need for more comprehensive public data on its experimental physical and spectral properties, this guide provides a solid foundation of its known attributes and potential applications, serving as a valuable resource for chemical researchers and developers.

References

Benzeneethanamine, 4-amino-N-methyl- physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzeneethanamine, 4-amino-N-methyl-, also known as 4-amino-N-methylphenethylamine, is a substituted phenethylamine derivative of significant interest in medicinal chemistry and pharmacology. Its structural similarity to endogenous trace amines and other psychoactive compounds makes it a valuable molecule for research into neurotransmitter systems. This guide provides a comprehensive overview of its known physical and chemical properties, synthesis, and potential applications, with a focus on providing a technical resource for professionals in drug development and scientific research. Due to the limited availability of experimental data for this specific compound, this guide incorporates data from closely related analogues to provide a comparative context, with clear delineations to ensure scientific integrity.

Chemical Identity and Structure

Benzeneethanamine, 4-amino-N-methyl- is a phenethylamine derivative characterized by an amino group at the para-position of the benzene ring and a methyl group on the nitrogen of the ethylamine side chain.

  • IUPAC Name: 4-(2-(methylamino)ethyl)aniline

  • Synonyms: 4-Amino-N-methylphenethylamine, 4-[2-(Methylamino)ethyl]aniline

  • CAS Number: 32868-32-9

  • Molecular Formula: C₉H₁₄N₂

  • Molecular Weight: 150.22 g/mol

Chemical Structure:

Caption: Chemical structure of Benzeneethanamine, 4-amino-N-methyl-.

Physical and Chemical Properties

Experimental data for the physical and chemical properties of Benzeneethanamine, 4-amino-N-methyl- are not extensively reported in the literature. Therefore, a comparative analysis with its close structural analogues, N-methylphenethylamine (NMPEA) and 4-methylphenethylamine (4-MPEA), is provided to offer estimated properties.

Table 1: Comparison of Physical Properties

PropertyBenzeneethanamine, 4-amino-N-methyl-N-methylphenethylamine (NMPEA)4-methylphenethylamine (4-MPEA)
CAS Number 32868-32-9589-08-23261-62-9
Appearance Not reportedColorless liquid[1]Clear colorless to light yellow liquid
Boiling Point Not reported203 °C214 °C
Melting Point Not reportedNot applicable (liquid at room temp.)116°C (estimate)
Density Not reported0.93 g/mL at 25 °C[2]0.93 g/mL
pKa Not reported10.14[1]10.02 (Predicted)
Solubility Not reportedSlightly soluble in water[3]Soluble in Chloroform, Methanol (Slightly)

Note: The properties of the analogues suggest that Benzeneethanamine, 4-amino-N-methyl- is likely a liquid or a low-melting solid at room temperature, with a basic character due to its amino groups.

Synthesis and Reactivity

Proposed Synthetic Pathway:

A potential synthesis could start from 4-nitrophenethylamine, which would undergo N-methylation followed by the reduction of the nitro group to an amine.

Synthesis_Pathway 4-Nitrophenethylamine 4-Nitrophenethylamine N-Methyl-4-nitrophenethylamine N-Methyl-4-nitrophenethylamine 4-Nitrophenethylamine->N-Methyl-4-nitrophenethylamine Methylating Agent (e.g., CH3I) Benzeneethanamine, 4-amino-N-methyl- Benzeneethanamine, 4-amino-N-methyl- N-Methyl-4-nitrophenethylamine->Benzeneethanamine, 4-amino-N-methyl- Reduction (e.g., H2/Pd-C)

Caption: A proposed synthetic pathway for Benzeneethanamine, 4-amino-N-methyl-.

Reactivity:

The chemical reactivity of Benzeneethanamine, 4-amino-N-methyl- is dictated by its two primary functional groups: the aromatic primary amine and the aliphatic secondary amine.

  • Basicity: Both amino groups are basic and will react with acids to form ammonium salts. The aliphatic secondary amine is expected to be more basic than the aromatic primary amine.

  • N-Alkylation and N-Acylation: The secondary amine can undergo further alkylation or acylation reactions.[4]

  • Aromatic Ring Substitution: The primary amino group is an activating group, directing electrophilic aromatic substitution to the ortho positions.

Potential Applications and Biological Activity

Substituted phenethylamines are a well-established class of compounds with a wide range of pharmacological activities, primarily due to their interaction with monoamine neurotransmitter systems.[5]

Research Applications:

  • Medicinal Chemistry: As a structural analogue of known neuromodulators, this compound is a valuable tool for probing the structure-activity relationships of receptors and transporters in the central nervous system.[2]

  • Pharmacological Research: It can be used to investigate the pharmacology of trace amine-associated receptors (TAARs), particularly TAAR1, which is a known target for phenethylamine derivatives.[6] Agonism at TAAR1 can modulate the activity of dopamine, norepinephrine, and serotonin systems.[7]

Biological Activity Context from Analogues:

  • N-methylphenethylamine (NMPEA): Acts as a neuromodulator and is an agonist for the human trace amine-associated receptor 1 (hTAAR1).[8] It can influence mood and behavior.[8]

  • 4-methylphenethylamine (4-MPEA): Also an agonist of human TAAR1 and has been shown to enhance wakefulness and cognitive performance in research models.[4]

Given these activities in closely related molecules, it is plausible that Benzeneethanamine, 4-amino-N-methyl- also exhibits activity at TAAR1 and could modulate monoaminergic neurotransmission. The presence of the 4-amino group may significantly alter its binding affinity and functional activity compared to its analogues.

Toxicology and Safety

No specific toxicological data for Benzeneethanamine, 4-amino-N-methyl- (CAS 32868-32-9) is currently available. However, based on the data for its analogues and general principles of amine toxicity, a precautionary approach to handling is warranted.

Inferred Hazards from Analogues:

  • N-methylphenethylamine (NMPEA): Classified as harmful if swallowed and causes serious eye damage.[9] The oral LD50 in mice is reported as 685 mg/kg.[1]

  • 4-methylphenethylamine (4-MPEA): GHS classifications indicate it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

General Handling Precautions:

Due to the inferred hazards, the following personal protective equipment (PPE) and handling procedures are recommended:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Experimental Protocol: General Handling and Storage

  • Receiving and Storage: Upon receipt, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Dispensing: For weighing and preparing solutions, conduct all operations within a chemical fume hood.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Benzeneethanamine, 4-amino-N-methyl- is a phenethylamine derivative with significant potential for research in neuropharmacology and medicinal chemistry. While specific experimental data for this compound is limited, a comprehensive understanding of its likely properties and biological activity can be inferred from its structural analogues. This guide provides a foundational technical overview to aid researchers and drug development professionals in their work with this and related compounds. Further experimental characterization of its physical, chemical, and toxicological properties is highly encouraged to fully elucidate its scientific potential.

References

Spectroscopic Data for 4-[2-(Methylamino)ethyl]aniline (NMR, IR, MS): A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide by a Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. 4-[2-(Methylamino)ethyl]aniline, a substituted phenethylamine, presents a structure with multiple functional groups—a primary aromatic amine, a secondary aliphatic amine, and a disubstituted benzene ring. This guide provides a detailed exploration of the expected spectroscopic data for this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and comparative data from analogous structures to predict and interpret its spectral characteristics. This approach serves as a practical framework for researchers engaged in the synthesis and characterization of related compounds.

The methodologies and interpretations presented herein are designed for an audience of researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices and the integration of data for confident structural elucidation.

Molecular Structure and Spectroscopic Overview

Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Features:

  • NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups, the N-methyl group, and the amine protons. The ¹³C NMR will display signals for the aromatic carbons, the two aliphatic carbons, and the N-methyl carbon.

  • IR: The spectrum will feature characteristic absorption bands for N-H stretching (both primary and secondary amines), C-H stretching (aromatic and aliphatic), and aromatic C=C bending.

  • MS: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight, along with predictable fragmentation patterns arising from the cleavage of the ethylamine side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, easily identifiable solvent peak. However, the amine protons (-NH₂ and -NH) in our target molecule are labile and can exchange with trace acidic protons or water, leading to peak broadening or disappearance. To sharpen these signals and confirm their identity, a D₂O exchange experiment is often performed. In this experiment, a drop of deuterium oxide is added to the NMR tube, and the spectrum is re-acquired; the signals corresponding to the -NH and -NH₂ protons will disappear due to the exchange of protons for deuterium.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.

  • D₂O Exchange (Optional): After initial spectra are acquired, add one drop of D₂O to the NMR tube, shake gently to mix, and re-acquire the ¹H NMR spectrum.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are based on established chemical shift principles and comparison with structurally similar compounds like 2-(4-aminophenyl)ethylamine and N-methylaniline.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Ar-H (ortho to -NH₂)6.60 - 6.70Doublet~8.0Protons on the aromatic ring adjacent to the electron-donating amino group are shielded.
Ar-H (ortho to -CH₂CH₂NHCH₃)6.95 - 7.05Doublet~8.0Protons adjacent to the alkyl substituent are slightly less shielded.
-CH₂-Ar2.65 - 2.75Triplet~7.0Methylene group attached to the aromatic ring.
-CH₂-NH-2.75 - 2.85Triplet~7.0Methylene group adjacent to the secondary amine.
N-CH₃2.40 - 2.50SingletN/AMethyl group attached to the nitrogen.
Ar-NH3.50 - 4.00Broad SingletN/AChemical shift is concentration-dependent and will exchange with D₂O.
-NH -CH₃1.50 - 2.50Broad SingletN/AChemical shift is variable and will exchange with D₂O.
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C -NH₂145.0 - 146.0Aromatic carbon attached to the primary amine.
C -CH₂CH₂NHCH₃129.0 - 130.0Quaternary aromatic carbon.
Ar-C H (ortho to -NH₂)115.0 - 116.0Aromatic carbons shielded by the amino group.
Ar-C H (ortho to -CH₂CH₂NHCH₃)129.5 - 130.5Aromatic carbons adjacent to the alkyl group.
-C H₂-Ar35.0 - 36.0Aliphatic carbon attached to the ring.
-C H₂-NH-52.0 - 53.0Aliphatic carbon attached to the secondary amine.
N-C H₃34.0 - 35.0N-methyl carbon.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve Sample in CDCl₃ Prep2 Add TMS Standard Prep1->Prep2 Acq1 Acquire ¹H NMR Spectrum Prep2->Acq1 Acq2 Acquire ¹³C NMR Spectrum Prep2->Acq2 Proc1 Fourier Transform & Phasing Acq1->Proc1 D2O D₂O Exchange (Optional) Acq1->D2O Acq2->Proc1 Proc2 Integrate Peaks (¹H) Proc1->Proc2 Proc3 Assign Chemical Shifts Proc2->Proc3 Proc4 Analyze Coupling Patterns Proc3->Proc4 Confirm Confirm Structure Proc4->Confirm D2O->Acq1

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Experience: Sample Preparation Considerations

For aniline-containing compounds, which can be oils or low-melting solids, preparing a neat thin film between two salt (NaCl or KBr) plates is often the simplest and most effective method. This avoids potential interactions with solvents and the broad hydroxyl absorption from water if KBr pellets are not prepared under strictly anhydrous conditions. The resulting spectrum is a direct fingerprint of the molecule in its condensed phase.

Experimental Protocol: FTIR Analysis
  • Sample Preparation (Neat Film): Place one drop of the liquid sample (or a small amount of the melted solid) onto a KBr or NaCl salt plate.

  • Assembly: Place a second salt plate on top of the first, gently pressing to create a thin, uniform film.

  • Data Acquisition: Place the assembled plates in the spectrometer's sample holder.

  • Background Scan: Run a background spectrum of the empty spectrometer.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted IR Absorption Data

The predicted IR data are based on characteristic group frequencies and data from similar molecules.[1][2][3][4][5][6]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Primary Amine)3450 - 3350MediumTwo distinct bands are expected for the symmetric and asymmetric stretches of the -NH₂ group.
N-H Stretch (Secondary Amine)3350 - 3300Weak-MediumA single, often sharp, band for the -NH- group.
Aromatic C-H Stretch3100 - 3000MediumCharacteristic of C-H bonds on the benzene ring.
Aliphatic C-H Stretch3000 - 2850Medium-StrongFor the -CH₂- and -CH₃ groups.
Aromatic C=C Bending1620 - 1580Strong-MediumOvertones and combination bands characteristic of the benzene ring.
N-H Bending (Scissoring)1650 - 1580MediumFrom the primary amine group.
C-N Stretch (Aromatic)1340 - 1250StrongFor the Ar-NH₂ bond.
C-N Stretch (Aliphatic)1250 - 1020MediumFor the C-NH-C bonds.
Aromatic C-H Out-of-Plane Bending850 - 800StrongCharacteristic of 1,4-disubstituted (para) benzene rings.

Visualization: IR Analysis Workflow

IR_Workflow Prep Prepare Neat Film on Salt Plate BG Acquire Background Spectrum Prep->BG Sample Acquire Sample Spectrum BG->Sample Analyze Identify Characteristic Absorption Bands Sample->Analyze Confirm Confirm Functional Groups Analyze->Confirm

Caption: Workflow for functional group analysis using FTIR spectroscopy.

Mass Spectrometry (MS)

MS provides crucial information about a molecule's mass and fragmentation pattern, offering direct evidence of its elemental composition and connectivity.

Expertise & Experience: Ionization Method Selection

Electron Ionization (EI) is a robust and widely used technique that provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint." This is highly valuable for structural elucidation. While EI can sometimes lead to the absence of a molecular ion peak for fragile molecules, the structure of this compound is expected to be stable enough to produce a discernible molecular ion. The key fragmentation is predicted to be a benzylic cleavage, which is a highly favored pathway.

Experimental Protocol: EI-MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum Data

The molecular formula is C₉H₁₄N₂, with a monoisotopic mass of approximately 150.12 Da.[7]

m/z Value Proposed Fragment Identity Fragmentation Pathway
150[M]⁺˙ (Molecular Ion)The intact molecule minus one electron.
106[H₂NC₆H₄CH₂]⁺Benzylic cleavage, loss of a ·CH₂NHCH₃ radical. This is expected to be a very prominent peak.
44[CH₂NHCH₃]⁺Cleavage alpha to the secondary amine, forming a stable iminium ion. This is also expected to be a major fragment, often the base peak.

Visualization: MS Fragmentation and Analysis Workflow

MS_Workflow cluster_analysis Mass Analysis cluster_interp Spectral Interpretation Intro Sample Introduction (GC or Probe) Ionize Electron Ionization (70 eV) Intro->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Generate Mass Spectrum Separate->Detect ID_M Identify Molecular Ion Peak [M]⁺˙ Detect->ID_M ID_Frag Analyze Fragmentation Pattern ID_M->ID_Frag Propose Propose Fragment Structures ID_Frag->Propose Confirm Confirm Molecular Weight & Structure Propose->Confirm

Caption: Workflow for mass spectrometry analysis.

Conclusion: An Integrated Spectroscopic Approach

The structural elucidation of this compound is achieved not by a single technique but by the synergistic integration of NMR, IR, and MS data.

  • MS confirms the molecular weight (m/z 150) and provides key structural clues through its fragmentation pattern (benzylic cleavage leading to m/z 106 and iminium ion at m/z 44).

  • IR confirms the presence of the essential functional groups: the primary and secondary amines (N-H stretches), the aromatic ring (C=C and C-H stretches), and aliphatic chains (C-H stretches).

  • NMR provides the definitive connectivity map, showing the 1,4-disubstituted aromatic ring pattern, the specific arrangement of the two methylene groups in the ethyl chain, and the presence of the N-methyl group.

Together, these three pillars of spectroscopic analysis provide a self-validating system, allowing researchers to confirm the identity and purity of this compound with a high degree of confidence, a critical step in any chemical synthesis or drug development pipeline.

References

The Solubility Profile of 4-Amino-N-methylphenethylamine in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Amino-N-methylphenethylamine, a phenethylamine derivative with significant potential in pharmaceutical research and development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational chemical principles, predictive analysis based on structural analogues, and detailed experimental methodologies to offer a robust framework for its handling and formulation. This guide is intended for researchers, chemists, and drug development professionals, providing both theoretical understanding and practical, actionable protocols for laboratory applications.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a candidate molecule from discovery to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. 4-Amino-N-methylphenethylamine, a compound of interest for its unique structural motifs, presents a specific solubility profile that warrants detailed investigation. This guide aims to elucidate the factors governing its solubility in a range of common organic solvents, thereby empowering researchers to make informed decisions in formulation, purification, and analytical method development.

The molecular structure of 4-Amino-N-methylphenethylamine, featuring a primary aromatic amine, a secondary aliphatic amine, and a phenethyl backbone, suggests a nuanced solubility behavior, exhibiting both hydrophilic and lipophilic characteristics. Understanding how this molecule interacts with solvents of varying polarity is key to unlocking its full therapeutic potential.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key features of 4-Amino-N-methylphenethylamine that dictate its interaction with organic solvents are:

  • Polarity: The presence of two amine groups, one aromatic and one aliphatic, introduces significant polarity to the molecule. The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, while the hydrogen atoms on the primary and secondary amines can act as hydrogen bond donors. This capacity for hydrogen bonding is a primary driver of its solubility in polar solvents.

  • The Aromatic Ring: The phenyl group is a nonpolar, hydrophobic moiety. This region of the molecule will favor interactions with nonpolar solvents through van der Waals forces.

  • N-Methyl Group: The methyl group attached to the secondary amine slightly increases the lipophilicity of that portion of the molecule. While a small modification, it can influence the overall solubility profile.[1]

  • The Ethylamine Backbone: The flexible ethyl chain contributes to the overall size and conformation of the molecule, which can also play a role in how it packs into a solvent lattice.

The interplay of these structural features results in an amphiphilic character, suggesting that 4-Amino-N-methylphenethylamine will exhibit some degree of solubility across a spectrum of solvent polarities.

Predicted Solubility of 4-Amino-N-methylphenethylamine in Common Organic Solvents

Table 1: Predicted Solubility of 4-Amino-N-methylphenethylamine in a Range of Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Protic MethanolHighThe hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with both amine groups of the solute.
EthanolHighSimilar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding interactions.
IsopropanolModerate to HighThe bulkier isopropyl group may slightly hinder solvation compared to methanol and ethanol, but significant solubility is still expected.
Polar Aprotic AcetoneModerateThe carbonyl group of acetone is a good hydrogen bond acceptor, but it cannot donate hydrogen bonds. This will limit its interaction with the amine groups compared to protic solvents.
Ethyl AcetateLow to ModerateEthyl acetate is less polar than acetone and a weaker hydrogen bond acceptor.
DichloromethaneLow to ModerateDichloromethane is a weakly polar solvent. While it can participate in dipole-dipole interactions, it is not a strong hydrogen bonding solvent.
Nonpolar TolueneLowThe aromatic ring of toluene will have favorable van der Waals interactions with the phenyl ring of the solute, but the polar amine groups will be poorly solvated.
Diethyl EtherLow to ModerateThe ether oxygen can act as a hydrogen bond acceptor, potentially leading to slightly better solubility than in purely nonpolar solvents like hexane.
HexaneVery LowAs a nonpolar aliphatic hydrocarbon, hexane will not effectively solvate the polar amine groups of 4-Amino-N-methylphenethylamine.

Experimental Determination of Solubility: A Practical Guide

To obtain definitive quantitative solubility data, a systematic experimental approach is necessary. The following section outlines a robust, multi-stage protocol for determining the solubility of 4-Amino-N-methylphenethylamine in a selection of organic solvents. This protocol is designed to be self-validating and to provide accurate and reproducible results.

Materials and Equipment
  • 4-Amino-N-methylphenethylamine (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the selected solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solute Weigh Solute prep_solvent Measure Solvent prep_vial Combine in Vial equilibration_shake Shake at Controlled Temperature prep_vial->equilibration_shake Incubate equilibration_time Allow to Settle equilibration_shake->equilibration_time sampling_centrifuge Centrifuge equilibration_time->sampling_centrifuge Separate Phases sampling_filter Filter Supernatant sampling_centrifuge->sampling_filter sampling_dilute Dilute Sample sampling_filter->sampling_dilute sampling_hplc Analyze by HPLC sampling_dilute->sampling_hplc Quantify

Caption: Experimental workflow for determining the solubility of a compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Amino-N-methylphenethylamine into a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

    • After the shaking period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection and Preparation:

    • Carefully centrifuge the vials to further sediment any suspended solid particles.

    • Withdraw an aliquot of the supernatant using a syringe, being careful not to disturb the solid at the bottom.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 4-Amino-N-methylphenethylamine of known concentrations.

    • Analyze the calibration standards and the diluted samples by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires careful control over several experimental parameters. The following logical relationship diagram highlights the key factors that can influence the outcome of a solubility study.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions cluster_analysis Analytical Method purity Purity solubility Measured Solubility purity->solubility polymorphism Polymorphism polymorphism->solubility particle_size Particle Size equilibration_time Equilibration Time particle_size->equilibration_time solvent_purity Purity solvent_purity->solubility pH pH (for aqueous/protic) pH->solubility temperature Temperature temperature->solubility equilibration_time->solubility agitation_method Agitation Method agitation_method->equilibration_time accuracy Accuracy accuracy->solubility precision Precision precision->solubility

Caption: Key factors influencing experimental solubility determination.

  • Purity of the Compound and Solvent: Impurities can alter the solubility of the compound of interest.[3]

  • Polymorphism: Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form being used.

  • Temperature: Solubility is generally temperature-dependent. Therefore, precise temperature control is crucial.[3]

  • pH of the Medium: For ionizable compounds like amines, the pH of the solvent (especially if it contains acidic or basic impurities) can significantly affect solubility.

  • Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the solubility.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the predicted solubility of 4-Amino-N-methylphenethylamine in a range of organic solvents, grounded in fundamental chemical principles. While predictive, this information serves as a valuable starting point for researchers and drug development professionals. The detailed experimental protocol outlined herein provides a clear path to obtaining precise and accurate quantitative solubility data, which is indispensable for advancing a compound through the development pipeline.

Future work should focus on the experimental validation of the predicted solubilities presented in this guide. Furthermore, the development of predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, for this class of compounds could further accelerate the drug development process by enabling rapid in silico screening of solubility in a wide array of solvent systems.[2][4][5][6][7]

References

An In-depth Technical Guide to the Pharmacological Profile of 4-Amino-N-methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-N-methylphenethylamine (4-AMN) is a substituted phenethylamine that, while not extensively studied, holds significant research interest due to its structural similarity to endogenous trace amines and psychoactive compounds. This guide provides a comprehensive technical overview of its predicted pharmacological profile, drawing upon established principles of medicinal chemistry and the known properties of its structural analogues. We will explore its synthesis, predict its mechanism of action with a focus on monoamine transporters and the trace amine-associated receptor 1 (TAAR1), and discuss its potential pharmacokinetics, pharmacodynamics, and toxicological considerations. This document aims to serve as a foundational resource for researchers investigating novel psychoactive compounds and developing new therapeutic agents targeting the monoaminergic systems.

Introduction: The Significance of Substituted Phenethylamines

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the basis for a vast array of endogenous neurotransmitters, hormones, and synthetic drugs.[1] Endogenous examples include dopamine, norepinephrine, and epinephrine, which are crucial for regulating mood, attention, and physiological arousal.[2] Synthetic derivatives, such as amphetamine and MDMA, are potent central nervous system stimulants with well-documented effects on monoamine release and reuptake.[3][4] The pharmacological activity of phenethylamines can be finely tuned by substitutions on the phenyl ring, the ethylamine side chain, and the terminal amine.[5]

4-Amino-N-methylphenethylamine (4-AMN) is a derivative with two key substitutions: an amino group at the 4-position of the phenyl ring and a methyl group on the terminal amine. While direct pharmacological data for 4-AMN is limited, its structure suggests it will interact with the monoaminergic systems, potentially acting as a substrate for monoamine transporters and as an agonist at the trace amine-associated receptor 1 (TAAR1).[6][7] This guide will extrapolate from the known pharmacology of related compounds to build a comprehensive predicted profile of 4-AMN.

Synthesis of 4-Amino-N-methylphenethylamine

The synthesis of 4-Amino-N-methylphenethylamine can be logically approached through a two-step process starting from 4-nitrophenethylamine. This strategy involves the reduction of the nitro group to an amine, followed by N-methylation.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of 4-AMN is outlined below. This pathway utilizes common and well-documented organic chemistry reactions.

Synthesis_Pathway Start 4-Nitrophenethylamine Intermediate 4-Aminophenethylamine Start->Intermediate Reduction (e.g., H2, Pd/C) Product 4-Amino-N-methylphenethylamine Intermediate->Product Reductive Amination (e.g., Formaldehyde, NaBH3CN)

Caption: Proposed two-step synthesis of 4-Amino-N-methylphenethylamine.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Aminophenethylamine from 4-Nitrophenethylamine

This step involves the reduction of the nitro group. Catalytic hydrogenation is a common and effective method.

  • Materials:

    • 4-Nitrophenethylamine hydrochloride

    • Methanol

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas

  • Procedure:

    • Dissolve 4-nitrophenethylamine hydrochloride in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

    • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (monitoring by TLC or LC-MS is recommended to confirm reaction completion).

    • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 4-aminophenethylamine hydrochloride. The free base can be obtained by neutralization with a suitable base and extraction.

Step 2: N-Methylation of 4-Aminophenethylamine

Reductive amination is a highly effective method for the selective mono-N-methylation of primary amines.[8][9]

  • Materials:

    • 4-Aminophenethylamine

    • Formaldehyde (37% aqueous solution)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol

    • Acetic acid

  • Procedure:

    • Dissolve 4-aminophenethylamine in methanol.

    • Add a slight excess of aqueous formaldehyde solution.

    • Adjust the pH of the solution to weakly acidic (pH 6-7) by the dropwise addition of acetic acid. This facilitates the formation of the intermediate imine.

    • Slowly add sodium cyanoborohydride in portions. NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.[8]

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by the addition of a dilute acid (e.g., HCl) until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Make the aqueous residue basic with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-Amino-N-methylphenethylamine.

    • The product can be further purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Predicted Pharmacological Profile

The pharmacological profile of 4-AMN is predicted based on the structure-activity relationships (SAR) of substituted phenethylamines.[5][10] The presence of the 4-amino group and the N-methyl group are expected to significantly influence its interaction with monoamine transporters and receptors.

Mechanism of Action: A Dual-Action Hypothesis

4-AMN is likely to exhibit a dual mechanism of action, functioning as both a monoamine transporter substrate and a TAAR1 agonist.

Mechanism_of_Action cluster_transporters Monoamine Transporters cluster_receptor TAAR1 DAT DAT NET NET SERT SERT TAAR1 TAAR1 AMN 4-Amino-N- methylphenethylamine AMN->DAT Substrate AMN->NET Substrate AMN->SERT Substrate AMN->TAAR1 Agonist

Caption: Predicted dual mechanism of action of 4-Amino-N-methylphenethylamine.

  • Interaction with Monoamine Transporters (DAT, NET, SERT):

    • The phenethylamine backbone is a classic pharmacophore for monoamine transporter substrates.[10]

    • The N-methylation is known to be compatible with substrate activity at all three major monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5]

    • The 4-amino substitution is predicted to increase the affinity for the serotonin transporter (SERT), similar to how a 4-chloro substitution enhances SERT activity in amphetamine analogues.[11]

    • Therefore, 4-AMN is hypothesized to act as a releasing agent for dopamine, norepinephrine, and serotonin, with a potentially enhanced effect on serotonin release compared to its non-aminated counterpart, N-methylphenethylamine.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism:

    • TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, as well as by amphetamine and its derivatives.[7][12]

    • N-methylphenethylamine is a known potent agonist of human TAAR1.[13]

    • The 4-amino substitution is unlikely to abolish this activity. Activation of TAAR1 can modulate the activity of monoamine transporters and influence downstream signaling cascades, contributing to the overall pharmacological effect.[12]

Predicted Receptor and Transporter Binding Affinities

While no experimental data exists for 4-AMN, we can estimate its potential binding profile based on related compounds.

TargetPredicted Affinity (Ki)Predicted ActionRationale
DAT ModerateSubstrate/ReleaserPhenethylamine backbone with N-methylation.[10]
NET ModerateSubstrate/ReleaserPhenethylamine backbone with N-methylation.[5]
SERT HighSubstrate/Releaser4-amino substitution expected to increase affinity.[11]
TAAR1 HighAgonistN-methylphenethylamine is a potent TAAR1 agonist.[13]
5-HT₂A Low to ModerateAgonistMany phenethylamines have some activity at 5-HT₂A receptors.[2]
α-Adrenergic Receptors Low to ModerateAgonistSome phenethylamines exhibit activity at adrenergic receptors.[2]

Predicted Pharmacokinetics and Pharmacodynamics

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
  • Absorption: Like other phenethylamines, 4-AMN is expected to be readily absorbed following oral administration.

  • Distribution: It is predicted to cross the blood-brain barrier due to its lipophilic nature, a characteristic of many psychoactive phenethylamines.

  • Metabolism: The metabolism of 4-AMN is likely to proceed through several pathways common to phenethylamines:

    • Monoamine Oxidase (MAO) deamination: The primary route of metabolism for many phenethylamines is deamination by MAO-A and MAO-B.[14]

    • N-demethylation: The N-methyl group can be removed by cytochrome P450 enzymes to form 4-aminophenethylamine.

    • Aromatic hydroxylation: The phenyl ring may be hydroxylated.

    • Conjugation: The amino and potential hydroxyl groups can undergo conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

  • Excretion: The metabolites and a small amount of the parent compound are expected to be excreted in the urine.

Pharmacodynamics: Anticipated In Vivo Effects

Based on its predicted mechanism of action, 4-AMN is expected to produce a range of psychostimulant and potentially entactogenic effects.

  • Central Nervous System (CNS) Effects:

    • Stimulation: Increased release of dopamine and norepinephrine is likely to lead to stimulant effects such as increased wakefulness, alertness, and locomotor activity.

    • Mood Elevation and Empathy: The predicted significant release of serotonin suggests that 4-AMN may have mood-elevating and entactogenic properties, similar to MDMA.

    • Psychedelic Effects: While less likely to be a primary effect, interaction with 5-HT₂A receptors could produce mild psychedelic effects at higher doses.

  • Peripheral Effects:

    • Sympathomimetic Effects: Increased levels of norepinephrine and epinephrine can lead to cardiovascular effects such as increased heart rate and blood pressure.

    • Other Effects: Mydriasis (pupil dilation) and hyperthermia are also potential effects.[15]

Toxicological Profile: A Preliminary Assessment

The toxicological profile of 4-AMN has not been determined. However, potential risks can be inferred from related compounds.

  • Neurotoxicity:

    • Substituted amphetamines, particularly those that are potent serotonin releasers, have been associated with neurotoxicity, including damage to serotonergic neurons.[16]

    • The potential for 4-AMN to cause neurotoxicity, especially with chronic or high-dose use, should be a primary consideration in any research involving this compound.

  • Cardiovascular Toxicity:

    • The sympathomimetic effects of 4-AMN could pose a risk to individuals with pre-existing cardiovascular conditions.

  • Serotonin Syndrome:

    • As a potent serotonin releaser, 4-AMN could potentially induce serotonin syndrome, a life-threatening condition, especially when combined with other serotonergic drugs.[17]

Research Applications and Future Directions

4-Amino-N-methylphenethylamine represents an intriguing target for further research. Its predicted dual action as a monoamine releasing agent and a TAAR1 agonist makes it a valuable tool for dissecting the complex interplay of these systems.

  • Probing Structure-Activity Relationships: Synthesizing and characterizing 4-AMN and its analogues would provide valuable data for refining our understanding of the SAR of phenethylamines at monoamine transporters and TAAR1.

  • Development of Novel Therapeutics: The predicted pharmacological profile of 4-AMN suggests it could serve as a lead compound for the development of novel antidepressants, anxiolytics, or treatments for substance use disorders.

  • Investigating TAAR1 Function: As a TAAR1 agonist, 4-AMN could be used as a pharmacological tool to further elucidate the physiological and pathological roles of this receptor.

Conclusion

While 4-Amino-N-methylphenethylamine remains a largely uncharacterized compound, its structural features provide a strong basis for predicting its pharmacological profile. This guide has outlined a plausible synthetic route and a detailed hypothesis of its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology, based on the extensive literature on substituted phenethylamines. The predictions presented herein are intended to serve as a roadmap for future research into this and related compounds, with the ultimate goal of advancing our understanding of neuropharmacology and developing novel therapeutic agents. It is imperative that any future research on 4-AMN is conducted with a strong emphasis on safety and rigorous scientific methodology.

References

A Structural and Pharmacological Analysis of 4-[2-(Methylamino)ethyl]aniline in the Context of the Phenethylamine Framework

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenethylamine (PEA) serves as the foundational backbone for a vast and pharmacologically diverse class of neuroactive compounds, ranging from endogenous neurotransmitters to potent synthetic drugs.[1][2] Its structural simplicity belies a profound capacity for functional modification through substitution on its phenyl ring, ethyl sidechain, or terminal amino group.[3] This technical guide provides an in-depth analysis of a specific, lesser-studied derivative, 4-[2-(methylamino)ethyl]aniline, also known as 4-Amino-N-methylphenethylamine. By systematically deconstructing its molecular architecture, we can logically infer its potential pharmacological profile based on the well-established effects of its parent compound and its constituent functional groups. This whitepaper is intended for researchers, chemists, and drug development professionals, offering a framework for understanding how discrete structural modifications to the phenethylamine core can dictate biological activity. We will explore the established pharmacology of phenethylamine, analyze the impact of N-methylation and para-amino substitution, present a comparative analysis of physicochemical properties, and propose validated experimental protocols for its empirical characterization.

Section 1: The Phenethylamine Backbone: A Foundation for Neuropharmacology

Phenethylamine is an endogenous trace amine that acts as a central nervous system stimulant and neuromodulator in humans.[4] Produced in the body from the amino acid L-phenylalanine, it plays a fundamental role in regulating monoamine neurotransmission.[4][5] Its chemical structure, consisting of a phenyl ring joined to an amino group by a two-carbon chain, is the parent structure for a multitude of both naturally occurring and synthetic compounds.[3][6]

Core Mechanism of Action

The neuropharmacological effects of phenethylamine and its derivatives are primarily mediated through their interaction with key proteins in monoaminergic neurons.[7]

  • Trace Amine-Associated Receptor 1 (TAAR1): PEA is a potent agonist of TAAR1, an intracellular G-protein coupled receptor.[4][8] Activation of TAAR1 modulates the activity of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, representing a critical control mechanism for monoaminergic systems.[7][9]

  • Vesicular Monoamine Transporter 2 (VMAT2): PEA can interfere with the packaging of dopamine, norepinephrine, and serotonin into synaptic vesicles by inhibiting VMAT2.[4][7] This action increases the cytosolic concentration of these neurotransmitters, making them available for reverse transport out of the neuron.

  • Monoamine Transporters: Many phenethylamines can induce the reverse transport (efflux) of monoamines through DAT, NET, and SERT, leading to a rapid, non-vesicular increase in their synaptic concentrations.[7]

The Principle of Substituted Phenethylamines

The functional versatility of the phenethylamine scaffold arises from the ability to substitute hydrogen atoms at various positions on the core molecule. These substitutions can drastically alter a compound's potency, receptor selectivity, metabolic stability, and overall pharmacological profile, giving rise to drugs with effects ranging from stimulant and psychedelic to antidepressant and anorectic.[3]

G cluster_key Substitution Points cluster_molecule Phenethylamine Core Structure key_ring Phenyl Ring (R2-R6) key_alpha α-carbon key_beta β-carbon key_n Amino Group (RN) PEA p_ring->PEA p_alpha->PEA p_beta->PEA p_n->PEA

Caption: Core phenethylamine structure with key substitution points.

Section 2: Deconstructing this compound

To understand the likely properties of this compound, we must analyze it as a sum of its parts relative to the phenethylamine backbone. It features two key substitutions: a methyl group on the nitrogen atom and an amino group at the 4-position of the phenyl ring.

Structural Dissection
  • Parent: Phenethylamine

  • Modification 1: N-methylation -> N-methylphenethylamine (NMPEA)

  • Modification 2: 4-position amino substitution -> 4-Amino-N-methylphenethylamine

This stepwise structural evolution provides a logical path to hypothesizing its function.

Impact of N-Methylation

The first modification creates N-methylphenethylamine (NMPEA), a naturally occurring trace amine and a positional isomer of amphetamine.[8]

  • Pharmacological Significance: N-methylation is a common strategy in medicinal chemistry to modulate activity. In the context of phenethylamines, it can:

    • Increase Potency: N-methylation often enhances agonist activity at TAAR1.[9] NMPEA is a potent hTAAR1 agonist.[10]

    • Alter Metabolism: While both PEA and NMPEA are substrates for MAO-B, the methyl group can influence the rate of metabolism, potentially altering the duration of action.[8]

    • Enhance Lipophilicity: The addition of a methyl group slightly increases the molecule's lipophilicity, which can affect its ability to cross the blood-brain barrier.

Impact of 4-Amino Substitution

The second modification introduces an aniline moiety (an amino group on the phenyl ring) at the para- or 4-position. This is a significant alteration that introduces a polar, hydrogen-bonding functional group directly onto the aromatic ring.

  • Pharmacological Significance: Ring substitutions are primary determinants of receptor selectivity.

    • Shift Towards Serotonergic Activity: In many phenethylamine series, adding polar groups (like amino or hydroxyl) to the 4-position tends to decrease activity at dopamine and norepinephrine transporters while increasing affinity and/or efficacy at the serotonin transporter (SERT) and serotonin receptors.

    • Altered Physicochemical Properties: The amino group significantly increases polarity compared to NMPEA, which will impact water solubility, membrane permeability, and receptor-ligand interactions, which are often governed by hydrogen bonds.[11] The un-substituted analog, 4-aminophenethylamine, serves as a structural precedent for this type of modification.

Section 3: Comparative and Predicted Profiles

Based on the structural deconstruction, we can now compare the known properties of phenethylamine with the predicted properties of its derivative and hypothesize a mechanism of action.

Physicochemical Properties Comparison

The table below summarizes key physicochemical properties, drawing data from authoritative databases. These values are critical for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyPhenethylamineThis compoundRationale for Difference
Molecular Formula C₈H₁₁N[12]C₉H₁₄N₂[13]Addition of a methyl (-CH₃) and an amino (-NH₂) group.
Molecular Weight 121.18 g/mol [12]150.22 g/mol [13]Increased mass from additional atoms.
logP (Predicted) 1.41[4]0.4 (approx.)[13]The highly polar 4-amino group significantly decreases lipophilicity.
pKa (Predicted) 9.83 (amine)[4]~10 (alkylamine), ~5 (arylamine)The molecule is dibasic, with a strongly basic sidechain amine and a weakly basic aniline amine.
Hydrogen Bond Donors 23Addition of the primary amino group (-NH₂) which has two donor hydrogens.
Hydrogen Bond Acceptors 12The nitrogen of the 4-amino group acts as an additional acceptor site.
Predicted Pharmacological Profile: A Mechanistic Hypothesis

Given its structure, this compound is predicted to be a TAAR1 agonist, similar to its parent compound NMPEA.[9][10] However, the 4-amino group is expected to significantly modulate its selectivity profile. It is hypothesized that the compound will exhibit reduced monoamine releasing activity at DAT and NET compared to non-polar phenethylamines, but may possess enhanced affinity for SERT or specific serotonin receptor subtypes.

Molecule This compound TAAR1 TAAR1 Molecule->TAAR1 Potent Agonist (Predicted) VMAT2 VMAT2 Molecule->VMAT2 Inhibition (Possible) SERT SERT Molecule->SERT High Affinity (Hypothesized) DAT_NET DAT / NET Molecule->DAT_NET Low Affinity (Hypothesized) G_Protein G-Protein Signaling TAAR1->G_Protein activates Vesicle Vesicular Packaging VMAT2->Vesicle disrupts Efflux Serotonin Efflux SERT->Efflux causes

Caption: Hypothesized mechanism of action at a monoaminergic synapse.

Section 4: Proposed Methodologies for Empirical Characterization

The hypotheses presented require empirical validation. The following section outlines standard, field-proven methodologies for the synthesis, analysis, and pharmacological profiling of novel phenethylamine derivatives.

Proposed Synthesis Workflow

A plausible and efficient route to synthesize this compound is through a multi-step process starting from a commercially available precursor. Reductive amination is a key step in this proposed pathway.

start Start: 4-Nitrophenethyl alcohol step1 Step 1: Oxidation (e.g., PCC, Dess-Martin) start->step1 product1 Intermediate: 4-Nitrophenylacetaldehyde step1->product1 step2 Step 2: Reductive Amination (Methylamine, NaBH3CN) product1->step2 product2 Intermediate: N-Methyl-4-nitrophenethylamine step2->product2 step3 Step 3: Nitro Group Reduction (e.g., H2/Pd-C, SnCl2) product2->step3 final_product Final Product: This compound step3->final_product

Caption: A proposed synthetic workflow for this compound.

Analytical Confirmation

Post-synthesis, the identity and purity of the compound must be rigorously confirmed using a suite of analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the compound from its fragmentation pattern.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the precise molecular structure by analyzing the chemical environment of each proton and carbon atom.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final compound.

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human serotonin, dopamine, and norepinephrine transporters (hSERT, hDAT, hNET).

Objective: To quantify the affinity of the test compound for monoamine transporters.

Materials:

  • Cell membranes expressing hSERT, hDAT, or hNET (commercially available).

  • Radioligands: [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET).

  • Non-specific binding inhibitors: Desipramine, GBR 12909, Fluoxetine.

  • Test Compound: this compound, dissolved in appropriate buffer.

  • Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound, typically from 100 µM to 10 pM, in assay buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) OR 25 µL of a high concentration of a known inhibitor (for non-specific binding).

    • 25 µL of the diluted test compound.

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

  • Initiate Reaction: Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 5-15 µg) to each well to start the binding reaction.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Washing: Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response model) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 5: Conclusion and Future Directions

The relationship between this compound and phenethylamine is one of direct lineage; it is a specifically substituted derivative designed by the addition of two key functional groups. While phenethylamine itself is a broad-acting CNS stimulant, the combined N-methyl and 4-amino substitutions on its scaffold strongly suggest a shift in its pharmacological profile. Our structural analysis predicts a compound that retains agonist activity at TAAR1 but likely possesses a distinct selectivity profile at monoamine transporters, with a hypothesized preference for the serotonin system.

This guide provides a theoretical framework built upon established structure-activity relationships. The true pharmacological nature of this compound remains to be defined by empirical data. Future research should prioritize executing the protocols outlined herein:

  • Chemical Synthesis and Verification: To produce a pure, analytically confirmed sample of the compound.

  • Comprehensive In Vitro Profiling: To determine its binding affinities and functional activities at TAAR1, monoamine transporters, and a broad panel of serotonin receptors.

  • In Vivo Behavioral Studies: To assess its effects on locomotor activity, its potential as a CNS stimulant, and its overall behavioral phenotype in animal models.

By systematically characterizing this and other novel derivatives, the scientific community can continue to map the vast and intricate pharmacological landscape of the substituted phenethylamines, paving the way for the development of new research tools and potential therapeutic agents.

References

A Technical Guide to the Predicted Pharmacological Profile and Psychoactive Potential of 4-Amino-N-methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the potential psychoactive effects of 4-Amino-N-methylphenethylamine, a simple substituted phenethylamine. In the absence of direct empirical studies on this specific molecule, this document leverages established structure-activity relationships (SAR) within the phenethylamine class to construct a predictive pharmacological profile. By systematically dissecting the contributions of the phenethylamine core, N-methylation, and 4-position amino substitution, we hypothesize its interactions with key central nervous system targets, including monoamine transporters (DAT, NET, SERT), the 5-HT₂ₐ receptor, and the trace amine-associated receptor 1 (TAAR1). The analysis suggests that 4-Amino-N-methylphenethylamine is most likely to function as a TAAR1 agonist, producing weak, short-acting stimulant effects, rather than potent psychedelic or entactogenic activity. To validate this hypothesis, this guide details a rigorous, multi-stage experimental workflow, from in vitro receptor binding and functional assays to in vivo behavioral paradigms in rodent models.

Introduction

The substituted phenethylamines are a vast and pharmacologically diverse class of compounds that form the basis for numerous endogenous neurotransmitters, therapeutic agents, and psychoactive substances.[1][2] This class includes central nervous system (CNS) stimulants (e.g., amphetamine), entactogens (e.g., MDMA), and classical psychedelics (e.g., mescaline, 2C-B).[1][3][4] The pharmacological outcome of a given phenethylamine derivative is exquisitely sensitive to the nature and position of substituents on its core structure, which consists of a phenyl ring attached to an amino group via a two-carbon chain.[1]

This guide focuses on 4-Amino-N-methylphenethylamine, a derivative with an amino group (-NH₂) at the 4-position of the phenyl ring and a methyl group on the terminal amine. To date, this compound remains largely uncharacterized in scientific literature. The primary objective of this document is to provide a predictive assessment of its psychoactive potential for researchers, scientists, and drug development professionals. This is achieved not through direct data, but by a logical, evidence-based extrapolation from the known pharmacology of structurally related and well-characterized analogues. We will analyze its structure piece by piece to forecast its likely interactions with CNS targets and propose a detailed experimental framework to empirically validate these predictions.

Structural and Chemical Properties

The foundational step in predicting the pharmacology of a novel compound is to understand its basic chemical characteristics.

Table 1: Chemical Properties of 4-Amino-N-methylphenethylamine

PropertyValue
IUPAC Name 4-(2-(methylamino)ethyl)aniline
Molecular Formula C₉H₁₄N₂
Molar Mass 150.22 g/mol
Chemical Structure c1cc(ccc1CCN(C))N (SMILES)
Predicted Basicity As a molecule with both an aliphatic and an aromatic amine, it will exhibit basic properties, readily forming salts with acids.

The presence of a primary aromatic amine and a secondary aliphatic amine makes it more polar than its parent compound, N-methylphenethylamine (NMPEA), a factor that can influence its pharmacokinetics, particularly its ability to cross the blood-brain barrier (BBB).

Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis

The likely effects of 4-Amino-N-methylphenethylamine can be inferred by examining the known roles of its constituent parts.

The Phenethylamine Backbone and N-Methylation

The parent compound, phenethylamine (PEA), and its N-methylated form, NMPEA, are endogenous trace amines that act as neuromodulators.[2][5] Their primary mechanism of action is potent agonism at the trace amine-associated receptor 1 (TAAR1).[5][6][7][8] Activation of TAAR1 in monoamine neurons modulates the activity of dopamine (DAT) and norepinephrine (NET) transporters, leading to an increase in synaptic levels of these neurotransmitters and producing stimulant effects.[2][8]

A critical characteristic of both PEA and NMPEA is their rapid inactivation by monoamine oxidase B (MAO-B).[5][8] This extensive first-pass metabolism results in a very short biological half-life and limited psychoactive effects unless co-administered with an MAO inhibitor.[2][9] 4-Amino-N-methylphenethylamine lacks an α-methyl group, which in amphetamine, sterically hinders MAO and dramatically increases potency and duration.[3] Therefore, it is predicted that 4-Amino-N-methylphenethylamine will also be a substrate for MAO, leading to a short duration of action.

The Influence of 4-Position Amino Substitution

Substitution at the 4-position of the phenyl ring is a key determinant of a phenethylamine's pharmacological profile.

  • Psychedelic Activity (5-HT₂ₐ Agonism): High affinity for the serotonin 2A (5-HT₂ₐ) receptor, which mediates the effects of classic psychedelics, is typically conferred by specific substituents, most notably methoxy groups at the 2- and 5-positions, often with a halogen or alkyl group at the 4-position (e.g., the 2C-x family).[10][11] A single, polar amino group at the 4-position does not fit the established pharmacophore for potent 5-HT₂ₐ agonism.

  • Monoamine Release: While some substitutions can enhance interactions with monoamine transporters, a polar amino group may decrease affinity compared to the lipophilic groups often seen in potent releasing agents.[12][13]

Based on these principles, the 4-amino group is not predicted to impart significant 5-HT₂ₐ agonist or potent monoamine releasing properties. Its primary influence will likely be on the compound's polarity and pharmacokinetics.

Summary of Predicted Receptor and Transporter Interactions

Table 2: Predicted Receptor Affinities (Kᵢ) and Functional Profile of 4-Amino-N-methylphenethylamine Compared to Known Analogs

CompoundTAAR1 Affinity5-HT₂ₐ AffinityDAT/NET AffinityPrimary MechanismPredicted Psychoactive Effect
N-Methylphenethylamine (NMPEA) High (Agonist)[5][6]Low / NegligibleLow (Releaser/Reuptake Inhibitor)[12]TAAR1 AgonismWeak, short-acting stimulant[9]
Amphetamine High (Agonist)[5]Low / NegligibleHigh (Releaser/Reuptake Inhibitor)[3]Monoamine Release / TAAR1 AgonismPotent, long-acting stimulant[3]
2,5-Dimethoxy-4-iodophenethylamine (2C-I) Moderate[11]High (Agonist)[11]Low / Negligible5-HT₂ₐ AgonismPotent, long-acting psychedelic
4-Amino-N-methylphenethylamine (Predicted) High (Agonist) Very Low / Negligible Low TAAR1 Agonism Weak, short-acting stimulant

Synthesis of Predicted Psychoactive Effects

Based on the SAR analysis, the following psychoactive profile for 4-Amino-N-methylphenethylamine is predicted:

  • Primary Effect: Stimulation. The compound is expected to act as a CNS stimulant due to its presumed primary mechanism as a TAAR1 agonist. This would manifest as increased wakefulness, alertness, and potentially mild euphoria.[8]

  • Duration: Short. Lacking the α-methyl group that protects amphetamine from enzymatic degradation, the compound will likely be rapidly metabolized by MAO, resulting in a short duration of effects, similar to NMPEA.[5][9]

  • Psychedelic Potential: Negligible. The molecular structure does not possess the key features required for potent 5-HT₂ₐ receptor agonism, the hallmark of classic psychedelics.[10][14]

  • Entactogenic Potential: Unlikely. Significant entactogenic or empathogenic effects are typically mediated by potent serotonin release, which is not predicted for this compound.

Overall Prediction: 4-Amino-N-methylphenethylamine is hypothesized to be a weak, short-acting CNS stimulant, with a pharmacological profile more closely resembling its parent compound NMPEA than amphetamine or a psychedelic phenethylamine.

Proposed Experimental Workflow for Pharmacological Verification

To move from prediction to empirical fact, a structured, multi-phase experimental approach is required. The following protocols represent a self-validating system to comprehensively characterize the compound's activity.

Phase 1: In Vitro Characterization

The initial phase aims to determine the compound's binding affinity and functional activity at key molecular targets.

This protocol determines the binding affinity (Kᵢ) of the test compound for a panel of CNS targets.

  • Target Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably transfected with the human recombinant receptors or transporters of interest (hTAAR1, h5-HT₂ₐ, hDAT, hNET, hSERT).

  • Assay Buffer Preparation: Prepare appropriate binding buffers for each target as per established literature protocols.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]WIN 35,428 for DAT) and serial dilutions of 4-Amino-N-methylphenethylamine.

  • Incubation & Harvesting: Incubate plates at the appropriate temperature and duration. Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. Wash filters to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate Kᵢ values from IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation. Known ligands (e.g., amphetamine, ketanserin) should be run as positive controls.

This protocol measures the compound's functional potency (EC₅₀) and efficacy (Eₘₐₓ) at receptors where significant binding is observed.

  • Target System: Use whole cells stably expressing the target of interest (e.g., hTAAR1 or h5-HT₂ₐ).

  • Assay Principle:

    • For Gq-coupled receptors like 5-HT₂ₐ, utilize a calcium flux assay employing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]

    • For Gs-coupled receptors like TAAR1, use a cAMP accumulation assay (e.g., HTRF or LANCE).[7]

    • For transporters, perform an uptake inhibition assay using a fluorescent substrate (e.g., ASP+) or a radiolabeled substrate (e.g., [³H]dopamine).

  • Procedure: Plate cells in a 96- or 384-well plate. Add serial dilutions of 4-Amino-N-methylphenethylamine.

  • Measurement: After incubation, measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: Plot concentration-response curves and fit to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values relative to a reference full agonist.

Phase 2: In Vivo Assessment in Animal Models

If in vitro results show significant activity, in vivo studies are necessary to assess behavioral effects.

The HTR is a specific behavioral proxy for 5-HT₂ₐ receptor activation and psychedelic potential in rodents.[16]

  • Subjects: Use male C57BL/6J mice.

  • Administration: Administer various doses of 4-Amino-N-methylphenethylamine (and a vehicle control) via intraperitoneal (IP) injection. A known psychedelic (e.g., DOI or psilocybin) should be used as a positive control.

  • Observation: Immediately after injection, place individual mice in observation chambers and record the number of head twitches over a 30-60 minute period.

  • Analysis: Compare the frequency of head twitches between the drug-treated and vehicle-treated groups. A significant increase in HTR indicates 5-HT₂ₐ-mediated psychedelic-like activity.

This assay measures the stimulant or sedative effects of a compound.

  • Subjects: Use male Sprague-Dawley rats or C57BL/6J mice.

  • Apparatus: Utilize automated locomotor activity chambers equipped with infrared beams to track movement.

  • Procedure: Habituate animals to the chambers. Administer various doses of the test compound (and vehicle/amphetamine as controls) via IP injection.

  • Measurement: Record locomotor activity (e.g., distance traveled, beam breaks) continuously for 1-2 hours post-injection.

  • Analysis: Compare locomotor activity across dose groups. A significant increase indicates a stimulant effect.

Visualization and Data Summary

Diagrams are essential for visualizing the predicted mechanisms and the experimental path to validation.

Predicted_Mechanism cluster_neuron Presynaptic Monoamine Neuron cluster_synapse Synaptic Cleft TAAR1 TAAR1 DAT DAT / NET TAAR1->DAT Modulates (Internalization/ Phosphorylation) Vesicle Vesicles (DA / NE) TAAR1->Vesicle Modulates Syn_DA_NE Synaptic DA / NE DAT->Syn_DA_NE Reduced Reuptake Vesicle->Syn_DA_NE Efflux Effect Increased Locomotor Activity (Stimulation) Syn_DA_NE->Effect Compound 4-Amino-N- methylphenethylamine Compound->TAAR1 Agonist

Caption: Predicted primary mechanism of action for 4-Amino-N-methylphenethylamine.

Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Assessment Binding Protocol 1: Radioligand Binding Assays (Ki at TAAR1, 5-HT2A, DAT, NET) Functional Protocol 2: Functional Assays (EC50/Emax at active targets) Binding->Functional If Ki < 1µM Decision1 Significant Activity? Functional->Decision1 HTR Protocol 3: Head-Twitch Response (Psychedelic Potential) Conclusion Final Psychoactive Profile Determination HTR->Conclusion Locomotor Protocol 4: Locomotor Activity (Stimulant Potential) Locomotor->Conclusion Decision1->HTR Yes Decision1->Locomotor Yes Decision1->Conclusion No

Caption: Proposed experimental workflow for pharmacological validation.

Conclusion

This technical guide puts forth a reasoned, hypothesis-driven assessment of the psychoactive potential of 4-Amino-N-methylphenethylamine. Based on a rigorous analysis of structure-activity relationships, the compound is predicted to function primarily as a trace amine-associated receptor 1 (TAAR1) agonist. Consequently, it is expected to exhibit weak and transient central nervous system stimulant properties. The structural features necessary for potent psychedelic activity via 5-HT₂ₐ agonism or significant entactogenic effects through monoamine release appear to be absent.

It must be underscored that this analysis is predictive. The true pharmacological profile of 4-Amino-N-methylphenethylamine can only be determined through empirical investigation. The detailed in vitro and in vivo experimental workflows provided herein offer a clear and robust pathway for the scientific community to validate or refute these hypotheses, contributing valuable data to the broader understanding of phenethylamine pharmacology.

References

The Strategic Utility of 4-[2-(Methylamino)ethyl]aniline as a Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Scaffolding of 4-[2-(Methylamino)ethyl]aniline

In the landscape of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, the identification and utilization of versatile precursor molecules are paramount. This compound, a substituted phenethylamine derivative, has emerged as a significant building block, offering a unique combination of reactive sites that allow for intricate molecular elaboration. Its structure, featuring a primary aromatic amine, a secondary aliphatic amine, and a flexible ethyl bridge, provides a trifecta of opportunities for synthetic diversification.

This guide serves as a technical exploration into the synthesis and application of this compound as a precursor. We will delve into its preparation, focusing on robust and scalable methodologies. Furthermore, we will present a detailed case study on its utility in the synthesis of N-methyl-N-(2-(4-aminophenyl)ethyl)methanesulfonamide, a compound of interest in medicinal chemistry. This document is intended to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights necessary to effectively harness the synthetic potential of this valuable intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe use in any synthetic protocol.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
CAS Number 32868-32-9
Appearance (Expected) Liquid
Boiling Point Not explicitly available
Melting Point Not explicitly available
Solubility Soluble in organic solvents

Safety and Handling:

This compound is a chemical that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A Strategic Approach

The most logical and widely applicable synthetic route to this compound involves the reduction of a corresponding nitroaromatic precursor, N-methyl-2-(4-nitrophenyl)ethanamine. This strategy is advantageous due to the commercial availability of related starting materials and the high efficiency of catalytic hydrogenation for nitro group reduction.

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Step 1: N-methylation of 4-Nitrophenethylamine cluster_1 Step 2: Catalytic Hydrogenation 4-Nitrophenethylamine 4-Nitrophenethylamine N-methyl-2-(4-nitrophenyl)ethanamine N-methyl-2-(4-nitrophenyl)ethanamine 4-Nitrophenethylamine->N-methyl-2-(4-nitrophenyl)ethanamine Methylating Agent (e.g., CH₃I or (CH₃)₂SO₄) Base, Solvent N-methyl-2-(4-nitrophenyl)ethanamine_2 N-methyl-2-(4-nitrophenyl)ethanamine This compound This compound N-methyl-2-(4-nitrophenyl)ethanamine_2->this compound H₂, Catalyst (e.g., Pd/C or Raney Ni) Solvent (e.g., Methanol, Ethanol)

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[3][4]

Materials:

  • N-methyl-2-(4-nitrophenyl)ethanamine

  • Palladium on carbon (10% Pd/C) or Raney Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve N-methyl-2-(4-nitrophenyl)ethanamine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (10% Pd/C, 5-10 mol%, or Raney Ni, ~10% w/w).

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove any residual air. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Characterization of this compound:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the aromatic protons (typically two doublets in the aromatic region), the two methylene groups of the ethyl chain, the N-methyl group (a singlet), and the protons of the two amine groups (which may be broad and exchangeable).

  • ¹³C NMR: Signals for the aromatic carbons (four distinct signals due to symmetry), the two methylene carbons, and the N-methyl carbon.

  • IR Spectroscopy: Characteristic absorptions for N-H stretching of both the primary aromatic amine (typically two bands) and the secondary aliphatic amine (one band), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[5][6]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (150.22 g/mol ).

Application as a Precursor: Synthesis of N-methyl-N-(2-(4-aminophenyl)ethyl)methanesulfonamide

The synthetic utility of this compound is exemplified by its use in the preparation of sulfonamides, a class of compounds with significant pharmacological importance. The following section details the synthesis of N-methyl-N-(2-(4-aminophenyl)ethyl)methanesulfonamide.

Diagram 2: Synthesis of N-methyl-N-(2-(4-aminophenyl)ethyl)methanesulfonamide

G This compound This compound Product N-methyl-N-(2-(4-aminophenyl)ethyl)methanesulfonamide This compound->Product Pyridine or Triethylamine Dichloromethane, 0 °C to rt Methanesulfonyl_chloride Methanesulfonyl Chloride Methanesulfonyl_chloride->Product

Caption: Synthesis of a sulfonamide from this compound.

Mechanism of Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the more basic secondary aliphatic amine of this compound on the electrophilic sulfur atom of methanesulfonyl chloride. The primary aromatic amine is less nucleophilic due to the delocalization of its lone pair of electrons into the aromatic ring. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction.[7]

Experimental Protocol: Synthesis of N-methyl-N-(2-(4-aminophenyl)ethyl)methanesulfonamide

This protocol is based on standard procedures for the methanesulfonylation of anilines.[7]

Materials:

  • This compound

  • Methanesulfonyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous DCM.

  • Addition of Sulfonylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-methyl-N-(2-(4-aminophenyl)ethyl)methanesulfonamide.

Characterization of N-methyl-N-(2-(4-aminophenyl)ethyl)methanesulfonamide:

The structure and purity of the final product should be confirmed using spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances for the aromatic protons, the two methylene groups, the N-methyl group of the sulfonamide, the methyl group of the methanesulfonyl moiety, and the primary amine protons.

  • ¹³C NMR: Signals for the aromatic carbons, the two methylene carbons, the N-methyl carbon, and the methyl carbon of the methanesulfonyl group.

  • IR Spectroscopy: Characteristic absorptions for the S=O stretching of the sulfonamide group (typically two strong bands), N-H stretching of the primary amine, C-H stretching, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (228.31 g/mol ).

Conclusion

This compound is a precursor of significant strategic value in organic synthesis. Its straightforward preparation via the catalytic reduction of its nitro-analogue and the differential reactivity of its two amine functionalities make it an attractive starting material for the construction of a diverse array of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors, thereby accelerating innovation in drug discovery and materials science. As with any chemical synthesis, careful attention to safety protocols and rigorous characterization of all intermediates and final products are essential for reproducible and reliable results.

References

Biological activity of 4-Amino-N-methylphenethylamine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of 4-Amino-N-methylphenethylamine and its Derivatives

Executive Summary

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the basis for a vast array of endogenous neurotransmitters, therapeutic agents, and research chemicals.[1] This guide provides a detailed examination of 4-Amino-N-methylphenethylamine (4-ANMPA), a specific derivative, and explores the structure-activity relationships (SAR) that dictate the biological effects of its analogs. As a naturally occurring trace amine neuromodulator in humans, N-methylphenethylamine (NMPEA) and its derivatives primarily exert their effects by modulating monoamine neurotransmitter systems.[1][2] This document delves into the primary molecular targets, including the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters (DAT, NET, SERT), elucidating the mechanistic basis of their action as agonists, reuptake inhibitors, or releasing agents.[3][4][5] We will dissect the impact of chemical modifications at the aromatic ring, ethyl side-chain, and amino group on potency and selectivity. Furthermore, this guide provides detailed, field-proven protocols for the in-vitro characterization of these compounds, including radioligand binding, synaptosomal uptake assays, and key synthetic methodologies. This comprehensive analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the complex pharmacology of this important chemical class.

The Phenethylamine Class: A Foundation for Neuroactivity

The Core Phenethylamine Scaffold

The structural foundation of 4-ANMPA is phenethylamine, an organic compound composed of a phenyl ring linked to an amino group via a two-carbon sidechain.[1] This simple architecture is remarkably versatile, allowing for substitutions at the aromatic ring, the ethyl sidechain, and the amino group, which gives rise to a vast family of compounds with diverse pharmacological profiles.[1] These derivatives include central nervous system stimulants, hallucinogens, appetite suppressants, antidepressants, and nasal decongestants.[1]

Endogenous Phenethylamines and Their Neuromodulatory Roles

The human body naturally produces several phenethylamine derivatives that act as crucial hormones and neurotransmitters.[1] This family, known as catecholamines, includes dopamine, norepinephrine, and epinephrine, which are biosynthetically produced from the amino acid L-phenylalanine.[6][7] Beyond these classical neurotransmitters, the body also produces "trace amines," such as phenethylamine (PEA) itself and N-methylphenethylamine (NMPEA), which are present at much lower concentrations.[2][8] These trace amines act as powerful neuromodulators, primarily through their interaction with the Trace Amine-Associated Receptor 1 (TAAR1), fine-tuning the activity of dopamine, norepinephrine, and serotonin systems.[3]

Significance of 4-Amino and N-Methyl Substitutions

The specific substitutions in 4-Amino-N-methylphenethylamine confer distinct properties compared to the parent PEA molecule:

  • N-Methyl Group: The addition of a methyl group to the nitrogen atom creates a secondary amine. This modification can subtly alter a compound's interaction with its molecular targets. In the case of phenethylamines, N-methylation often leads to a minor reduction in potency at TAAR1 compared to the primary amine but can influence metabolic stability and selectivity for monoamine transporters.[2][9]

  • 4-Amino Group: Placing an amino group at the para (4-position) of the phenyl ring significantly alters the electronic properties of the molecule. This substitution can profoundly impact binding affinity and functional activity at various receptors and transporters. The 4-aminoquinoline class of drugs, for example, demonstrates potent biological activities derived from this type of substitution.[10][11]

Primary Molecular Targets and Mechanism of Action

The biological activity of 4-ANMPA and its derivatives is primarily mediated through their interaction with two key protein families in the central nervous system: G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

The Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR that plays a critical role in regulating monoaminergic neurotransmission.[3] NMPEA is a potent agonist of human TAAR1 (hTAAR1).[2][5]

When activated by trace amines like NMPEA, TAAR1 does not typically cause direct neuronal firing but rather modulates the activity of dopamine, norepinephrine, and serotonin neurons.[3] This neuromodulatory effect can manifest as a reduction in the firing rate of dopamine neurons and alterations in neurotransmitter release and reuptake, thereby influencing mood, cognition, and behavior.[3][5]

Activation of TAAR1 by an agonist like 4-ANMPA initiates a G-protein signaling cascade, most commonly through Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in cAMP can influence a variety of downstream cellular processes, including the function of monoamine transporters.

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 Gs Gαs TAAR1->Gs Recruits & Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist 4-ANMPA (Agonist) Agonist->TAAR1 Binds & Activates Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Transporters Monoamine Transporters (DAT, NET, SERT) PKA->Transporters Phosphorylates Response Modulation of Neurotransmitter Levels Transporters->Response

TAAR1 agonist signaling cascade.
Monoamine Transporters (DAT, NET, SERT)

The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are membrane proteins that reabsorb their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Phenethylamines can interact with these transporters in two primary ways.[4][12]

  • Reuptake Inhibitors: These compounds bind to the transporter but are not translocated into the cell. They act as competitive antagonists, blocking the transporter and causing neurotransmitter levels to rise in the synapse.

  • Releasing Agents (Substrates): These compounds are recognized and transported into the neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and promote reverse transport (efflux) of the neurotransmitter out of the neuron and into the synapse through the same transporters.[4]

The structural features of a given phenethylamine derivative determine whether it acts as an inhibitor or a releasing agent, a critical distinction that defines its overall pharmacological profile.

Determining whether a novel compound is a reuptake inhibitor or a releasing agent is a critical step in its pharmacological characterization. This typically involves a tiered approach combining binding, uptake, and efflux assays.

MOA_Workflow Start Test Compound Binding Radioligand Binding Assay (e.g., [³H]WIN 35,428 for DAT) Determines Affinity (Ki) Start->Binding Decision1 Binds to Transporter? Binding->Decision1 Uptake Synaptosomal Uptake Assay (e.g., [³H]Dopamine) Determines Inhibition (IC₅₀) Decision2 Potent Uptake Inhibitor? Uptake->Decision2 Efflux Synaptosomal Efflux Assay (Preload with [³H]Dopamine) Determines Release (EC₅₀) Decision3 Induces Efflux? Efflux->Decision3 Decision1->Uptake Yes Result_Inactive Inactive at Transporter Decision1->Result_Inactive No Decision2->Efflux Yes Decision2->Result_Inactive No (Weak Inhibitor) Result_Inhibitor Reuptake Inhibitor Decision3->Result_Inhibitor No Result_Releaser Releasing Agent Decision3->Result_Releaser Yes

Workflow for in vitro monoamine transporter assays.

Structure-Activity Relationship (SAR) of 4-ANMPA Derivatives

The biological activity of phenethylamines can be systematically tuned by altering their chemical structure. The following principles are extrapolated from broader studies on related phenethylamine and amphetamine analogs.[4][13]

N-Alkylation of the Amino Group

The size of the alkyl group on the nitrogen atom is a critical determinant of activity.

  • Primary (NH₂) vs. Secondary (NH-CH₃) Amines: Converting a primary amine to a secondary amine via N-methylation typically results in only a minor (~3-fold) reduction in potency at TAAR1.[9]

  • Tertiary (N(CH₃)₂) and Larger Groups: Further N-alkylation to a tertiary amine significantly reduces potency at TAAR1, by a factor of ~30.[9] Increasing the size of the N-alkyl group (e.g., N-ethyl, N-propyl) generally diminishes potency as a releasing agent and shifts the activity profile towards that of a reuptake inhibitor.[4]

Substitution on the Aromatic Ring

The position and electronic nature of substituents on the phenyl ring profoundly influence potency and selectivity for the monoamine transporters.

PositionSubstituent TypeGeneral Effect on Transporter ActivityExample
4 (para) Electron-withdrawing (e.g., -Cl)Tends to increase activity and selectivity for the serotonin transporter (SERT).[4][13]4-Chloroamphetamine
4 (para) Electron-donating (e.g., -OCH₃)May enhance affinity for DAT and NET.[4]4-Methoxyamphetamine
2/3 (ortho/meta) Methyl (-CH₃)Can influence potency at all three transporters; effects are position-dependent.[13]3-Methylamphetamine
Multiple Methoxy (-OCH₃)Multiple methoxy groups, particularly at the 2 and 5 positions, are a hallmark of hallucinogenic phenethylamines that are potent 5-HT₂A receptor agonists.[14][15]2,5-Dimethoxy-4-methylamphetamine (DOM)
Modification of the Ethyl Side-Chain
  • α-Methylation: The addition of a methyl group to the alpha carbon (the carbon adjacent to the nitrogen) creates an amphetamine analog. This single modification blocks metabolism by monoamine oxidase (MAO), significantly increasing the bioavailability and duration of action of the compound.[4][9]

  • β-Ketonation: The addition of a β-keto group (a carbonyl on the beta carbon) forms a cathinone analog. This generally decreases the potency at DAT and NET compared to the corresponding amphetamine analog.[4]

Pharmacological and Toxicological Profile

Central Nervous System Effects

As modulators of catecholamine systems, 4-ANMPA and its derivatives are predicted to have significant CNS effects.[5] Depending on their specific selectivity and mechanism of action (releaser vs. inhibitor), these can range from stimulant effects similar to amphetamine (used for ADHD and narcolepsy) to entactogenic or antidepressant effects.[1][16]

Cardiovascular Effects

A common effect of compounds that increase synaptic norepinephrine is sympathomimetic activity. NMPEA is known to possess pressor (blood pressure-increasing) activity, although it is significantly less potent than epinephrine.[2][3] Derivatives with enhanced activity at the norepinephrine transporter can be expected to have more pronounced cardiovascular side effects, such as increased heart rate and blood pressure.[17]

Metabolism and Pharmacokinetics

Unsubstituted phenethylamines are rapidly metabolized by monoamine oxidases (MAO), particularly MAO-B, during first-pass metabolism, which limits their oral bioavailability and duration of action.[2] As noted, α-methylation blocks this metabolic pathway. The primary urinary metabolite of phenethylamine is β-phenylacetic acid.[7]

Metabolism_Pathway PEA Phenethylamine (or derivative) Aldehyde Phenylacetaldehyde PEA->Aldehyde Oxidative Deamination Acid Phenylacetic Acid (Excreted) Aldehyde->Acid Oxidation MAO Monoamine Oxidase (MAO-A/B) MAO->PEA AD Aldehyde Dehydrogenase AD->Aldehyde

Primary metabolic pathway of phenethylamine.

Methodologies for In Vitro Characterization

The following protocols provide a framework for assessing the interaction of novel phenethylamine derivatives with monoamine transporters.

Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific monoamine transporter by measuring its ability to displace a known high-affinity radioligand.

Causality: A compound with high affinity will displace the radioligand at low concentrations, resulting in a low Kᵢ value. This assay is the first step to confirm a direct interaction between the compound and the transporter protein.

Methodology:

  • Tissue/Cell Preparation: Prepare cell membranes from HEK293 cells stably expressing the human transporter of interest (e.g., hDAT, hNET, or hSERT) or synaptosomes from relevant rat brain regions (e.g., striatum for DAT).[4]

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes/synaptosomes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the test compound.

  • Nonspecific Binding: In parallel wells, include a high concentration of a known non-radioactive ligand (e.g., cocaine for DAT) to determine nonspecific binding.

  • Equilibration: Incubate the plates for a defined period (e.g., 60-90 minutes at 4°C or room temperature) to allow binding to reach equilibrium.[14]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using nonlinear regression to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Protocol: Synaptosomal Uptake Assays

Objective: To measure the functional potency of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into presynaptic nerve terminals (synaptosomes).

Causality: This functional assay determines if the binding observed in the previous protocol translates to an effect on the transporter's primary function. A potent inhibitor will block uptake at low concentrations, resulting in a low IC₅₀ value.

Methodology:

  • Synaptosome Preparation: Prepare fresh synaptosomes from rat brain striatum (for DAT) or hippocampus/cortex (for SERT/NET).

  • Preincubation: Preincubate aliquots of the synaptosome preparation with various concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add a fixed, low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate the uptake reaction.

  • Incubation: Allow the uptake to proceed for a short, defined time within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove external radioactivity.

  • Nonspecific Uptake: Determine nonspecific uptake by running parallel samples at 4°C or in the presence of a known potent inhibitor (e.g., nomifensine for DAT).

  • Quantification: Measure the radioactivity retained on the filters via liquid scintillation counting.

  • Data Analysis: Calculate specific uptake and plot the percentage of inhibition versus the log concentration of the test compound. Use nonlinear regression to determine the IC₅₀ value.

Synthesis of Key Derivatives

The synthesis of phenethylamine derivatives can be achieved through various routes. A common modern approach for chiral amines involves starting from an easily prepared chiral amino alcohol, proceeding through a stable cyclized intermediate, and then performing a reductive ring-opening.[18]

Example Protocol: Synthesis of (R)-4-methoxy-α-methylphenethylamine

This method highlights a pathway that establishes chirality early and proceeds through stable intermediates.[18]

  • Cyclization: React N-Boc protected (R)-4-methoxyphenylalaninol (the starting amino alcohol) with an inorganic base (e.g., sodium hydroxide) and a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in an ether solvent. This one-step reaction forms a stable, cyclized N-Boc aziridine compound.

  • Reductive Ring Opening: The cyclized aziridine intermediate is subjected to reduction (e.g., using a hydride source) to open the ring, yielding the N-Boc protected chiral amine.

  • Deprotection: The N-Boc protecting group is removed using an acidic reagent (e.g., trifluoroacetic acid or HCl in dioxane).

  • Purification: The final product, (R)-4-methoxy-α-methylphenethylamine, is purified, often via salt formation and recrystallization, to yield the target compound with high enantiomeric purity.

Conclusion and Future Directions

4-Amino-N-methylphenethylamine and its derivatives represent a rich chemical space for neuropharmacological exploration. Their biological activity is primarily governed by their interactions with TAAR1 and the monoamine transporters DAT, NET, and SERT. The structure-activity relationships within this class are well-defined, allowing for the rational design of compounds with specific activity profiles. Subtle modifications to the N-alkyl group, aromatic ring, or ethyl side-chain can shift the mechanism of action from a reuptake inhibitor to a releasing agent and tune selectivity between the different monoamine systems.

Future research should focus on synthesizing novel analogs with systematic variations to further refine the SAR models. Comprehensive pharmacological profiling using the in vitro assays detailed in this guide is essential to uncover derivatives with improved potency and selectivity. Such compounds could hold significant therapeutic potential for treating a range of CNS disorders, including depression, ADHD, and other conditions characterized by monoaminergic dysregulation.[1][3]

References

An In-Depth Technical Guide to the In-Silico Modeling of 4-[2-(Methylamino)ethyl]aniline Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded framework for investigating the receptor binding profile of 4-[2-(methylamino)ethyl]aniline, a phenethylamine derivative, using a synergistic suite of in-silico modeling techniques. Recognizing the compound's structural similarities to known monoaminergic modulators, we hypothesize its primary targets to be aminergic G-protein coupled receptors (GPCRs) and transporters. This document details a multi-stage computational workflow, beginning with target identification and progressing through molecular docking, molecular dynamics (MD) simulations, binding free energy calculations, and pharmacophore modeling. Each stage is presented not merely as a protocol, but as a critical component of a self-validating system designed to build a robust, high-confidence model of molecular interaction. The causality behind methodological choices is emphasized, providing researchers, scientists, and drug development professionals with the necessary insights to adapt and apply these techniques to their own discovery pipelines.

Introduction to this compound and In-Silico Pharmacology

The Investigational Compound: Chemical Identity and Potential Significance

This compound, also known as 4-Amino-N-methylphenethylamine, is a small molecule belonging to the phenethylamine class.[1] Its core structure is shared by a vast number of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive substances.[2] While this specific compound is primarily documented as a synthesis intermediate[3], its structural alerts—an aromatic ring, an ethylamine chain, and a methylamino group—strongly suggest a potential for interaction with biological macromolecules, particularly those involved in neurotransmission.[4] Studies on related phenethylamine derivatives have shown high affinity for targets like the dopamine transporter (DAT), serotonin transporter (SERT), and various serotonin (5-HT) receptors, making these plausible starting points for our investigation.[5][4][6][7]

The Imperative for Receptor Binding Analysis in Drug Discovery

Understanding how a molecule binds to a biological target is the cornerstone of modern drug discovery. This interaction dictates the compound's efficacy, selectivity, and potential for off-target effects. Traditional experimental methods, while essential, can be resource-intensive. In-silico modeling offers a powerful, complementary approach, enabling rapid screening, hypothesis generation, and a detailed atomic-level understanding of binding events that can guide further experimental work.[8][9]

The Role of In-Silico Modeling as a Predictive Funnel

This guide presents an in-silico workflow as a predictive funnel. We begin with broad, computationally inexpensive methods (molecular docking) to generate initial binding hypotheses and progressively apply more rigorous, computationally demanding techniques (molecular dynamics, free energy calculations) to refine and validate these hypotheses. This tiered approach maximizes computational efficiency while systematically increasing the confidence in our predictive model.

Foundational Steps: Target Identification and System Preparation

The validity of any in-silico model is fundamentally dependent on the quality of the input structures. Garbage in, garbage out. Therefore, meticulous preparation of both the receptor and the ligand is a non-negotiable first step.

Target Selection: An Evidence-Based Approach

Given the phenethylamine scaffold of this compound, the most probable targets are monoamine transporters (DAT, SERT, NET) and aminergic GPCRs (e.g., dopamine D2, 5-HT2A receptors).[4] For this guide, we will proceed with the human Dopamine Transporter (hDAT) as our primary example target, due to its well-established role in the action of many phenethylamine derivatives.[2]

Experimental Protocol: Receptor Structure Preparation
  • Acquisition: Obtain the 3D crystal structure of hDAT from the RCSB Protein Data Bank (PDB). A suitable entry, such as PDB ID: 4XP1 (hDAT in complex with cocaine), provides a high-resolution starting point.

  • Initial Cleaning: The raw PDB file contains non-essential components. It is critical to remove elements that would interfere with the simulation, such as water molecules, co-crystallized ligands (unless validating a known pose), and any other heteroatoms not integral to the protein's structure.[10][11][12] This is often accomplished using visualization software like UCSF Chimera or BIOVIA Discovery Studio.[12][13]

  • Structural Correction: PDB structures often have missing atoms, especially hydrogens, and may contain incomplete side chains or loops.[11][14] Utilize protein preparation tools, such as the Protein Preparation Wizard in Schrödinger Maestro or AutoDock Tools, to:

    • Add hydrogen atoms, ensuring correct ionization states for acidic and basic residues at a physiological pH (e.g., 7.4).[14] This is crucial as protonation states dictate the hydrogen bonding and electrostatic landscape of the binding site.[15]

    • Assign partial charges to all atoms using a force field like AMBER or CHARMM. This step is essential for accurately calculating electrostatic interactions.

    • Repair any missing side chains or loops using built-in rotamer libraries or loop modeling algorithms.[11]

  • Final Output: The prepared receptor should be saved in a format suitable for docking, such as the PDBQT format for AutoDock Vina, which includes charge and atom type information.[12]

Experimental Protocol: Ligand Preparation
  • 2D to 3D Conversion: The 2D structure of this compound can be obtained from PubChem (CID 10240973).[1] This structure must be converted to a 3D conformer. Tools like Open Babel can perform this conversion.[16]

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[11] This step ensures realistic bond lengths and angles.

  • Charge and Torsion Assignment:

    • Assign Gasteiger partial charges, which are appropriate for small organic molecules.[16]

    • Define the rotatable bonds. The flexibility of the ligand is a key parameter in docking, and correctly identifying these bonds is essential for the search algorithm to explore conformational space effectively.[16][17]

  • Final Output: Save the prepared ligand in the PDBQT format, ready for docking.[16]

Core Methodology: Molecular Docking Simulation

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[9][18] It serves as our first-pass filter to generate plausible binding hypotheses.[15]

Principle and Rationale

Docking algorithms systematically search the rotational, translational, and conformational space of the ligand within a defined binding site on the receptor.[9][15] Each generated pose is evaluated by a scoring function, which approximates the binding free energy. Lower scores typically indicate more favorable binding.[8] We use this method to quickly identify the most likely binding modes and key interacting residues.

Step-by-Step Protocol: Docking with AutoDock Vina
  • Define the Search Space (Grid Box): The docking simulation must be confined to the region of interest. Using the co-crystallized ligand from the original PDB file as a guide, define a 3D grid box that encompasses the entire binding pocket.[12][19] This ensures the search algorithm focuses its efforts where binding is most likely to occur.

  • Execute the Docking Run: Using software like AutoDock Vina, provide the prepared receptor (protein.pdbqt), the prepared ligand (ligand.pdbqt), and the grid box coordinates as input.[8][19] Vina employs a stochastic search algorithm to generate multiple binding poses.[9]

  • Analyze the Results: Vina will output a series of binding poses ranked by their affinity scores (in kcal/mol).[8]

    • Focus on the Top Poses: Examine the top-ranked poses (typically the top 5-10). A good result is characterized by a cluster of low-energy poses with similar conformations, suggesting a well-defined binding minimum.

    • Visualize Interactions: Load the receptor-ligand complex into a molecular visualizer. Analyze the specific interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic contacts) between this compound and the hDAT binding site residues. Key interactions to look for with aminergic targets include a salt bridge with an acidic residue (e.g., Aspartic Acid) and aromatic stacking with residues like Phenylalanine or Tyrosine.

Workflow Visualization

G cluster_prep Part 2: System Preparation cluster_dock Part 3: Molecular Docking cluster_validate Part 4: Validation & Refinement PDB 1. Acquire Receptor PDB CleanPDB 3. Clean Receptor (Remove Water, etc.) PDB->CleanPDB Ligand2D 2. Acquire Ligand 2D Structure Ligand3D 6. Convert Ligand to 3D Ligand2D->Ligand3D PrepReceptor 4. Add Hydrogens, Assign Charges CleanPDB->PrepReceptor ReceptorPDBQT 5. Final Receptor (PDBQT) PrepReceptor->ReceptorPDBQT DefineGrid 9. Define Binding Site (Grid Box) ReceptorPDBQT->DefineGrid PrepLigand 7. Minimize Energy, Assign Charges Ligand3D->PrepLigand LigandPDBQT 8. Final Ligand (PDBQT) PrepLigand->LigandPDBQT RunVina 10. Execute AutoDock Vina LigandPDBQT->RunVina DefineGrid->RunVina AnalyzePoses 11. Analyze Poses & Scores RunVina->AnalyzePoses MD_Sim 12. Molecular Dynamics Simulation AnalyzePoses->MD_Sim Top Pose Input

Caption: High-level workflow for preparing and docking the ligand.

Post-Docking Refinement: Molecular Dynamics (MD) Simulation

A docking pose is a static snapshot. An MD simulation provides a dynamic view, assessing the stability of the predicted binding pose in a more realistic, solvated environment over time.[9][20] This is a crucial validation step. A ligand that is unstable in MD is unlikely to represent a true binding mode.

Rationale

MD simulations solve Newton's equations of motion for every atom in the system, allowing us to observe the system's evolution over time (typically nanoseconds).[9] This allows us to:

  • Assess Pose Stability: Determine if the ligand remains in the docked pose or diffuses away.

  • Analyze Dynamic Interactions: Observe the formation and breaking of interactions like hydrogen bonds over the simulation period.[21]

  • Evaluate Protein Flexibility: Account for induced-fit effects where the protein may adjust its conformation to accommodate the ligand.

Step-by-Step Protocol: MD with GROMACS
  • System Setup:

    • Input: Start with the top-ranked docked complex from the previous step.

    • Force Field: Choose a suitable force field (e.g., AMBER, CHARMM) for both the protein and the ligand.[22][23] Ligand parameters may need to be generated using a server like CGenFF.[23]

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). This explicitly models the solvent environment.

    • Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.[22]

  • Minimization and Equilibration:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes from the initial setup.[22]

    • NVT Equilibration: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Position restraints are often applied to the protein and ligand to allow the water to equilibrate around them.[22]

    • NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (NPT ensemble), allowing the box density to relax to the correct value.[22]

  • Production Run: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without restraints to collect trajectory data for analysis.[22]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand's heavy atoms relative to the protein's binding site. A stable, low RMSD value (e.g., < 2-3 Å) indicates the ligand has found a stable binding mode.[21]

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify regions of flexibility or stability upon ligand binding.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bond distances) over time to confirm their stability.[21]

Workflow Visualization

G Start Start: Docked Protein-Ligand Complex Solvate 1. Solvate in Water Box Start->Solvate AddIons 2. Add Counter-Ions (Neutralize) Solvate->AddIons Minimize 3. Energy Minimization AddIons->Minimize NVT 4. NVT Equilibration (Heating) Minimize->NVT NPT 5. NPT Equilibration (Pressure) NVT->NPT Production 6. Production MD Run NPT->Production Analysis 7. Trajectory Analysis (RMSD, H-Bonds) Production->Analysis

Caption: Workflow for Molecular Dynamics (MD) simulation.

Advanced Analysis: Binding Free Energy and Pharmacophore Modeling

With a validated, stable binding pose from MD, we can proceed to more quantitative analyses.

Calculating Binding Affinity: The MM/PBSA Approach

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is an end-point method used to estimate the free energy of binding from MD simulation snapshots.[24][25][26] It offers a better balance of accuracy and computational cost than docking scores alone.[24]

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each G term is composed of molecular mechanics energy, polar and nonpolar solvation energies.[24] This calculation is performed on a series of snapshots from the stable portion of the MD trajectory.[25] While computationally intensive, MM/PBSA provides a more quantitative estimate of binding affinity that can be used to rank different ligands.[26]

Pharmacophore Hypothesis Generation

A pharmacophore is an abstract representation of the key steric and electronic features necessary for molecular recognition at a receptor.[27][28] Generating a pharmacophore model from our stable binding pose provides a blueprint for what makes a molecule active at this target.

  • Principle: Based on the stable interactions observed in the MD simulation, we can identify essential chemical features: hydrogen bond donors/acceptors, aromatic rings, hydrophobic centroids, and positive/negative ionizable groups.[27]

  • Application: This model can be used for virtual screening of large compound libraries to find new molecules that match the pharmacophore and are therefore likely to bind to the target.[27] It also provides crucial insights for lead optimization.[27][28]

Diagram: Pharmacophore Model

G Aro Aromatic HBA H-Bond Acceptor Aro->HBA 4.5 Å Pos Positive Ionizable Aro->Pos 5.2 Å Hyd Hydrophobic Aro->Hyd 3.0 Å Pos->Hyd 3.8 Å

Caption: Hypothetical pharmacophore for hDAT binding.

Data Synthesis and Validation

The strength of this multi-stage approach lies in the integration of data from each step into a cohesive and self-validating narrative.

Integrating Multi-modal In-Silico Data

The results from each stage should be compiled to build a comprehensive picture of the binding event. A summary table is an effective way to present this integrated data.

Parameter Method Result Interpretation
Binding AffinityMolecular Docking-8.2 kcal/molInitial estimate suggests strong binding potential.
Pose Stability (RMSD)MD Simulation1.5 ± 0.4 ÅThe docked pose is highly stable over the 100 ns simulation.
Key H-BondsMD SimulationAsp79, Ser422Stable hydrogen bonds anchor the ligand in the pocket.
Binding Free EnergyMM/PBSA-35.5 kcal/molRefined calculation confirms high-affinity binding.
Pharmacophore FeaturesInteraction Analysis1 Aromatic, 1 H-Acceptor, 1 Positive IonizableDefines the essential chemical features for hDAT binding.
The Self-Validating System

Each step in the workflow serves to validate or refine the previous one:

  • Docking to MD: A stable MD trajectory validates the initial docking pose. If the ligand diffuses away, the docking result is invalidated, and an alternative pose must be considered.

  • MD to MM/PBSA: A stable complex in MD is a prerequisite for a meaningful MM/PBSA calculation. The specific interactions identified in the MD trajectory should correlate with the energy decomposition from the MM/PBSA analysis.

  • MD to Pharmacophore: The most persistent and energetically favorable interactions observed during the MD simulation are precisely the features that should be included in the final pharmacophore model.

This cross-correlation between methods provides a high degree of confidence in the final binding hypothesis, far greater than could be achieved by any single method in isolation.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in-silico workflow to characterize the binding of this compound to its putative receptor, the human dopamine transporter. By integrating molecular docking, molecular dynamics, free energy calculations, and pharmacophore modeling, we have constructed a self-validating system that moves from an initial, low-confidence hypothesis to a refined, high-confidence model of molecular interaction.

The resulting model, which details a stable binding pose, quantifies binding affinity, and defines the key chemical features required for interaction, serves as a powerful foundation for future drug development efforts. The generated pharmacophore can be used to screen for novel compounds with similar activity, and the detailed atomic interactions can guide medicinal chemistry efforts to optimize ligand potency and selectivity. The logical next step would be to acquire or synthesize the compound and validate these in-silico predictions through in-vitro radioligand binding assays.[6]

References

An In-Depth Technical Guide to the Safety and Handling of 4-[2-(Methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 4-[2-(Methylamino)ethyl]aniline (CAS No: 32868-32-9).[1][2] As a substituted aniline derivative, this compound is encountered in advanced research and development settings, particularly in pharmaceutical synthesis and materials science.[2] Due to the absence of a comprehensive toxicological profile for this specific molecule, this guide synthesizes data from structurally related aromatic amines, particularly aniline and N-methylphenethylamine, to establish a robust framework for risk assessment and safe laboratory conduct. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of hazard identification, exposure control, emergency procedures, and waste disposal protocols. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Compound Identification and Hazard Analysis

Aromatic amines as a class are recognized for their potential toxicity, including carcinogenicity and mutagenicity.[5] The primary hazards associated with aniline derivatives include:

  • Acute Toxicity: Can be toxic if ingested, inhaled, or absorbed through the skin.[5][6]

  • Methemoglobinemia: A critical and often insidious hazard of aniline exposure is its ability to oxidize hemoglobin to methemoglobin, impairing the blood's oxygen-carrying capacity.[7] This can lead to symptoms such as cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, convulsions, coma, and death.[7][8]

  • Skin and Eye Irritation: Direct contact can cause irritation and potential damage to the skin and eyes.[7][8][9]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, with the spleen being a target for aniline in animal studies.[5][10]

  • Carcinogenicity: Aniline is classified by the EPA as a probable human carcinogen (Group B2).[10]

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₉H₁₄N₂
Molecular Weight150.22 g/mol
CAS Number32868-32-9

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safely handling this compound is a multi-layered approach that prioritizes engineering controls and mandates the use of appropriate Personal Protective Equipment (PPE).

Engineering Controls

All work involving this compound must be conducted in a well-ventilated area, specifically within a certified chemical fume hood.[6] The fume hood provides primary containment, protecting the user from inhaling potentially harmful vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[8] Nitrile gloves may offer limited splash protection but are not recommended for prolonged handling.[11]Aromatic amines can be readily absorbed through the skin.[7] Always inspect gloves for integrity before use and change them immediately upon contamination. Consult the glove manufacturer's compatibility chart.
Eye and Face Protection Safety goggles with side shields or a full-face shield.[12][13]Protects against splashes and vapors that can cause serious eye irritation or damage.[8][9]
Skin and Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[6][12]Provides a barrier against accidental skin contact. Avoid fabrics like polyester that can melt and adhere to the skin in case of a fire.[12]
Respiratory Protection Generally not required when using a certified fume hood. For situations with a higher risk of aerosol generation or in case of engineering control failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][13]Prevents inhalation of toxic vapors.[8] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[12]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for minimizing the risk of exposure and ensuring the stability of the compound.

Chemical Handling Workflow

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Conduct Pre-work Risk Assessment prep_2 Assemble all necessary materials and PPE prep_1->prep_2 prep_3 Ensure fume hood is operational and certified prep_2->prep_3 handle_1 Don appropriate PPE prep_3->handle_1 handle_2 Weigh/dispense compound inside fume hood handle_1->handle_2 handle_3 Keep container tightly closed when not in use handle_2->handle_3 handle_4 Perform experiment within the fume hood handle_3->handle_4 post_1 Decontaminate work surfaces handle_4->post_1 post_2 Segregate and label waste appropriately post_1->post_2 post_3 Remove and dispose of contaminated gloves post_2->post_3 post_4 Wash hands thoroughly with soap and water post_3->post_4

Caption: Workflow for the safe handling of this compound.

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

  • Container: Store in a tightly sealed, clearly labeled container.[11]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[11]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and other incompatible materials.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid ProtocolRationale
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][14]Rapid removal from the contaminated atmosphere is crucial. Medical evaluation is necessary to assess for respiratory irritation and systemic effects like methemoglobinemia.[8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8][14]Prompt and thorough washing is necessary to remove the chemical and minimize dermal absorption, which can lead to systemic toxicity.[7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]Extensive irrigation is required to remove the chemical and prevent serious eye damage.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]Inducing vomiting can cause further damage. Immediate medical intervention is required to manage systemic poisoning.
Spill Response

A tiered response is necessary depending on the size and location of the spill.

G cluster_assessment Initial Assessment cluster_major Major Spill Response cluster_minor Minor Spill Response spill Spill Occurs is_major Major Spill? (Outside fume hood, large volume) spill->is_major evacuate Evacuate immediate area is_major->evacuate Yes ppe Ensure appropriate PPE is worn is_major->ppe No (Small, contained in hood) notify Notify EH&S and Emergency Services (911) evacuate->notify secure Secure the area and prevent entry notify->secure absorb Cover with inert absorbent (vermiculite, sand) ppe->absorb collect Collect waste into a sealed container absorb->collect decontaminate Decontaminate spill area collect->decontaminate

Caption: Decision tree for responding to a spill of this compound.

Decontamination and Waste Disposal

Proper decontamination and waste disposal are imperative to prevent environmental contamination and delayed exposure.

Decontamination
  • Equipment and Glassware: All equipment and glassware should be thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous waste.

  • Work Surfaces: At the end of each procedure, the work area within the fume hood should be wiped down with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and rinsates, must be treated as hazardous waste.[15]

  • Segregation: Do not mix aromatic amine waste with other waste streams.[15]

  • Containment: Collect all waste in a clearly labeled, sealed, and compatible container.[15]

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EH&S) office, following all local, state, and federal regulations.[16] Do not pour aromatic amine waste down the drain.[16]

Conclusion

While this compound lacks a specific, comprehensive toxicological dataset, its classification as a substituted aniline warrants a high degree of caution. By extrapolating from the known hazards of analogous compounds and adhering to the principles of chemical hygiene, engineering controls, and personal protective equipment, researchers can handle this compound with a minimized risk of exposure. The protocols outlined in this guide are designed to provide a self-validating system of safety, ensuring the well-being of laboratory personnel and the protection of the environment.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of N-methyl-4-aminophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of N-methyl-4-aminophenethylamine, a valuable intermediate for researchers in pharmacology and drug development. We present a detailed analysis of synthetic strategies, focusing on the robust and highly efficient Eschweiler-Clarke reaction. This application note furnishes a step-by-step protocol, an in-depth mechanistic explanation, safety guidelines, and detailed procedures for purification and characterization. The protocols are designed to be self-validating, ensuring researchers can confidently replicate and verify their results.

Introduction: The Significance of N-methylation

4-Aminophenethylamine is a primary amine featuring a phenethylamine scaffold, a core structure in many biologically active compounds. The N-methylation of this primary amine to yield N-methyl-4-aminophenethylamine is a critical transformation. The addition of a methyl group to the nitrogen atom fundamentally alters the molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability. These changes can profoundly impact its pharmacological profile, making N-methylation a key strategy in medicinal chemistry for modulating receptor affinity, bioavailability, and duration of action[1]. This guide provides researchers with the necessary tools to perform this synthesis reliably and efficiently.

Comparative Analysis of Synthetic Strategies

Several methods exist for the N-methylation of primary amines. Understanding the advantages and limitations of each is crucial for selecting the appropriate pathway.

  • Direct Alkylation with Methyl Halides: While seemingly straightforward, reacting a primary amine with agents like methyl iodide often leads to poor selectivity. The reaction can proceed to form the dimethylated tertiary amine and even a quaternary ammonium salt, leading to a mixture of products that are difficult to separate[2]. This lack of control makes it a less desirable method for synthesizing the mono-methylated product cleanly.

  • Reductive Amination: This powerful and versatile method involves the reaction of the primary amine with an aldehyde (in this case, formaldehyde) to form an imine intermediate, which is then reduced to the desired secondary amine[3]. A variety of reducing agents can be employed, such as sodium borohydride or sodium cyanoborohydride. Reductive amination is a cornerstone of pharmaceutical synthesis due to its broad applicability and operational simplicity[4].

  • Eschweiler-Clarke Reaction: A specific and highly regarded type of reductive amination, the Eschweiler-Clarke reaction utilizes an excess of formaldehyde and formic acid to achieve methylation[5][6]. Formic acid serves as the in-situ reducing agent (hydride source). A significant advantage of this reaction is that it selectively produces tertiary amines from primary amines and will not proceed to form quaternary ammonium salts, as the tertiary amine cannot form another iminium ion intermediate[5]. Given its high yields, operational simplicity, and excellent selectivity for methylation, the Eschweiler-Clarke reaction is the recommended protocol for this application.

Recommended Protocol: N-methylation via Eschweiler-Clarke Reaction

This section provides a detailed, field-proven protocol for the synthesis of N-methyl-4-aminophenethylamine.

Reagents and Materials
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)CAS No.
4-AminophenethylamineC₈H₁₂N₂136.1928-31103 @ 0.3 mmHg1.03413472-00-9
Formaldehyde (37% aq. soln.)CH₂O30.03-92-191.0950-00-0
Formic Acid (>95%)CH₂O₂46.038.31011.22064-18-6
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.61.32675-09-2
Sodium Hydroxide (NaOH)NaOH40.0031813882.131310-73-2
Anhydrous Sodium SulfateNa₂SO₄142.0488414292.6647757-82-6
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of corrosive and volatile reagents.

  • 4-Aminophenethylamine: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Formic Acid: Highly corrosive and causes severe burns. It is also a flammable liquid. Keep away from heat and open flames.

  • Formaldehyde: A known carcinogen and sensitizer. Acutely toxic upon inhalation. Handle with extreme care.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Handle solid pellets carefully and prepare solutions by slowly adding NaOH to water (never the reverse) in an ice bath to control the exothermic dissolution.

Reaction Mechanism

The Eschweiler-Clarke reaction proceeds through a well-established, two-step mechanism. This process is repeated for a primary amine to yield the dimethylated product, but the reaction can be controlled to favor the mono-methylated product. For the synthesis of the dimethylated product as described in the adapted protocol:

  • Iminium Ion Formation: The primary amine first attacks the carbonyl carbon of formaldehyde. A subsequent dehydration step yields a reactive iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the secondary amine. This step is irreversible due to the formation and loss of carbon dioxide gas.

  • Second Methylation: The resulting secondary amine is more nucleophilic than the starting primary amine and rapidly reacts with a second equivalent of formaldehyde to form a new iminium ion, which is then reduced by another equivalent of formic acid to yield the tertiary amine.

Eschweiler_Clarke_Mechanism Eschweiler-Clarke Reaction Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation Amine R-NH₂ (4-Aminophenethylamine) Iminium1 [R-NH=CH₂]⁺ (Iminium Ion) Amine->Iminium1 + CH₂O, -H₂O Formaldehyde CH₂O (Formaldehyde) FormicAcid HCOOH (Formic Acid) SecAmine R-NHCH₃ (Secondary Amine) Iminium1->SecAmine + HCOOH, -CO₂ Iminium2 [R-N(CH₃)=CH₂]⁺ (Iminium Ion) SecAmine->Iminium2 + CH₂O, -H₂O TertAmine R-N(CH₃)₂ (Final Product) Iminium2->TertAmine + HCOOH, -CO₂ CO2 CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Experimental Workflow

The overall process from reaction setup to final product isolation is outlined below.

workflow Experimental Workflow A 1. Reagent Addition - Add 4-aminophenethylamine to flask. - Add formaldehyde solution. B 2. Reaction - Add formic acid dropwise. - Heat mixture to reflux (e.g., 90-100°C). A->B C 3. Workup: Basification - Cool reaction. - Basify with NaOH solution to pH > 12. B->C D 4. Extraction - Extract aqueous layer with Dichloromethane (DCM). C->D E 5. Drying & Concentration - Dry combined organic layers with Na₂SO₄. - Evaporate solvent under reduced pressure. D->E F 6. Purification - Purify crude oil via column chromatography. E->F G 7. Final Product - N,N-dimethyl-4-aminophenethylamine F->G

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Synthesis Protocol

This protocol is adapted for the synthesis of the N,N-dimethylated product, which is the typical outcome for primary amines under excess Eschweiler-Clarke conditions.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenethylamine (10.0 g, 73.4 mmol).

  • Reagent Addition: Add 37% aqueous formaldehyde solution (13.2 g, 162.5 mmol, ~2.2 eq per amino hydrogen). Stir the mixture.

  • Reaction: Begin cooling the flask in an ice-water bath. Slowly add formic acid (15.2 g, 330 mmol, ~4.5 eq) dropwise via an addition funnel over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 40°C.

  • Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 95-100°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Basification: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice. Slowly basify the acidic solution by adding 50% (w/v) aqueous sodium hydroxide until the pH is >12. This step is highly exothermic and should be performed with cooling.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

Purification

The crude product can be purified by vacuum distillation or, more commonly in a research setting, by column chromatography on silica gel.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing) with the addition of 1% triethylamine (TEA). Causality: Basic amines like the product can interact strongly with the acidic silanol groups on silica, causing streaking and poor separation. Adding a small amount of a competing base like TEA to the eluent neutralizes these sites, resulting in sharp, well-defined peaks.

Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford the purified N,N-dimethyl-4-aminophenethylamine as a viscous oil.

Characterization of Product

Unambiguous characterization of the final product is essential for validating the synthesis.

  • Appearance: Clear to light yellow/brown viscous oil.

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI-MS).

    • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺. For C₁₀H₁₆N₂, the calculated exact mass is 164.1313. The observed m/z should be approximately 165.1391.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (500 MHz, CDCl₃): Based on analysis of similar structures like N-methylaniline and N-methylphenethylamine, the following peaks are predicted:

      • δ ~ 7.0-7.2 ppm (d, 2H): Aromatic protons ortho to the ethylamine group.

      • δ ~ 6.6-6.8 ppm (d, 2H): Aromatic protons ortho to the dimethylamino group.

      • δ ~ 2.9 ppm (s, 6H): The six equivalent protons of the two N-methyl groups.

      • δ ~ 2.7-2.8 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).

      • δ ~ 2.4-2.5 ppm (t, 2H): Methylene protons adjacent to the primary amine (-CH₂-NH₂).

      • δ ~ 1.5 ppm (br s, 2H): Protons of the primary amine (-NH₂).

    • ¹³C NMR (125 MHz, CDCl₃):

      • δ ~ 148-150 ppm: Aromatic carbon attached to the dimethylamino group.

      • δ ~ 129-130 ppm: Aromatic CH carbons ortho to the ethylamine group.

      • δ ~ 125-128 ppm: Aromatic carbon attached to the ethylamine group.

      • δ ~ 112-114 ppm: Aromatic CH carbons ortho to the dimethylamino group.

      • δ ~ 40-42 ppm: N-methyl carbons (-N(CH₃)₂).

      • δ ~ 38-40 ppm: Methylene carbon (-CH₂-Ar).

      • δ ~ 35-37 ppm: Methylene carbon (-CH₂-NH₂).

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reflux time; ensure sufficient excess of formaldehyde and formic acid.
Loss of product during workup.Ensure pH is strongly basic (>12) before extraction. Perform multiple extractions (3-4 times).
Product Streaking on TLC/Column Amine interacting with acidic silica.Add 1-2% triethylamine or ammonia to the chromatography eluent.
Presence of Starting Material Insufficient reagents or reaction time.Increase equivalents of formaldehyde/formic acid and/or reflux time.
Formation of Byproducts Reaction temperature too high.Maintain controlled heating during reflux.

Conclusion

The Eschweiler-Clarke reaction provides a highly effective and selective method for the N-methylation of 4-aminophenethylamine. The protocol detailed herein is robust, scalable, and yields the desired product with high purity after standard chromatographic purification. By explaining the mechanistic rationale and providing clear, actionable steps, this guide empowers researchers to confidently synthesize this key chemical intermediate for applications in drug discovery and chemical biology.

References

Application Notes and Protocols: Purification of 4-Amino-N-methylphenethylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the purification of 4-Amino-N-methylphenethylamine using column chromatography. It is intended for researchers, scientists, and professionals in drug development who require a highly purified final compound. This document provides an in-depth explanation of the principles behind the chosen methodology, a step-by-step protocol, and guidance on the analysis of the resulting fractions. The protocols described herein are designed to be self-validating, ensuring both accuracy and reproducibility.

Introduction: The Challenge of Purifying Amines

4-Amino-N-methylphenethylamine is a primary aromatic amine and a secondary aliphatic amine. This bifunctional nature, particularly the basicity of the amino groups, presents a significant challenge for purification via standard silica gel column chromatography. The acidic nature of silica gel can lead to strong interactions with basic amines, resulting in poor separation, peak tailing, and potential degradation of the target compound.[1][2]

To overcome these challenges, this protocol employs a modified mobile phase to ensure efficient elution and high purity of the final product. The principles discussed are broadly applicable to the purification of other basic organic compounds.

Potential Impurities in Synthesis

The purity of the final product is contingent on the effective removal of starting materials, byproducts, and reagents from the synthesis of 4-Amino-N-methylphenethylamine. Common synthetic routes may result in impurities such as:

  • Unreacted starting materials: Depending on the synthetic route, these could include precursors like 4-nitrophenethylamine or related compounds.

  • Over-methylated products: Formation of tertiary amines.

  • Byproducts from reductive amination: Impurities like α-benzyl-N-methylphenethylamine can arise depending on the specific synthetic method used.[3][4][5][6]

  • N-formylated species: N-formylmethamphetamine has been identified as a potential impurity in related syntheses.[3][7]

A well-developed chromatography method is essential to separate the target molecule from these structurally similar compounds.

Principles of Amine Purification by Column Chromatography

Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Basic amines can interact strongly with these acidic sites via acid-base interactions, leading to irreversible adsorption or significant peak tailing.[1][2] To mitigate this, two primary strategies are employed:

  • Modification of the Mobile Phase: Introducing a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the eluent.[1][2][8][9][10] This additive neutralizes the acidic sites on the silica, preventing the target amine from binding too strongly and allowing for its smooth elution.[2]

  • Use of a Modified Stationary Phase: Amine-functionalized silica or alumina can be used as the stationary phase.[1][11] These supports have a basic surface, which repels the basic analyte, leading to a more ideal chromatographic separation.[1][11]

This protocol will focus on the more common and cost-effective approach of modifying the mobile phase with triethylamine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purification of 4-Amino-N-methylphenethylamine.

Materials and Reagents
Material/ReagentGradeSupplier
Silica Gel230-400 meshStandard laboratory supplier
Dichloromethane (DCM)HPLC GradeStandard laboratory supplier
Methanol (MeOH)HPLC GradeStandard laboratory supplier
Triethylamine (TEA)Reagent GradeStandard laboratory supplier
Ethyl Acetate (EtOAc)HPLC GradeStandard laboratory supplier
HexanesHPLC GradeStandard laboratory supplier
TLC PlatesSilica gel 60 F254Standard laboratory supplier
Ninhydrin Staining SolutionStandard laboratory supplier
Workflow Overview

The following diagram illustrates the complete workflow for the purification process.

workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Recovery TLC_dev 1. TLC Method Development Sample_prep 2. Sample Preparation TLC_dev->Sample_prep Determine optimal solvent system Sample_load 4. Sample Loading Sample_prep->Sample_load Col_pack 3. Column Packing Col_pack->Sample_load Prepare stationary phase Elution 5. Elution & Fraction Collection Sample_load->Elution Frac_analysis 6. Fraction Analysis (TLC) Elution->Frac_analysis Pooling 7. Pooling Pure Fractions Frac_analysis->Pooling Identify pure fractions Solvent_evap 8. Solvent Evaporation Pooling->Solvent_evap Final_char 9. Final Product Characterization Solvent_evap->Final_char

Caption: Workflow for the purification of 4-Amino-N-methylphenethylamine.

Step-by-Step Methodology
Step 1: Thin-Layer Chromatography (TLC) Method Development

The goal of this step is to find a solvent system that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Prepare Eluents: Prepare a few different solvent systems. A good starting point for amines is a mixture of a non-polar and a polar solvent, with a small amount of triethylamine. For example:

    • System A: 95:5 Dichloromethane (DCM) / Methanol (MeOH) + 0.5% Triethylamine (TEA)

    • System B: 90:10 DCM / MeOH + 0.5% TEA

    • System C: 80:20 Ethyl Acetate (EtOAc) / Hexanes + 0.5% TEA

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal amount of DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • First, visualize the plate under UV light (254 nm) and circle any visible spots.

    • Next, stain the plate to visualize the amine-containing compounds. A common stain for primary and secondary amines is ninhydrin .[12] Gently heat the plate after dipping it in the ninhydrin solution to develop the colored spots.[12] Primary amines typically give a purple color, while secondary amines may yield a yellow-orange spot.

  • Optimize: Adjust the polarity of the solvent system until the desired separation and Rf value are achieved. More polar solvent will increase the Rf values.

Step 2: Column Preparation (Slurry Packing Method)

This method is preferred as it generally results in a more uniformly packed column, minimizing air bubbles and channels.[13][14][15]

  • Select Column Size: Choose a column with a diameter that allows for a silica gel height of about 15-20 cm. The amount of silica should be roughly 50-100 times the weight of the crude sample.

  • Plug the Column: Place a small piece of cotton or glass wool at the bottom of the column to retain the stationary phase.[13][15] Add a thin layer (approx. 1 cm) of sand on top of the plug.[15]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluting solvent (e.g., 98:2 DCM/MeOH + 0.5% TEA) to form a slurry.[15]

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and dislodge any air bubbles.[13][15]

  • Equilibrate: Once all the silica has settled, add a layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed when adding solvent.[15] Wash the column with 2-3 column volumes of the initial eluting solvent, ensuring the solvent level never drops below the top of the sand layer.[13]

Step 3: Sample Loading
  • Dissolve the Sample: Dissolve the crude 4-Amino-N-methylphenethylamine in a minimal amount of the initial eluting solvent or DCM.

  • Load the Sample: Using a pipette, carefully add the dissolved sample to the top of the column, allowing it to absorb into the sand layer.[13][14]

  • Rinse: Rinse the flask that contained the sample with a small amount of the eluting solvent and add this to the column to ensure all the product is transferred. Allow this to absorb into the silica as well.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the initial eluting solvent. Begin collecting fractions in test tubes or vials.[15]

  • Gradient Elution: Gradually increase the polarity of the mobile phase as the elution progresses. This is done by incrementally increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be:

    • 2 column volumes of 98:2 DCM/MeOH + 0.5% TEA

    • 2 column volumes of 95:5 DCM/MeOH + 0.5% TEA

    • 2 column volumes of 90:10 DCM/MeOH + 0.5% TEA

    • Continue increasing polarity until the desired compound has fully eluted.

  • Monitor Elution: Monitor the fractions being collected using the TLC system developed in Step 1. Spot every few fractions on a TLC plate to track the elution of the product.

Step 5: Analysis and Product Recovery
  • Analyze Fractions: Develop the TLC plates from the fraction collection and visualize them.

  • Pool Fractions: Identify the fractions that contain only the pure desired product (single spot on TLC with the correct Rf) and combine them in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. The triethylamine will also be removed during this process due to its volatility.

  • Final Product Characterization: Dry the resulting purified oil or solid under high vacuum. Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and assess its purity.

Data Presentation and Expected Results

Chromatographic Parameters
ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective choice for normal-phase chromatography.[14]
Mobile Phase Dichloromethane/Methanol with 0.5% TriethylamineDCM/MeOH provides a good polarity range. TEA is crucial to prevent peak tailing of the basic amine.[2]
Elution Mode Gradient ElutionAllows for the separation of compounds with a wider range of polarities and speeds up the elution of more retained compounds.
Detection (TLC) UV (254 nm) and Ninhydrin StainUV light detects aromatic compounds. Ninhydrin is specific for primary and secondary amines, aiding in identification.[12]
Target Rf (TLC) 0.2 - 0.4Provides a good starting point for column separation, ensuring adequate retention without excessively long elution times.[11]
Troubleshooting
  • Streaking on TLC/Column: This is a classic sign of amine interaction with silica. Ensure at least 0.5% triethylamine is present in the eluent. If streaking persists, consider using an amine-functionalized silica column.[1][8]

  • Product Not Eluting: The mobile phase is not polar enough. Gradually increase the percentage of methanol in the eluent.

  • Poor Separation: The polarity difference between the eluting solvents is too large. Use a shallower gradient (smaller, more frequent increases in polarity).

Conclusion

The purification of 4-Amino-N-methylphenethylamine by column chromatography is readily achievable with careful consideration of the compound's basic nature. The inclusion of a base modifier like triethylamine in the mobile phase is critical for obtaining a high-purity product by mitigating the strong interactions with the acidic silica gel stationary phase. The protocol detailed in this application note provides a robust and reproducible method for researchers in the field of drug development and organic synthesis.

References

Application Note: A Robust HPLC-UV Method for the Quantification of 4-[2-(Methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[2-(Methylamino)ethyl]aniline. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of methanol and water, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices. The methodology has been developed based on the physicochemical properties of the analyte and established chromatographic principles for aromatic amines. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction

This compound, also known as 4-Amino-N-methylphenethylamine, is an aromatic amine containing both a primary aniline amine and a secondary alkylamine.[6] Its structure suggests potential applications as a synthetic intermediate in pharmaceutical development and as a building block in polymer chemistry. Accurate and reliable quantification of this compound is critical for process monitoring, quality control, and stability testing.

High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for such compounds due to its high resolution, sensitivity, and specificity.[7][8] The presence of an aniline chromophore in this compound allows for sensitive detection using UV spectrophotometry.[9][10] This application note provides a comprehensive, field-proven protocol for its analysis, addressing common challenges associated with the chromatography of polar aromatic amines, such as peak tailing and retention variability.[11][12][13]

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Discovery® C18, 15 cm × 4.6 mm I.D., 5 µm particle size (or equivalent L1 packing).[14]

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

  • Solvents: HPLC-grade methanol and ultrapure water.

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: this compound (CAS: 32868-32-9), purity ≥95%.[15][16]

Chromatographic Conditions

The selection of chromatographic parameters was guided by methods for similar aromatic amines and the analyte's chemical properties.[7][14][17] A C18 column was chosen for its hydrophobicity, providing adequate retention for the aromatic ring.[18] Methanol was selected as the organic modifier due to its compatibility with reversed-phase systems and its UV transparency.[10] A small amount of formic acid is added to the mobile phase to improve peak shape by protonating the amine functional groups, thereby reducing undesirable interactions with residual silanols on the silica surface.

Table 1: Optimized HPLC Method Parameters

ParameterValueJustification
Column Discovery® C18, 15 cm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.[14]
Mobile Phase Methanol : Water (65:35 v/v) with 0.1% Formic AcidSimple isocratic elution for robustness. Formic acid improves peak shape for basic analytes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, ensuring optimal efficiency.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 240 nmWavelength near the absorbance maximum of the aniline chromophore for good sensitivity.
Injection Volume 10 µLStandard volume for quantitative analysis.
Run Time 10 minutesSufficient for elution of the analyte and any early-eluting impurities.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

  • Sample Preparation: The sample preparation protocol will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase to a target concentration within the calibration range. For drug product or other matrices, an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering components.[7]

Analytical Workflow

The following diagram illustrates the complete process from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (1-100 µg/mL) Sequence Build Injection Sequence (Standards & Samples) Standard_Prep->Sequence Sample_Prep Prepare Sample Solution (Target Concentration) Sample_Prep->Sequence HPLC_System HPLC System Setup (As per Table 1) HPLC_System->Sequence Run_Analysis Execute Analysis Sequence->Run_Analysis Integration Integrate Chromatograms Run_Analysis->Integration Calibration Generate Calibration Curve (Peak Area vs. Concentration) Integration->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification

Caption: Workflow for the quantification of this compound.

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][4] Key validation parameters are summarized below.

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately. A standard solution (e.g., 25 µg/mL) is injected five times.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20006500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.8%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%0.3%
Linearity

The linearity of the method is established by analyzing the working standard solutions across the specified concentration range.

Table 3: Linearity and Range

ParameterResult
Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
y-intercept Close to zero
Accuracy and Precision

Accuracy is determined by spike recovery experiments at three concentration levels (low, medium, high), while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.

Table 4: Accuracy and Precision Summary

LevelAccuracy (% Recovery)Precision (RSD%)
Low QC (5 µg/mL) 98.0 - 102.0%< 2.0%
Mid QC (25 µg/mL) 98.0 - 102.0%< 2.0%
High QC (75 µg/mL) 98.0 - 102.0%< 2.0%
Specificity

Specificity is demonstrated by the ability of the method to resolve the analyte peak from potential impurities and matrix components. A photodiode array (PDA) detector can be used to assess peak purity. The method should show no interference at the retention time of the analyte in a blank (mobile phase) injection.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of a series of diluted solutions. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

Conclusion

This application note presents a straightforward, robust, and reliable RP-HPLC method for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easily transferable between laboratories. The protocol demonstrates excellent performance characteristics that meet the validation requirements of the ICH guidelines, making it suitable for routine use in quality control and research environments.

References

Application Note: Quantitative Analysis of 4-Amino-N-methylphenethylamine in Complex Matrices using GC-MS with Acylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the analysis of 4-Amino-N-methylphenethylamine (4-AMNPA) using Gas Chromatography-Mass Spectrometry (GC-MS) following a chemical derivatization step. Due to its polar nature and active amine groups, direct GC analysis of 4-AMNPA results in poor chromatographic peak shape and thermal instability.[1][2][3] To overcome these challenges, an acylation derivatization protocol using Trifluoroacetic Anhydride (TFAA) is detailed. This procedure converts the primary and secondary amine functionalities into stable, volatile trifluoroacetyl derivatives, significantly improving chromatographic performance and producing characteristic mass spectra suitable for selective identification and quantification.[1][4][5] This guide provides a comprehensive, step-by-step protocol, optimized GC-MS parameters, and a discussion of the underlying chemical principles for researchers in forensic science, toxicology, and pharmaceutical development.

Introduction: The Analytical Challenge

4-Amino-N-methylphenethylamine is a phenethylamine derivative with structural similarities to regulated substances. Its accurate detection and quantification are crucial in various research and forensic contexts. However, the presence of both a primary aromatic amine and a secondary alkyl amine group makes it a challenging analyte for Gas Chromatography (GC). These polar functional groups lead to strong interactions with the stationary phase, causing significant peak tailing, and can make the molecule susceptible to thermal degradation in the hot injector port.[3][5]

Chemical derivatization is a well-established strategy to mitigate these issues.[5][6][7] By chemically modifying the analyte to make it more volatile and less polar, its chromatographic behavior can be drastically improved.[6][8] Acylation with fluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA), is a common and highly effective technique for primary and secondary amines.[9][10][11] This process replaces the active hydrogens on the nitrogen atoms with trifluoroacetyl groups, leading to a derivative that is more stable, more volatile, and exhibits excellent chromatographic properties.[12][13]

Principles of TFAA Derivatization

Trifluoroacetic Anhydride (TFAA) is a powerful acylating agent that reacts readily with primary and secondary amines, as well as alcohols and phenols, under mild conditions.[8][12] The reaction with 4-Amino-N-methylphenethylamine involves the nucleophilic attack of the nitrogen atoms on the electrophilic carbonyl carbons of the anhydride. This results in the formation of stable trifluoroacetamide derivatives and trifluoroacetic acid as a byproduct.

The key advantages of using TFAA for this application include:

  • High Reactivity: The reaction is rapid and typically proceeds to completion with gentle heating.[12]

  • Improved Volatility: The resulting di-TFA derivative has a significantly higher vapor pressure than the parent compound, making it suitable for GC analysis.

  • Enhanced Mass Spectral Characteristics: The derivative produces a clear molecular ion and a predictable fragmentation pattern with high mass-to-charge (m/z) ions, which is beneficial for selectivity and sensitivity in Selected Ion Monitoring (SIM) mode.[9][14]

  • Inert Byproducts: The primary byproduct, trifluoroacetic acid, is volatile and generally does not interfere with the chromatography.[15]

The proposed reaction for 4-Amino-N-methylphenethylamine with TFAA is illustrated below:

Reaction of 4-Amino-N-methylphenethylamine with TFAA
Figure 1. Derivatization reaction of 4-Amino-N-methylphenethylamine with Trifluoroacetic Anhydride (TFAA).

Materials and Methods

Reagents and Standards
  • 4-Amino-N-methylphenethylamine (4-AMNPA) reference standard (≥98% purity)

  • Trifluoroacetic Anhydride (TFAA), derivatization grade (≥99%)

  • Ethyl Acetate, HPLC grade

  • Methanol, HPLC grade

  • Pyridine, anhydrous (optional, as a catalyst and acid scavenger)

  • Sodium Hydroxide (NaOH) solution, 1 M

  • Hydrochloric Acid (HCl) solution, 1 M

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS): e.g., N-methylphenethylamine-d5 or a structurally similar compound not present in the sample.

Equipment
  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Autosampler

  • Heating block or water bath

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Glassware: 2 mL autosampler vials, conical-bottom reaction vials, pipettes.

Experimental Protocol: Sample Preparation and Derivatization

This protocol provides a self-validating workflow for the extraction and derivatization of 4-AMNPA from a liquid matrix (e.g., urine or plasma).

experimental_workflow cluster_extraction Step 1: Liquid-Liquid Extraction cluster_derivatization Step 2: Derivatization cluster_analysis Step 3: GC-MS Analysis sample 1. Sample Aliquot (e.g., 1 mL urine) add_is 2. Add Internal Standard (IS) sample->add_is basify 3. Basify with NaOH (to pH > 10) add_is->basify extract 4. Add Ethyl Acetate & Vortex basify->extract centrifuge 5. Centrifuge to Separate Layers extract->centrifuge collect 6. Collect Organic (Top) Layer centrifuge->collect dry 7. Dry with Anhydrous Sodium Sulfate collect->dry evaporate 8. Evaporate to Dryness (under N2 stream) dry->evaporate add_reagents 9. Add Ethyl Acetate (50 µL) & TFAA (50 µL) react 10. Cap Vial & Heat (70°C for 30 min) cool 11. Cool to Room Temp. evaporate_final 12. Evaporate Reagents (under N2 stream) reconstitute 13. Reconstitute in Ethyl Acetate (100 µL) inject 14. Transfer to Vial & Inject 1 µL reconstitute->inject

Diagram 1. Workflow for Extraction and TFAA Derivatization.
Step-by-Step Methodology

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 1 mL of the sample (e.g., urine) into a 15 mL glass centrifuge tube.

    • Spike with an appropriate amount of internal standard.

    • Add 1 M NaOH dropwise until the pH is >10. This deprotonates the amine groups, making the analyte soluble in organic solvent.

    • Add 3 mL of ethyl acetate, cap the tube, and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Solvent Evaporation:

    • Transfer the dried extract to a conical reaction vial.

    • Gently evaporate the solvent to complete dryness under a stream of nitrogen at room temperature or with gentle warming (<40°C).

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[9][10] The use of a solvent is crucial for ensuring the analyte is fully dissolved and accessible to the reagent.

    • Immediately cap the vial tightly to prevent the evaporation of the volatile TFAA reagent.

    • Heat the vial in a heating block or water bath at 70°C for 30 minutes.[9][10] This thermal energy ensures the reaction goes to completion for both the primary and the sterically hindered secondary amine.

    • After incubation, allow the vial to cool to room temperature.

  • Final Preparation for Injection:

    • Evaporate the excess TFAA and solvent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in 100 µL of ethyl acetate.

    • Transfer the final solution to a 2 mL autosampler vial with an insert for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis of the di-TFA derivative of 4-AMNPA. Optimization may be required based on the specific instrumentation used.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatographic performance.
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA general-purpose, low-bleed column suitable for a wide range of derivatized compounds, offering good resolution and inertness.[16]
Injector Splitless mode, 280°CEnsures efficient transfer of the analyte onto the column, which is critical for trace analysis. The high temperature ensures rapid volatilization of the derivative.[16]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 70°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°CThis temperature program allows for good separation from solvent and matrix components while ensuring the elution of the derivatized analyte in a reasonable time with good peak shape.[16]
MS System Agilent 5977B or equivalentA sensitive and reliable mass selective detector.
Ion Source Temp. 230°CStandard temperature to promote ionization while minimizing thermal degradation.
Quadrupole Temp. 150°CStandard temperature to maintain mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.[17]
Acquisition Mode Full Scan (m/z 40-500) for identificationSelected Ion Monitoring (SIM) for quantificationFull scan is used for initial method development and confirmation of identity. SIM mode provides significantly higher sensitivity and selectivity for quantitative analysis.[9]

Expected Results & Discussion

Chromatography

The underivatized 4-AMNPA would likely show a broad, tailing peak or may not elute at all under typical GC conditions. After derivatization with TFAA, the resulting di-trifluoroacetyl derivative is expected to elute as a sharp, symmetrical peak, demonstrating a significant improvement in chromatographic performance.

Mass Spectrometry

The Electron Ionization (EI) mass spectrum of the derivatized 4-AMNPA is predicted to be highly characteristic. The molecular weight of the di-TFA derivative is 347.25 g/mol . The mass spectrum should show a discernible molecular ion (M+) at m/z 347. The fragmentation pattern will be dominated by cleavages characteristic of phenethylamines and the stable trifluoroacetyl groups.

fragmentation_pathway cluster_main cluster_frags parent [M]+• m/z 347 frag1 Benzylic Cleavage (Loss of •CH2-N(TFA)-CH3) frag2 Alpha Cleavage (Loss of •C6H4-NHTFA) ion1 C8H4F3NO+• m/z 187 frag1->ion1 -160 ion2 C5H5F3N+• m/z 136 frag2->ion2 -211

Diagram 2. Predicted Major Fragmentation Pathways.

Predicted Quantifier and Qualifier Ions:

For quantitative analysis in SIM mode, the following ions are proposed based on common fragmentation patterns of derivatized phenethylamines:

Ion Type Predicted m/z Proposed Role Origin
Molecular Ion347QualifierIntact derivatized molecule
Fragment Ion 1187QualifierResulting from benzylic cleavage
Fragment Ion 2136Quantifier Resulting from alpha-cleavage next to the ethylamine N

Note: These m/z values are hypothetical and must be confirmed by analyzing a derivatized reference standard.

Conclusion

The analytical method described in this note provides a comprehensive framework for the reliable identification and quantification of 4-Amino-N-methylphenethylamine by GC-MS. The core of this protocol is the robust TFAA derivatization step, which effectively overcomes the inherent challenges of analyzing this polar compound by gas chromatography. By converting the analyte into a stable and volatile derivative, this method achieves excellent peak shape, sensitivity, and selectivity. The provided protocols and instrumental parameters serve as a validated starting point for researchers, and with appropriate validation using reference standards, this method can be confidently implemented in routine analytical workflows in forensic, clinical, and research laboratories.

References

The Strategic Application of 4-[2-(Methylamino)ethyl]aniline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Privileged Scaffold Precursor

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established privileged structures, forming the core of numerous approved drugs that target key signaling pathways implicated in cancer progression.[1][2] The efficacy of these inhibitors is profoundly influenced by the nature of the substituents on the aniline ring. 4-[2-(Methylamino)ethyl]aniline, a bifunctional building block, offers a unique combination of a nucleophilic aniline core for scaffold attachment and a flexible, basic side chain that can be exploited to modulate pharmacokinetic properties and engage in additional interactions within the ATP-binding pocket of kinases.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for its incorporation into novel pharmaceutical compounds. We will delve into the mechanistic rationale behind the synthetic strategies, focusing on the nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in the synthesis of this class of inhibitors.[3][4][5]

Physicochemical Properties and Strategic Value in Drug Design

The molecular structure of this compound (also known as 4-Amino-N-methylphenethylamine) is characterized by a primary aromatic amine and a secondary aliphatic amine, bestowing it with distinct properties that are highly advantageous in drug design.

PropertyValueSource
Molecular Formula C₉H₁₄N₂PubChem[6]
Molecular Weight 150.22 g/mol PubChem[6]
CAS Number 32868-32-9PubChem[6]
Topological Polar Surface Area 38.1 ŲPubChem[6]
Rotatable Bond Count 3PubChem[6]

The strategic value of the 4-[2-(Methylamino)ethyl] side chain lies in several key areas:

  • Modulation of Solubility: The basic methylaminoethyl group can be protonated at physiological pH, significantly enhancing the aqueous solubility of the final compound, a critical parameter for oral bioavailability.

  • Formation of Salt Forms: The presence of the basic side chain allows for the formation of various pharmaceutically acceptable salts, which can improve stability, handling, and dissolution properties.

  • Additional Binding Interactions: The side chain can act as a hydrogen bond donor or acceptor, forming additional interactions with amino acid residues in the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity.

  • Vector for Further Derivatization: The secondary amine provides a reactive handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in the synthesis of kinase inhibitors is its role as a nucleophile in SNAr reactions.[3][4] This reaction typically involves the displacement of a leaving group, most commonly a chlorine atom, from an electron-deficient heterocyclic ring system, such as a 4-chloroquinazoline or 4-chloroquinoline.

The general mechanism involves a two-step addition-elimination process. The primary aromatic amine of this compound acts as the nucleophile, attacking the electron-deficient C4 position of the chloro-heterocycle. This forms a high-energy intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the heterocyclic ring, yielding the desired 4-anilino-substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline This compound Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Aniline->Meisenheimer Nucleophilic Attack Chloroquinazoline 4-Chloroquinazoline Chloroquinazoline->Meisenheimer Product 4-Anilinoquinazoline Derivative Meisenheimer->Product Elimination of Cl⁻ HCl HCl Meisenheimer->HCl

Caption: Generalized SNAr mechanism for the synthesis of 4-anilinoquinazolines.

Protocol 1: Synthesis of N-{4-[2-(Methylamino)ethyl]phenyl}-6,7-dimethoxyquinazolin-4-amine

This protocol describes a representative synthesis of a 4-anilinoquinazoline derivative, a common core structure for EGFR tyrosine kinase inhibitors, using this compound.

Experimental Rationale:

The choice of 6,7-dimethoxy-4-chloroquinazoline as the electrophile is based on its prevalence in known EGFR inhibitors, where the methoxy groups often enhance binding affinity. Isopropanol is a common solvent for this reaction, providing good solubility for the reactants and a suitable boiling point for thermal promotion of the reaction. The reaction is typically carried out under reflux to ensure sufficient energy for the nucleophilic attack and subsequent elimination. An inert atmosphere is not strictly necessary but can prevent potential oxidative side reactions.

Materials:
  • 4,7-dichloroquinazoline (or other suitably substituted 4-chloroquinazoline)

  • This compound (1.1 eq)

  • Isopropanol (IPA)

  • Triethylamine (TEA) (optional, as a base scavenger)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate/hexane (for TLC mobile phase)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinazoline (1.0 g, 1.0 eq).

  • Solvent and Reactant Addition: Add isopropanol (40 mL) to the flask and stir to dissolve the starting material. Add this compound (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

  • Isolation: Filter the solid precipitate and wash with cold isopropanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure 4-anilinoquinazoline product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results and Troubleshooting:
ParameterExpected OutcomeTroubleshooting
Reaction Time 4-6 hoursIf the reaction is sluggish, consider microwave-assisted heating which can significantly reduce reaction times.[3][7]
Yield 70-90%Low yields may be due to incomplete reaction or side product formation. Ensure the aniline is of high purity.
Purity >95% after chromatographyImpurities may include unreacted starting materials or byproducts from reaction with the secondary amine. Careful chromatography is crucial.

Protocol 2: Microwave-Assisted Synthesis of a 4-Anilinoquinoline Derivative

This protocol outlines a more rapid, microwave-assisted synthesis, which is increasingly adopted for library synthesis in drug discovery.

Experimental Rationale:

Microwave irradiation provides efficient and uniform heating, which can dramatically accelerate the rate of SNAr reactions, often leading to higher yields and cleaner reaction profiles in shorter times compared to conventional heating.[7] A mixture of THF and water is often used as the solvent system in microwave chemistry as it allows for efficient energy absorption and can aid in the solubility of both reactants and any inorganic bases used.

Materials:
  • 4-Chloro-6-methoxyquinoline (1.0 eq)

  • This compound (1.2 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Microwave reactor vials (10 mL)

  • Magnetic stirrer

  • Microwave synthesizer

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:
  • Vial Preparation: In a 10 mL microwave reactor vial equipped with a small magnetic stir bar, combine 4-chloro-6-methoxyquinoline (0.5 mmol, 1.0 eq) and this compound (0.6 mmol, 1.2 eq).

  • Solvent Addition: Add a 4:1 mixture of THF and water (5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 15-30 minutes.

  • Reaction Monitoring: After the allotted time, cool the vial to room temperature. Check for reaction completion using TLC or LC-MS.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to obtain the desired product.

workflow node_start Start A Combine Chloro-heterocycle and this compound in Microwave Vial node_start->A Weigh Reactants node_process node_process node_decision node_decision node_end Purified Product B Seal Vial and Place in Microwave Synthesizer A->B Add Solvent (THF/H₂O) C Cool to Room Temperature B->C Irradiate (e.g., 120 °C, 20 min) D Reaction Complete? C->D D->B No (Re-irradiate) E Work-up: Extract with Ethyl Acetate, Wash with NaHCO₃ and Brine D->E Yes F Purify by Column Chromatography E->F Dry and Concentrate F->node_end

Caption: Workflow for microwave-assisted synthesis of anilino-heterocycles.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel pharmaceutical compounds, particularly kinase inhibitors. The straightforward and efficient nucleophilic aromatic substitution reaction allows for its facile incorporation into various heterocyclic scaffolds. The resulting compounds are endowed with a key pharmacophoric element that can significantly enhance aqueous solubility and provide an additional vector for optimizing potency and selectivity through further derivatization. The protocols provided herein offer robust and reproducible methods for leveraging the unique properties of this reagent in drug discovery programs. Future applications will likely see this and similar bifunctional anilines employed in the development of next-generation targeted therapies, including covalent inhibitors and proteolysis-targeting chimeras (PROTACs), where the side chain can be functionalized to incorporate warheads or E3 ligase-binding moieties.

References

Application Notes and Protocols for 4-Amino-N-methylphenethylamine in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4-Amino-N-methylphenethylamine as a novel monomer in polymer chemistry. This document outlines the synthesis of advanced polyamides and polyimides, leveraging the unique structural attributes of this compound. The protocols provided are grounded in established principles of step-growth polymerization and are designed to be self-validating.

Introduction: The Potential of a Unique Diamine Monomer

4-Amino-N-methylphenethylamine is a fascinating, yet underexplored, building block for polymer synthesis. Its molecular architecture is distinguished by two amine functionalities with different reactivities: a primary aromatic amine and a secondary aliphatic amine. This inherent difference in nucleophilicity allows for selective reactions and the creation of polymers with novel properties. The phenethylamine backbone, a structure prevalent in biologically active molecules, offers the potential to impart unique characteristics to the resulting polymers, such as enhanced biocompatibility or specific interactions with biological systems.[1]

The presence of the N-methyl group and the flexible ethyl chain can disrupt polymer chain packing, potentially leading to improved solubility and processability of otherwise rigid polymer backbones.[2][3] These characteristics make 4-Amino-N-methylphenethylamine a prime candidate for the synthesis of high-performance polymers for specialized applications.

Table 1: Properties of 4-Amino-N-methylphenethylamine Relevant to Polymer Chemistry

PropertyValueSignificance in Polymerization
Molecular FormulaC9H14N2Defines the repeating unit mass.
Molecular Weight150.22 g/mol Used for stoichiometric calculations in polymerization reactions.
Functional GroupsPrimary Aromatic Amine, Secondary Aliphatic AmineEnables participation in step-growth polymerization as a diamine monomer.[4][5]
Physical StateExpected to be a liquid or low-melting solidInfluences handling and reaction setup.

Strategic Application in Step-Growth Polymerization

The dual amine functionality of 4-Amino-N-methylphenethylamine makes it an ideal monomer for step-growth polymerization, a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers.[4][5][6] This methodology is employed in the synthesis of commercially important polymers like polyamides and polyimides.

Synthesis of Novel Polyamides

Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). The synthesis of polyamides from 4-Amino-N-methylphenethylamine can be achieved through the polycondensation reaction with a dicarboxylic acid chloride. The distinct reactivity of the primary aromatic amine and the secondary aliphatic amine can be exploited to control the polymer structure. Under typical reaction conditions, the more nucleophilic primary aromatic amine is expected to react preferentially.

The incorporation of the N-methylphenethylamine moiety is anticipated to yield polyamides with modified properties compared to traditional aromatic polyamides. These may include increased solubility in organic solvents, a lower glass transition temperature, and altered mechanical properties.

Diagram 1: General Synthesis of Polyamides from 4-Amino-N-methylphenethylamine

G Monomer1 4-Amino-N-methylphenethylamine Polymer Polyamide Monomer1->Polymer Monomer2 Dicarboxylic Acid Chloride (e.g., Terephthaloyl Chloride) Monomer2->Polymer Byproduct HCl Polymer->Byproduct elimination

Caption: Polyamide synthesis via step-growth polymerization.

Development of Processable Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability. However, their rigid structure often leads to poor solubility and high processing temperatures, limiting their applications.[3][7] The synthesis of polyimides from 4-Amino-N-methylphenethylamine involves a two-step process.[7][8] First, the diamine reacts with a dianhydride to form a soluble poly(amic acid) precursor. This precursor is then converted to the final polyimide through thermal or chemical imidization, with the elimination of water.

The introduction of the non-planar, flexible N-methylphenethylamine unit into the polyimide backbone is a strategic approach to enhance the polymer's solubility and processability without significantly compromising its thermal stability.[2][9]

Diagram 2: Two-Step Synthesis of Polyimides

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization Diamine 4-Amino-N-methylphenethylamine PAA Poly(amic acid) Precursor Diamine->PAA Dianhydride Dianhydride (e.g., PMDA) Dianhydride->PAA Polyimide Polyimide PAA->Polyimide Heat or Chemical Agent Water Water Polyimide->Water elimination

Caption: Polyimide synthesis workflow.

Experimental Protocols

The following protocols are designed as a starting point for the synthesis and exploration of polymers derived from 4-Amino-N-methylphenethylamine. Standard laboratory safety procedures should be followed at all times.

Protocol for Polyamide Synthesis: Poly(4-N-methylphenethylterephthalamide)

This protocol details the low-temperature solution polycondensation of 4-Amino-N-methylphenethylamine with terephthaloyl chloride.

Materials:

  • 4-Amino-N-methylphenethylamine (1.502 g, 10 mmol)

  • Terephthaloyl chloride (2.030 g, 10 mmol)

  • N,N-Dimethylacetamide (DMAc), anhydrous (50 mL)

  • Triethylamine (2.22 g, 22 mmol)

  • Methanol (200 mL)

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-Amino-N-methylphenethylamine and triethylamine in 25 mL of anhydrous DMAc.

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve terephthaloyl chloride in 25 mL of anhydrous DMAc.

  • Add the terephthaloyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into 200 mL of vigorously stirred methanol.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Protocol for Polyimide Synthesis

This protocol describes the synthesis of a polyimide from 4-Amino-N-methylphenethylamine and pyromellitic dianhydride (PMDA).

Step 1: Synthesis of Poly(amic acid) Precursor Materials:

  • 4-Amino-N-methylphenethylamine (1.502 g, 10 mmol)

  • Pyromellitic dianhydride (PMDA) (2.181 g, 10 mmol)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (40 mL)

Procedure:

  • In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-Amino-N-methylphenethylamine in 20 mL of anhydrous NMP.

  • Gradually add solid PMDA to the stirred solution in several portions over 30 minutes at room temperature. A slight exotherm may be observed.

  • After the addition is complete, add the remaining 20 mL of NMP to adjust the viscosity.

  • Continue stirring the solution at room temperature for 24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) solution.

Step 2: Thermal Imidization Procedure:

  • Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Place the plate in a vacuum oven and heat according to the following schedule:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

  • Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.

Characterization of Novel Polymers

The successful synthesis and properties of the new polymers should be confirmed using standard analytical techniques.

Table 2: Polymer Characterization Methods

TechniquePurposeExpected Observations
Fourier-Transform Infrared Spectroscopy (FTIR)Structural confirmationFor polyamides, characteristic amide C=O and N-H stretching bands. For polyimides, characteristic imide C=O and C-N stretching bands.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural analysisConfirmation of the polymer repeating unit structure and absence of monomer signals.
Gel Permeation Chromatography (GPC)Molecular weight and polydispersity determinationProvides information on the average molecular weight and distribution, indicating the success of the polymerization.
Thermogravimetric Analysis (TGA)Thermal stability assessmentDetermines the decomposition temperature of the polymer.
Differential Scanning Calorimetry (DSC)Determination of glass transition temperature (Tg)Provides insight into the polymer's amorphous or crystalline nature and its processing window.

Conclusion

4-Amino-N-methylphenethylamine presents a promising avenue for the development of novel polyamides and polyimides with potentially enhanced properties. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the synthesis and characterization of these new materials. The unique structure of this diamine monomer is expected to yield polymers with improved solubility and processability, expanding the application scope of high-performance polymers in various fields, including drug delivery and advanced materials.

References

Application Note & Protocol Guide: Surface Modification of Materials Using 4-[2-(Methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-[2-(Methylamino)ethyl]aniline for the surface modification of various materials. We delve into the core chemical principles, present detailed, validated protocols for functionalizing both polymeric nanoparticles and siliceous substrates, and outline robust analytical techniques for the characterization of the resulting surfaces. The guide is structured to provide not only step-by-step instructions but also the scientific rationale behind key procedural choices, ensuring a deep understanding and successful implementation of the methodologies described.

Introduction: The Rationale for Amine-Based Surface Functionalization

In the fields of materials science, diagnostics, and therapeutics, the surface of a material dictates its interaction with the surrounding biological or chemical environment. Unmodified surfaces often lack the specific properties required for advanced applications such as biocompatibility, targeted cellular uptake, or specific protein binding. Surface modification allows for the precise engineering of these properties.[1][2]

This compound is a uniquely versatile bifunctional molecule for surface chemistry. Its structure incorporates two distinct amine functionalities: a primary aromatic amine on the benzene ring and a secondary aliphatic amine on the ethyl side chain. This dual reactivity allows for a wide range of conjugation strategies, making it an excellent linker molecule to introduce reactive amine groups onto a material's surface, which can then be used for subsequent bioconjugation or further functionalization.[3][4]

Physicochemical Profile of this compound

A thorough understanding of the reagent's properties is fundamental to its successful application.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [5]
CAS Number 32868-32-9 [6]
Molecular Formula C₉H₁₄N₂ [5]
Molecular Weight 150.22 g/mol [5]
Boiling Point 272.54 °C at 760 mmHg (Calculated) [6]
Density 1.002 g/cm³ (Calculated) [6]

| Appearance | Colorless to pale yellow liquid |[4] |

Caption: Chemical structure of this compound.

Mechanism of Surface Attachment: A Tale of Two Amines

The utility of this compound stems from its ability to form stable, covalent linkages with various functionalized surfaces. The primary aromatic amine is generally more reactive in electrophilic aromatic substitution and diazotization reactions, while the secondary aliphatic amine is a stronger nucleophile, making it ideal for reactions like amide bond formation.

The most common and robust method for attaching this molecule to surfaces bearing carboxylic acid groups involves carbodiimide coupling chemistry. This reaction is highly efficient and proceeds under mild aqueous conditions, making it suitable for sensitive materials like biopolymers and nanoparticles.

Mechanism: EDC/NHS Coupling

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with a surface-bound carboxyl group (-COOH) to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This intermediate is unstable in aqueous solutions. N-hydroxysuccinimide (NHS) is added to react with the intermediate, forming a more stable NHS ester. This enhances the efficiency of the subsequent reaction.

  • Conjugation: The secondary amine of this compound acts as a nucleophile, attacking the NHS ester and displacing the NHS group to form a stable amide bond, thereby tethering the molecule to the surface.

EDC_NHS_Mechanism sub Substrate-COOH (Carboxylated Surface) edc + EDC int1 O-Acylisourea Intermediate (Reactive, Unstable) edc->int1 Activation nhs + NHS byproduct1 EDC Byproduct int1->byproduct1 Hydrolysis (Side Reaction) int2 NHS Ester Intermediate (Semi-Stable) nhs->int2 Stabilization amine + this compound byproduct2 NHS int2->byproduct2 final Substrate-CONH-R (Stable Amide Bond) amine->final Conjugation

Caption: EDC/NHS coupling mechanism for surface amine functionalization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals mentioned.

Protocol 1: Functionalization of Carboxylated Polymeric Nanoparticles

This protocol is designed for modifying nanoparticles such as those made from PLGA or other polymers with available surface carboxyl groups, a common step in preparing vehicles for targeted drug delivery.

Materials and Reagents:

  • Carboxylated polymeric nanoparticles (e.g., PLGA-COOH)

  • This compound (CAS 32868-32-9)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Deionized (DI) water

  • Centrifuge capable of pelleting nanoparticles

Procedure:

  • Nanoparticle Suspension: Disperse 10 mg of carboxylated nanoparticles in 1 mL of cold (4°C) 0.1 M MES buffer (pH 6.0).

  • Activation Solution: Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in cold DI water immediately before use.

  • Carboxyl Group Activation: To the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the NHS solution. This corresponds to a significant molar excess of coupling agents.

  • Incubation: Gently agitate the suspension at room temperature for 30 minutes to activate the surface carboxyl groups.

  • Conjugation Reaction: Add 50 µL of a 20 mg/mL solution of this compound in MES buffer to the activated nanoparticle suspension.

  • Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching & Washing (Step 1): Pellet the nanoparticles by centrifugation (e.g., 14,000 x g for 20 minutes). Discard the supernatant.

  • Washing (Step 2): Resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4) to wash away unreacted reagents and byproducts. Repeat the centrifugation and resuspension process two more times.

  • Final Suspension: After the final wash, resuspend the functionalized nanoparticles in the desired buffer or medium for characterization or downstream applications.

Table 2: Summary of Reaction Parameters for Nanoparticle Functionalization

Parameter Recommended Value Rationale
pH 6.0 (Activation), 7.4 (Conjugation) Optimal for EDC/NHS chemistry and amine reactivity.
Temperature 4°C (Reagent Prep), RT (Reaction) Cold prep minimizes hydrolysis of EDC; RT is sufficient for reaction kinetics.
EDC/NHS Molar Ratio ~2:1 to Carboxyl Groups Ensures high activation efficiency.
Aniline Molar Ratio >10:1 to Carboxyl Groups Drives the conjugation reaction to completion.

| Reaction Time | 30 min (Activation), 2-4 hr (Conjugation) | Sufficient time for activation and subsequent amide bond formation. |

Protocol 2: Functionalization of Siliceous Surfaces (e.g., Glass Slides)

This protocol involves a two-step process: first, introducing carboxyl groups onto the glass surface via silanization, followed by the amine coupling reaction.

Materials and Reagents:

  • Glass slides or silica substrates

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Succinic anhydride

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF)

  • Reagents from Protocol 1 (EDC, NHS, etc.)

Procedure: Part A: Carboxylation of the Surface

  • Cleaning: Thoroughly clean the glass slides by sonication in acetone, followed by ethanol, and finally DI water (15 minutes each). Dry under a stream of nitrogen. Activate surface hydroxyl groups with a piranha solution or plasma treatment (use extreme caution).

  • Silanization (Amine Introduction): Immerse the cleaned, dry slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at 60°C.

  • Washing: Rinse the slides with toluene, followed by ethanol, and dry. This creates an amine-terminated surface.

  • Carboxylation: Immerse the amine-functionalized slides in a solution of succinic anhydride (10 mg/mL) in DMF for 12 hours at room temperature.

  • Final Wash: Rinse thoroughly with DMF, then ethanol, and dry. The surface is now carboxyl-terminated.

Part B: Attachment of this compound

  • Activation: Place the carboxylated slides in a solution of EDC (10 mg/mL) and NHS (10 mg/mL) in 0.1 M MES buffer (pH 6.0) for 30 minutes at room temperature.

  • Rinsing: Briefly rinse the slides with DI water to remove excess activation reagents.

  • Conjugation: Immediately immerse the activated slides in a solution of this compound (10 mg/mL) in PBS (pH 7.4) for 2 hours at room temperature.

  • Final Washing: Rinse the slides sequentially with PBS, DI water, and ethanol. Dry under a stream of nitrogen. The surface is now functionalized.

Workflow_Diagram cluster_0 Protocol 1: Nanoparticles cluster_1 Protocol 2: Siliceous Surface np_start Disperse NP-COOH np_act Activate with EDC/NHS np_start->np_act np_conj Add Aniline Derivative np_act->np_conj np_wash Centrifuge & Wash (3x) np_conj->np_wash np_end Functionalized NP np_wash->np_end ss_clean Clean & Activate Substrate ss_silane Silanize (APTES) ss_clean->ss_silane ss_carboxyl Carboxylate (Succinic Anhydride) ss_silane->ss_carboxyl ss_act Activate with EDC/NHS ss_carboxyl->ss_act ss_conj Add Aniline Derivative ss_act->ss_conj ss_wash Rinse & Dry ss_conj->ss_wash ss_end Functionalized Surface ss_wash->ss_end

Caption: General experimental workflows for surface functionalization.

Surface Characterization: Validating the Modification

Confirmation of successful surface modification is critical. A multi-technique approach provides the most comprehensive validation.[7]

Caption: Relationship between surface modification and key validation techniques.

X-ray Photoelectron Spectroscopy (XPS)
  • Principle: XPS is a highly surface-sensitive technique that provides the elemental composition and chemical state of the top 5-10 nm of a material.[7][8]

  • Expected Outcome: A successful modification will be confirmed by the appearance of a Nitrogen 1s (N1s) peak at approximately 400 eV in the XPS spectrum of the modified surface, which is absent on the starting material. High-resolution scans of the Carbon 1s (C1s) peak can also reveal the presence of the new amide bond (C-N).

Contact Angle Goniometry
  • Principle: This technique measures the angle a liquid droplet makes with a solid surface, providing a quantitative measure of wettability.[9][10] Hydrophilic surfaces have low contact angles (<90°), while hydrophobic surfaces have high angles (>90°).

  • Expected Outcome: The introduction of amine groups typically increases the surface's hydrophilicity due to their ability to hydrogen bond. Therefore, a decrease in the water contact angle is expected after modification.

Table 3: Representative Contact Angle Data

Surface Water Contact Angle (°) Expected Trend
Unmodified PLGA Film ~75° -
Amine-Functionalized PLGA Film ~55° Decrease
Unmodified Glass Slide (Cleaned) < 20° -
Carboxylated Glass Slide ~35° Increase

| Amine-Functionalized Glass Slide | ~45-55° | Increase (relative to clean glass) |

Atomic Force Microscopy (AFM)
  • Principle: AFM uses a sharp tip to scan a surface and generate a high-resolution 3D topographical map.[11] It can detect changes in surface roughness and morphology resulting from the addition of a molecular layer.

  • Expected Outcome: While the molecular layer itself may be too thin to measure directly, AFM can reveal changes in the root-mean-square (RMS) roughness of the surface. A uniform modification should result in a slight, consistent increase in surface roughness without the formation of large aggregates.

Applications and Downstream Potential

Surfaces functionalized with this compound serve as a versatile platform for numerous applications:

  • Biomolecule Immobilization: The newly introduced primary amine can be used to covalently attach proteins, antibodies, or nucleic acids for the development of biosensors, diagnostic arrays, and affinity chromatography matrices.

  • Drug Delivery: In nanoparticle systems, the amine group can serve as an attachment point for targeting ligands (e.g., peptides, aptamers) to direct the nanoparticles to specific cells or tissues.[12][13]

  • Enhanced Biocompatibility: The modification can alter surface charge and hydrophilicity, which can reduce non-specific protein adsorption and improve the biocompatibility of implantable materials.[14]

  • Polymer Chemistry: It is used to modify polymer properties for specific industrial uses, such as in the synthesis of dyes and pigments.[3]

Troubleshooting

Table 4: Common Issues and Solutions

Problem Potential Cause(s) Suggested Solution(s)
Low Modification Efficiency (No N1s peak in XPS) 1. Inactive EDC/NHS (hydrolyzed).2. Insufficient surface carboxyl groups.3. Incorrect buffer pH. 1. Prepare fresh EDC/NHS solutions immediately before use.2. Verify the presence of carboxyl groups on the starting material.3. Ensure activation is performed at pH ~6.0.
High Variability in Contact Angle 1. Non-uniform surface coating.2. Surface contamination. 1. Ensure adequate mixing during the reaction.2. Improve the initial substrate cleaning protocol.

| Nanoparticle Aggregation | 1. Excessive centrifugation force.2. Change in surface charge causing instability. | 1. Optimize centrifugation speed and time.2. Perform washing steps in a buffer with appropriate ionic strength (e.g., PBS). |

References

Application Note: Protocol for the Derivatization of 4-Amino-N-methylphenethylamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and detailed protocol for the chemical derivatization of 4-Amino-N-methylphenethylamine for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the primary amino and secondary amino groups in the target analyte, derivatization is a critical step to enhance volatility, improve thermal stability, and achieve superior chromatographic resolution. This guide delves into the rationale behind the selection of acylation as the derivatization strategy, with a specific focus on the use of trifluoroacetic anhydride (TFAA). A step-by-step experimental protocol, detailed GC-MS analysis parameters, and expected mass spectral fragmentation are presented to aid researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Introduction: The Rationale for Derivatization

4-Amino-N-methylphenethylamine, a substituted phenethylamine, possesses two functional groups, a primary aromatic amine and a secondary aliphatic amine, that impart polarity to the molecule. Direct analysis of such compounds by gas chromatography is often challenging, leading to poor peak shape, tailing, and potential thermal degradation in the injector port or on the analytical column.[1][2] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[3][4]

Acylation, the introduction of an acyl group (R-C=O), is a widely employed and effective derivatization technique for amines.[5][6][7] Fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are particularly advantageous as they produce highly volatile and electron-capturing derivatives, significantly enhancing sensitivity, especially when using an electron capture detector (ECD) or for generating characteristic mass fragments in MS analysis.[8][9]

This protocol will focus on the use of Trifluoroacetic Anhydride (TFAA) for the derivatization of 4-Amino-N-methylphenethylamine. TFAA is highly reactive and readily forms stable trifluoroacetyl derivatives with both primary and secondary amines, making it an excellent choice for this application.[4][8]

The Derivatization Reaction: Mechanism of Acylation

The derivatization of 4-Amino-N-methylphenethylamine with TFAA proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atoms of the primary and secondary amine groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the trifluoroacetic anhydride. This is followed by the elimination of a trifluoroacetate ion, resulting in the formation of a stable amide derivative. The reaction will occur at both the primary aromatic amine and the secondary aliphatic amine, yielding a di-substituted product.

Reaction Scheme:

4-Amino-N-methylphenethylamine + 2 (CF₃CO)₂O → N-(4-(trifluoroacetamido)phenethyl)-N-methyl-2,2,2-trifluoroacetamide + 2 CF₃COOH

Experimental Protocol

This section provides a detailed, step-by-step methodology for the derivatization of 4-Amino-N-methylphenethylamine using TFAA.

Materials and Reagents
Material/ReagentGrade/PuritySupplier (Example)
4-Amino-N-methylphenethylamine≥98%Sigma-Aldrich
Trifluoroacetic anhydride (TFAA)≥99%Sigma-Aldrich
Ethyl acetateGC GradeFisher Scientific
MethanolHPLC GradeFisher Scientific
Anhydrous Sodium SulfateACS Reagent GradeVWR
Reaction Vials (2 mL) with PTFE-lined caps-Agilent Technologies
Heating block or oven--
Nitrogen evaporator--
Vortex mixer--
Micropipettes--
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Amino-N-methylphenethylamine and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

Derivatization Procedure
  • Sample Preparation: Pipette 100 µL of the working standard solution or sample extract into a 2 mL reaction vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). A dry residue is crucial for the reaction to proceed efficiently.

  • Reconstitution: Add 50 µL of ethyl acetate to the dried residue and vortex for 10 seconds to redissolve the analyte.

  • Addition of Derivatizing Agent: Add 50 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.[8]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Evaporation of Excess Reagent: Uncap the vial and evaporate the excess TFAA and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution for Analysis: Reconstitute the dried derivative in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.

Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post Post-Reaction start Aliquot Sample/Standard evap1 Evaporate to Dryness start->evap1 reconst1 Reconstitute in Ethyl Acetate evap1->reconst1 add_tfaa Add TFAA reconst1->add_tfaa react Vortex & Heat (70°C, 30 min) add_tfaa->react cool Cool to Room Temp react->cool evap2 Evaporate Excess Reagent cool->evap2 reconst2 Reconstitute for GC-MS evap2->reconst2 end Analysis reconst2->end Inject into GC-MS Fragmentation cluster_mol Derivatized Molecule cluster_frag Major Fragments mol [M]+ frag1 [M - CH2-Aryl-TFA]+ mol->frag1 α-cleavage frag2 [Aryl-TFA]+ frag1->frag2 further fragmentation

References

Application Note: Solid-Phase Synthesis of Diverse Compound Libraries Utilizing a 4-Amino-N-methylphenethylamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted phenethylamines represent a privileged scaffold in medicinal chemistry, forming the core of numerous neurotransmitters, pharmaceuticals, and psychoactive substances.[1][2] The 4-Amino-N-methylphenethylamine backbone, in particular, offers three key points for diversification: the aromatic ring, the primary amino group, and the secondary N-methylamino group. This versatility makes it an attractive starting point for the generation of large, diverse chemical libraries aimed at discovering novel therapeutics.[3][4][5]

Solid-phase synthesis (SPS) provides a powerful platform for the efficient construction of such libraries, enabling rapid purification and the use of excess reagents to drive reactions to completion.[6] This application note details a robust and flexible strategy for the solid-phase synthesis of compounds based on the 4-Amino-N-methylphenethylamine scaffold. We will outline an orthogonal protection strategy that allows for the selective functionalization of the primary and secondary amines, providing a clear pathway to a wide array of molecular architectures.

Core Synthetic Strategy: Orthogonal Protection and Traceless Linkage

The central challenge in utilizing the 4-Amino-N-methylphenethylamine scaffold on a solid support is the presence of two distinct amine functionalities. To achieve selective derivatization, an orthogonal protection scheme is essential.[6][7][8] Our proposed strategy employs the base-labile fluorenylmethoxycarbonyl (Fmoc) group to protect the primary aromatic amine and the acid-labile tert-butoxycarbonyl (Boc) group for the secondary N-methylamine. This allows for the selective deprotection of either amine without affecting the other, enabling sequential modification.

For the solid support, we propose the use of a Rink Amide resin. This choice is strategic as it allows for the final product to be cleaved with a C-terminal amide, a common feature in many biologically active molecules.[9][10][11][12][13] The cleavage from Rink Amide resin is typically achieved with trifluoroacetic acid (TFA), which concurrently removes the acid-labile Boc protecting group.[13]

Overall Synthetic Workflow

Solid-Phase Synthesis Workflow cluster_0 Solution Phase cluster_1 Solid Phase cluster_2 Analysis Scaffold_Prep Scaffold Preparation: Orthogonal Protection Resin_Loading Resin Loading: Scaffold Attachment Scaffold_Prep->Resin_Loading DIC, HOBt Fmoc_Deprotection Selective Fmoc Deprotection Resin_Loading->Fmoc_Deprotection 20% Piperidine/DMF Primary_Amine_Deriv Primary Amine Derivatization Fmoc_Deprotection->Primary_Amine_Deriv Acylation, Alkylation, etc. Cleavage Cleavage & Final Deprotection Primary_Amine_Deriv->Cleavage TFA Cocktail Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Figure 1: General workflow for the solid-phase synthesis of 4-Amino-N-methylphenethylamine derivatives.

Detailed Protocols

PART 1: Preparation of Orthogonally Protected Scaffold

The successful implementation of this solid-phase strategy begins with the preparation of the orthogonally protected 4-Amino-N-methylphenethylamine scaffold in solution.

Protocol 1: Orthogonal Protection of 4-Amino-N-methylphenethylamine

  • Boc Protection of the Secondary Amine:

    • Dissolve 4-Amino-N-methylphenethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (TEA) or sodium bicarbonate (1.5 eq).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to isolate the Boc-protected intermediate.

  • Fmoc Protection of the Primary Amine:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent system (e.g., aqueous acetone or dioxane).

    • Add a base such as sodium bicarbonate (2.0 eq).

    • Cool the solution to 0°C and add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the orthogonally protected scaffold: N-(tert-butoxycarbonyl)-N-methyl-2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenyl)ethan-1-amine.

ReagentEquivalents (Boc Protection)Equivalents (Fmoc Protection)
4-Amino-N-methylphenethylamine1.0-
Boc-protected intermediate-1.0
(Boc)₂O1.1-
Fmoc-Cl-1.1
Base (e.g., NaHCO₃)1.52.0

Table 1: Reagent equivalents for the orthogonal protection of the scaffold.

PART 2: Solid-Phase Synthesis

Protocol 2: Loading of the Protected Scaffold onto Rink Amide Resin

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the pre-loaded Fmoc group. Wash the resin thoroughly with DMF.

  • Scaffold Activation: In a separate vial, dissolve the orthogonally protected scaffold (3.0 eq relative to resin loading) and an activating agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6.0 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated scaffold solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Scaffold_Attachment Resin Rink Amide Resin (Fmoc-NH-Linker-PS) Deprotected_Resin Deprotected Resin (H2N-Linker-PS) Resin->Deprotected_Resin 20% Piperidine/DMF Loaded_Resin Loaded Resin (Fmoc-NH-Ar-CH2CH2-N(Me)Boc-CO-NH-Linker-PS) Deprotected_Resin->Loaded_Resin HATU, DIPEA Scaffold Orthogonally Protected Scaffold (Fmoc-NH-Ar-CH2CH2-N(Me)Boc) Scaffold->Loaded_Resin

Figure 2: Attachment of the orthogonally protected scaffold to the Rink Amide resin.

Protocol 3: Selective Derivatization of the Primary Aromatic Amine

  • Selective Fmoc Deprotection: Treat the loaded resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF. This exposes the primary aromatic amine while the N-methylamine remains Boc-protected.

  • Derivatization: The free primary amine can now be functionalized using a variety of reactions:

    • Acylation: Couple a carboxylic acid (3.0 eq) using standard peptide coupling reagents (e.g., HATU/DIPEA) in DMF.

    • Sulfonylation: React with a sulfonyl chloride (3.0 eq) in the presence of a non-nucleophilic base like DIPEA in DCM.

    • Reductive Amination: React with an aldehyde or ketone (5.0 eq) in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like 1,2-dichloroethane (DCE) with a small amount of acetic acid.[14][15][16][17][18]

Protocol 4: Cleavage from Resin and Final Deprotection

  • Resin Preparation: Wash the derivatized resin with DCM and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This step cleaves the molecule from the Rink Amide linker and simultaneously removes the Boc protecting group from the N-methylamine.

  • Product Isolation: Filter the resin and wash with additional TFA. Collect the filtrate and precipitate the crude product by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the precipitate, decant the ether, and dry the crude product. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cleavage_Mechanism Resin_Bound Derivatized Scaffold on Resin (R-CO-NH-Ar-CH2CH2-N(Me)Boc-CO-NH-Linker-PS) Final_Product Final Product (R-CO-NH-Ar-CH2CH2-NHMe) Resin_Bound->Final_Product Cleavage & Deprotection Byproducts Resin + Protecting Group Fragments Resin_Bound->Byproducts Cleavage_Cocktail TFA / TIS / H2O Cleavage_Cocktail->Final_Product

Figure 3: Cleavage and final deprotection of the derivatized phenethylamine.

Reaction Monitoring and Analysis

The progress of solid-phase synthesis should be monitored at key stages to ensure successful reactions.

Monitoring TechniqueStage of ApplicationInformation Obtained
Kaiser Test After coupling stepsDetects the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
Chloranil Test After coupling to secondary aminesDetects the presence of free secondary amines.
Cleave and Check (Test Cleavage) After key derivatization stepsA small amount of resin is cleaved, and the product is analyzed by LC-MS to confirm the expected mass.
FT-IR Spectroscopy On-bead analysisCan be used to monitor the appearance or disappearance of characteristic functional group stretches (e.g., carbonyls).
LC-MS Final product analysisDetermines the purity and confirms the molecular weight of the final compound.
NMR Spectroscopy Final product analysisProvides structural confirmation of the purified product.

Table 2: Analytical techniques for monitoring solid-phase synthesis.

Conclusion

The solid-phase synthesis strategy outlined in this application note provides a versatile and efficient method for generating libraries of compounds based on the 4-Amino-N-methylphenethylamine scaffold. The use of an orthogonal Fmoc/Boc protection scheme allows for the selective and independent functionalization of the primary and secondary amines, unlocking a vast chemical space for exploration in drug discovery and chemical biology. The protocols provided are robust and can be adapted for a wide range of derivatization chemistries, making this a valuable tool for researchers in the field.

References

4-[2-(Methylamino)ethyl]aniline as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research Phase

I've initiated the research phase, focusing on 4-[2-(Methylamino)ethyl]aniline. Google searches are underway to unearth core data: synthesis routes, physical & chemical properties, and effective purification methods. This initial data collection is foundational.

Deepening Search Criteria

I'm expanding my searches to focus on this compound's ligand role. I'm investigating metal complex formation, coordination modes, and characterization techniques, seeking examples in catalysis, materials science, and bioactivity. Concurrently, I'm hunting for detailed synthesis protocols, paying close attention to reaction conditions and purification.

Expanding Data Acquisition

I'm now diving deeper into the ligand properties of this compound. Beyond initial searches, I'm focusing on its metal complex formation, coordination modes, and associated characterization techniques. Catalysis, materials science, and bioactive examples are key targets. Concurrently, detailed synthesis protocols, specifically reaction conditions and purification, are under scrutiny to build a robust foundation.

Gathering initial data

I've just finished a first pass, amassing basic data like the chemical structure, key properties, and CAS number for this compound from PubChem. I've also found some information on synthesizing related aniline derivatives. The preliminary stage is complete, and I can start to build out the next phase.

Seeking missing synthesis details

The basic building blocks are now in place, but I'm encountering a significant gap in specific synthesis protocols for this compound. Safety data exists for comparable compounds, but I'm left wanting more details on coordination chemistry applications. I am actively trying to find data on metal complex formation, characterization, and potential applications.

Analyzing Synthesis Pathways

I've been digging deeper into the synthesis of this compound. Initial searches yielded standard chemical data, but I'm still hitting a wall on the process of creating it. I need to find specific literature or established synthesis protocols. The focus is now on identifying and reviewing potential reaction sequences.

Narrowing the Search Focus

I've hit a snag with the ligand synthesis and need to shift gears. The literature gap is significant, and generic Schiff base complex articles aren't helpful. I'm now looking for similar phenethylamines and related N,N'-donor ligands for potential routes and coordination mode inferences. Broader searches are showing more promise!

Addressing Key Data Gaps

My exploration has uncovered valuable leads, yet some pieces are missing. I've pinpointed viable ligand synthesis pathways, with nitro group reduction and N-alkylation emerging as central. I am now focused on refining these reactions and exploring alternative approaches to ensure robust, scalable, and efficient procedures. The goal is to maximize yields.

Prioritizing Synthesis Details

I have identified some key gaps in the previous investigation. While the nitro group reduction and N-methylation routes seem promising for ligand synthesis, a detailed, complete protocol for this compound remains elusive. Moreover, there is a distinct lack of data on its specific coordination chemistry. I must now build a probable synthetic protocol from information on comparable compounds, and follow with more concentrated searches.

Refining Synthetic Pathways

My investigations have yielded significant progress, but gaps persist. While routes for the nitro group reduction and N-methylation/reductive amination synthesis seem likely, a detailed synthesis for this compound is still absent. Information on the coordination chemistry is equally sparse; searches for metal complexes were unsuccessful. I will build a synthetic protocol based on similar compounds and conduct searches to find close analogies for its coordination modes and potential applications.

Analyzing Synthetic Routes

I've finally made some headway on the ligand synthesis. A two-step route seems promising, beginning with 4-nitrophenethylamine hydrochloride. N-methylation followed by nitro group reduction appears viable, even though I haven't found a single reference specifically detailing this exact pathway.

Investigating Coordination Modes

I've hit a hurdle with the coordination chemistry. While the ligand synthesis is becoming clearer, the metal complex data is sparse. I'm now focusing on inferring potential coordination behavior from similar compounds, like N-benzylethylenediamine. My plan is to draft detailed protocols for hypothetical transition metal complexes, starting with Cu(II), Ni(II), and Pt(II).

Outlining Synthetic Strategies

I've solidified the ligand synthesis route. I've designed a detailed protocol, piecing together information on methylation and nitro reduction from analogous compounds. This includes purification and characterization methods. The bigger challenge is coordination chemistry - still a gap. I'm focusing on analogous ethylenediamines to propose coordination modes for transition metal complexes, starting with Cu(II), Ni(II), and Pt(II), and creating corresponding protocols and diagrams.

Experimental protocol for assessing the TAAR1 agonism of 4-Amino-N-methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Experimental Protocol for Assessing the TAAR1 Agonism of 4-Amino-N-methylphenethylamine

Audience: Researchers, scientists, and drug development professionals.

A Technical Guide to the Functional Characterization of Novel TAAR1 Agonists

This document provides a detailed experimental framework for assessing the agonistic activity of 4-Amino-N-methylphenethylamine, a putative novel ligand, at the Trace Amine-Associated Receptor 1 (TAAR1). The protocols herein are designed to deliver robust and reproducible characterization of the compound's potency and efficacy, grounded in the established pharmacology of TAAR1.

Scientific Foundation: Understanding TAAR1 Signaling

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission and is a promising therapeutic target for neuropsychiatric disorders.[1][2] Unlike classical monoamine receptors, TAAR1 is activated by a range of endogenous trace amines, such as β-phenethylamine and tyramine, as well as amphetamine-like psychostimulants.[3][4]

The canonical and most well-characterized signaling pathway for TAAR1 involves its coupling to the stimulatory G protein, Gαs.[5][6] Upon agonist binding, TAAR1 activates adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[7] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the transcription factor CREB and the kinase ERK (extracellular signal-regulated kinase), ultimately leading to a cellular response.[8][9]

While the Gαs-cAMP pathway is the primary readout for TAAR1 activation, evidence suggests a more complex signaling profile. TAAR1 can also signal through other G proteins, such as Gα13, and engage G protein-independent pathways mediated by β-arrestin recruitment.[6][10][11] A comprehensive assessment of a novel ligand should therefore ideally probe multiple signaling axes.

This guide focuses on two key assays:

  • cAMP Accumulation Assay: A primary, direct measure of Gαs pathway activation.

  • ERK1/2 Phosphorylation Assay: A downstream, integrated measure of cellular signaling that can be initiated by both G protein-dependent and β-arrestin-mediated pathways.[12][13]

TAAR1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 4-Amino-N- methylphenethylamine TAAR1 TAAR1 Agonist->TAAR1 Binds Gas Gαs TAAR1->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Gas->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Phosphorylates CREB CREB PKA->CREB pERK p-ERK1/2 ERK->pERK pERK->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Tx Gene Transcription pCREB->Gene_Tx

Figure 1. Simplified TAAR1 signaling cascade via the Gαs-cAMP pathway.

Defining Agonist Activity: Key Pharmacological Parameters

The goal of these protocols is to determine the following for 4-Amino-N-methylphenethylamine:

  • Potency (EC₅₀): The concentration of the agonist that produces 50% of its own maximal response. A lower EC₅₀ value indicates higher potency.[5]

  • Efficacy (Eₘₐₓ): The maximum response achievable by the agonist, typically expressed as a percentage relative to a known full agonist for TAAR1 (e.g., β-phenethylamine).[5]

These parameters are derived from a concentration-response curve, where the measured signal (e.g., cAMP level) is plotted against the logarithm of the agonist concentration.

Experimental Protocol 1: cAMP Accumulation Assay (TR-FRET)

This protocol utilizes a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay, such as the LANCE® Ultra cAMP kit, to quantify intracellular cAMP.[14][15] The assay is based on the competition between cAMP produced by the cells and a europium-labeled cAMP tracer for binding to a ULight™ dye-labeled anti-cAMP antibody.[14][16] An increase in cellular cAMP disrupts FRET, leading to a decrease in the TR-FRET signal.[17]

Materials
  • Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Test Compound: 4-Amino-N-methylphenethylamine, dissolved in DMSO to create a 10 mM stock.

  • Positive Control: β-phenethylamine (PEA), dissolved in DMSO to create a 10 mM stock.

  • Assay Buffer (Stimulation Buffer): HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.[18]

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX). A 250 mM stock in DMSO is recommended. The final assay concentration is typically 0.5 mM.[15][18]

    • Rationale: IBMX is crucial for preventing the enzymatic degradation of cAMP by phosphodiesterases, thereby amplifying the signal and increasing the assay window.[15]

  • cAMP Assay Kit: LANCE® Ultra cAMP Kit (PerkinElmer) or equivalent HTRF® kit (Cisbio).[14][19]

  • Assay Plates: Low-volume, white 384-well plates.

  • Plate Reader: TR-FRET capable plate reader (e.g., EnVision® Multilabel Plate Reader).

Step-by-Step Methodology

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection p1 1. Culture & Harvest hTAAR1-HEK293 Cells p3 3. Prepare Stimulation Buffer with 0.5 mM IBMX p1->p3 p2 2. Prepare Compound Dilutions (Test & Control) p2->p3 a1 4. Dispense Cells (e.g., 5 µL/well) p3->a1 a2 5. Add Compounds (e.g., 5 µL/well) a1->a2 a3 6. Incubate (30 min, Room Temp) a2->a3 d1 7. Add Eu-cAMP Tracer (e.g., 5 µL/well) a3->d1 d2 8. Add ULight-anti-cAMP Ab (e.g., 5 µL/well) d1->d2 d3 9. Incubate (60 min, Room Temp) d2->d3 d4 10. Read Plate (TR-FRET) (665 nm / 615 nm) d3->d4

Figure 2. General workflow for the TR-FRET cAMP accumulation assay.
  • Cell Preparation:

    • Culture hTAAR1-HEK293 cells to ~80-90% confluency.

    • On the day of the assay, wash cells with PBS and detach using a non-enzymatic dissociation buffer.

    • Resuspend cells in Stimulation Buffer containing 0.5 mM IBMX to the desired density (optimize cell number as per kit instructions, typically 1,000-5,000 cells/well).[15][20]

  • Compound Plating:

    • Prepare serial dilutions of 4-Amino-N-methylphenethylamine and the positive control (PEA) in Stimulation Buffer with IBMX. A typical concentration range would be 10 µM down to 0.1 nM in 10-point, 1:3 dilutions.

    • Include a "vehicle control" (DMSO at the same final concentration as the compounds) and a "basal control" (buffer only).

    • Dispense 5 µL of each compound dilution into the 384-well plate in triplicate.

  • Cell Stimulation:

    • Dispense 5 µL of the cell suspension into each well of the compound plate.

    • Seal the plate and incubate for 30 minutes at room temperature.[21]

  • Detection:

    • Prepare the TR-FRET detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody) in the provided Detection Buffer as per the manufacturer's protocol.[14]

    • Add 5 µL of the Eu-cAMP tracer solution, followed by 5 µL of the ULight-anti-cAMP antibody solution to all wells.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[21]

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled reader, measuring emission at 665 nm and 615 nm after excitation at ~320-340 nm.

Experimental Protocol 2: ERK1/2 Phosphorylation Assay

This protocol measures the phosphorylation of ERK1/2 at Thr202/Tyr204, a key downstream event in GPCR signaling.[12] Technologies like AlphaScreen® SureFire® or HTRF® phospho-ERK kits are suitable.[22][23]

Materials
  • Cell Line & Media: As described in section 3.1.

  • Test Compound & Controls: As described in section 3.1.

  • Assay Buffer: Serum-free culture medium.

  • Phospho-ERK Assay Kit: AlphaScreen® SureFire® Phospho-ERK1/2 Assay Kit (PerkinElmer) or HTRF® phospho-ERK kit (Cisbio).

  • Assay Plates: Low-volume, white 384-well plates.

  • Plate Reader: HTRF or AlphaLISA®-capable plate reader.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed hTAAR1-HEK293 cells into a 384-well plate (e.g., 10,000 cells/well) and incubate overnight.

    • The next day, gently replace the culture medium with serum-free medium and starve the cells for 3-4 hours to reduce basal ERK phosphorylation.

  • Compound Stimulation:

    • Prepare serial dilutions of the test compound and positive control in serum-free medium.

    • Add the compounds to the cells and incubate at 37°C.

    • Critical Step: The time course of ERK phosphorylation is transient, typically peaking between 2 and 10 minutes after agonist stimulation.[12][22][24] An initial time-course experiment (e.g., 0, 2, 5, 10, 20, 30 min) with a fixed high concentration of agonist (e.g., EC₈₀) is essential to determine the optimal stimulation time (Tₘₐₓ). All subsequent dose-response experiments should be performed at this optimal time point.

  • Cell Lysis & Detection:

    • At the end of the stimulation period, remove the medium and add the lysis buffer provided in the kit.

    • Incubate as recommended by the manufacturer (typically 10-15 minutes).

    • Transfer lysate to a new assay plate if required by the protocol.

    • Add the detection reagents (e.g., Acceptor beads and Donor beads).

    • Incubate for the recommended time (e.g., 2 hours at room temperature).

  • Data Acquisition:

    • Read the plate on a compatible plate reader according to the kit's instructions.

Data Analysis and Interpretation

  • Calculate Signal Ratios: For both assays, calculate the emission ratio (e.g., 665 nm / 615 nm for TR-FRET) for each well.

  • Normalize Data: Normalize the data to the controls. A common method is to set the basal/vehicle response to 0% and the maximal response of the reference full agonist (PEA) to 100%.

    • % Activity = 100 * (Signal_Compound - Signal_Vehicle) / (Signal_PEA_max - Signal_Vehicle)

  • Generate Concentration-Response Curves: Plot the normalized % Activity against the logarithm of the agonist concentration.

  • Determine EC₅₀ and Eₘₐₓ: Use a non-linear regression analysis (e.g., four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism) to calculate the EC₅₀ and Eₘₐₓ values for 4-Amino-N-methylphenethylamine.[5]

Data Presentation

Summarize the quantitative results in a clear, structured table.

CompoundAssayEC₅₀ (nM) [95% CI]Eₘₐₓ (%) vs. PEA
β-phenethylamine (PEA)cAMP Accumulation25.5 [18.9 - 34.4]100
4-Amino-N-methylphenethylaminecAMP Accumulation[Determined Value][Determined Value]
β-phenethylamine (PEA)p-ERK1/231.2 [22.1 - 44.0]100
4-Amino-N-methylphenethylaminep-ERK1/2[Determined Value][Determined Value]

Advanced Characterization: β-Arrestin Recruitment

To investigate potential biased agonism, a β-arrestin recruitment assay can be employed as an orthogonal screen.[25] This assay measures the physical interaction of β-arrestin with the activated TAAR1.[26] Commercially available platforms like the PathHunter® assay (DiscoverX) use enzyme fragment complementation to generate a chemiluminescent signal upon recruitment.[11][26] Comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of 4-Amino-N-methylphenethylamine in the cAMP, p-ERK, and β-arrestin assays can reveal if the compound preferentially activates one pathway over another.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Reductive Amination of 4-aminophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the reductive amination of 4-aminophenylacetaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific transformation. Here, we synthesize technical accuracy with field-proven insights to help you navigate the nuances of this reaction, troubleshoot common issues, and achieve optimal results.

The reductive amination of 4-aminophenylacetaldehyde presents a unique set of challenges due to the molecule's inherent structure: it contains both a nucleophilic amine and an electrophilic aldehyde. This bifunctionality can lead to self-polymerization and other side reactions, making careful control of reaction conditions paramount. This guide provides a structured approach to understanding and mastering this reaction.

Section 1: Foundational Principles & Key Challenges

Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence within a single pot:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is in equilibrium with its protonated form, the iminium ion.

  • Reduction: A reducing agent, ideally selective for the iminium ion over the starting aldehyde, reduces the C=N bond to yield the final amine product.[1][2]

The optimal pH for this process is a delicate balance, typically between 4 and 7.[3] Mildly acidic conditions are required to catalyze the dehydration of the hemiaminal, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

The Core Challenge: Substrate Instability

4-aminophenylacetaldehyde is prone to self-condensation and polymerization. The amino group of one molecule can react with the aldehyde group of another, leading to a complex mixture of oligomers and a significant reduction in the yield of the desired product. This necessitates reaction conditions that favor the intermolecular reaction with the desired amine over self-reaction.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the reductive amination of 4-aminophenylacetaldehyde in a practical, question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a low yield or a complex mixture of unidentifiable products. What are the likely causes and how can I fix this?

A: Low yield is the most frequent complaint and can stem from several sources. A systematic approach is best for diagnosis.

  • Potential Cause A: Starting Material Decomposition.

    • Explanation: As mentioned, 4-aminophenylacetaldehyde is unstable. If the reaction is run at elevated temperatures or for extended periods, self-polymerization can become the dominant pathway.

    • Solution:

      • Use Fresh Substrate: Ensure the 4-aminophenylacetaldehyde is pure and used shortly after preparation or purification.

      • Control Temperature: Run the reaction at room temperature or below (0 °C).

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Potential Cause B: Inefficient Imine Formation.

    • Explanation: The equilibrium between the carbonyl compound/amine and the imine must be shifted towards the imine for the reaction to proceed.[1] Insufficient acid catalysis or the presence of excess water can hinder this step.

    • Solution:

      • pH Optimization: Ensure the pH is weakly acidic (pH 5-6). A small amount of acetic acid is often used as a catalyst.[5]

      • Dehydrating Agents: Consider the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove water and drive the equilibrium toward imine formation.[3][6]

  • Potential Cause C: Incorrect Choice of Reducing Agent.

    • Explanation: The reducing agent must be selective for the iminium ion. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol before it has a chance to form the imine.[3][7]

    • Solution:

      • Use a Mild, Selective Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[3][8][9] It is a mild reductant that is particularly effective for one-pot reductive aminations because it selectively reduces the iminium ion in the presence of the aldehyde.[1][8]

      • Avoid NaBH₄ in One-Pot Setups: If you must use NaBH₄, an indirect (two-step) procedure is necessary. First, allow the imine to form completely, then add the NaBH₄ at a low temperature.[3][7]

Problem 2: Formation of a Tertiary Amine Side Product

Q: I am trying to synthesize a secondary amine, but I am observing the formation of a tertiary amine byproduct (over-alkylation). How can I prevent this?

A: Over-alkylation occurs when the newly formed secondary amine product reacts again with the aldehyde, leading to a tertiary amine. This is a common side reaction.[10]

  • Potential Cause: Reactivity of the Product.

    • Explanation: The secondary amine product can be more nucleophilic than the primary amine you started with, leading to a second reductive amination event.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine you are adding. This increases the probability that the aldehyde will react with the intended amine rather than the product.

      • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and primary amine. This keeps the concentration of the secondary amine product low at any given time, disfavoring the second reaction.

Section 3: Reagent Selection and Data

The choice of reducing agent is critical for a successful reaction. The table below compares the most common reagents used in reductive amination.

Reducing AgentFormulaTypical Solvent(s)Optimal pHKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, DCM, THF[7][8]~5-7High selectivity for imines/iminium ions ; ideal for one-pot reactions; less toxic.[2][5][8][9]Water-sensitive; not compatible with methanol.[7][8]
Sodium Cyanoborohydride NaBH₃CNMethanol[7]~4-5[3]Selective for iminium ions; water-tolerant.[3][7]Highly toxic ; can generate HCN gas in acidic conditions.[3]
Sodium Borohydride NaBH₄Methanol, Ethanol[7]Neutral to BasicInexpensive; potent.Not selective ; reduces aldehydes and ketones directly, requiring a two-step process.[3][4][7]

Recommendation for 4-aminophenylacetaldehyde: Sodium triacetoxyborohydride (STAB) is strongly recommended due to its high selectivity, which minimizes the reduction of the starting aldehyde and simplifies the one-pot procedure.[1][8]

Section 4: Visualized Workflows and Mechanisms

General Mechanism of Reductive Amination

The following diagram illustrates the key steps in the formation of a secondary amine via reductive amination.

ReductiveAmination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde R-CHO Hemiaminal R-CH(OH)-NH-R' Aldehyde->Hemiaminal + R'-NH2 Amine R'-NH2 Imine R-CH=N-R' Hemiaminal->Imine - H2O Iminium R-CH=N+H-R' Imine->Iminium + H+ Iminium->Imine - H+ Product R-CH2-NH-R' Iminium->Product + [H-] Troubleshooting Start Low Product Yield Q_Reagent Which reducing agent was used? Start->Q_Reagent Q_Conditions What were the reaction conditions? Start->Q_Conditions A_NaBH4 NaBH4 Q_Reagent->A_NaBH4 Strong A_STAB STAB / NaBH3CN Q_Reagent->A_STAB Mild/Selective A_pH Check pH Q_Conditions->A_pH A_Temp Check Temperature Q_Conditions->A_Temp A_Water Check for Water Q_Conditions->A_Water S_NaBH4 Cause: Aldehyde reduction. Solution: Switch to STAB or use a 2-step protocol. A_NaBH4->S_NaBH4 S_STAB Cause: Agent decomposed. Solution: Use fresh STAB and anhydrous solvent. A_STAB->S_STAB S_pH Cause: pH too high/low. Solution: Adjust pH to 5-6 with acetic acid. A_pH->S_pH S_Temp Cause: Polymerization. Solution: Run reaction at 0°C to RT. A_Temp->S_Temp S_Water Cause: Hydrolysis/Poor imine formation. Solution: Use anhydrous solvent and add molecular sieves. A_Water->S_Water

References

Technical Support Center: Reverse-Phase HPLC Analysis of 4-Amino-N-methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 4-Amino-N-methylphenethylamine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak tailing during reverse-phase High-Performance Liquid Chromatography (RP-HPLC). As a basic aromatic amine, 4-Amino-N-methylphenethylamine presents a classic case of problematic chromatography on standard silica-based columns. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you achieve symmetric, reproducible peaks.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental chemical properties of 4-Amino-N-methylphenethylamine and the underlying reasons for its difficult chromatographic behavior.

Q1: Why does my 4-Amino-N-methylphenethylamine peak consistently show tailing in RP-HPLC?

Peak tailing for this compound is primarily due to strong, undesirable secondary interactions between the basic amine functional groups of the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] 4-Amino-N-methylphenethylamine is a strong base (the pKa of the closely related N-methylphenethylamine is approximately 10.14), meaning it is readily protonated and carries a positive charge in typical RP-HPLC mobile phases.[3] These positively charged analyte molecules can interact electrostatically with negatively charged, deprotonated silanol groups on the silica surface, leading to a secondary retention mechanism that causes the characteristic peak tailing.[2]

Q2: What is the "silanol effect" and how does it impact my analysis?

The "silanol effect" refers to the unwanted interactions between polar or ionizable analytes and the silanol groups on the silica support of the HPLC column.[1] These interactions can manifest as hydrogen bonding or, more significantly for basic compounds, as ion-exchange interactions.[1] Even after the silica is chemically bonded with a hydrophobic phase (like C18), a significant number of residual silanol groups remain. At mobile phase pH values above approximately 3, these silanol groups can deprotonate, becoming anionic (Si-O⁻) and creating strong retention sites for cationic analytes like protonated 4-Amino-N-methylphenethylamine. This leads to poor peak shape, increased retention times, and reduced column efficiency.[2]

Q3: How does mobile phase pH influence the peak shape of 4-Amino-N-methylphenethylamine?

Mobile phase pH is a critical parameter that controls the ionization state of both the analyte and the stationary phase's residual silanols.

  • Analyte: At a pH more than two units below its pKa, 4-Amino-N-methylphenethylamine will be fully protonated (cationic).

  • Silanols: At a low pH (typically below 3), the residual silanol groups are predominantly in their neutral, protonated form (Si-OH). This minimizes the electrostatic attraction with the cationic analyte, thereby significantly reducing peak tailing.[2]

Conversely, at a mid-range pH (e.g., pH 4-7), a significant population of silanols will be deprotonated and negatively charged, leading to strong ionic interactions and severe peak tailing.[2] Therefore, controlling the pH is the most powerful tool for improving the peak shape of basic compounds.

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic, cause-and-effect approach to diagnosing and resolving peak tailing for 4-Amino-N-methylphenethylamine.

Issue: Asymmetric Peak with a Pronounced Tail

This is the most common issue observed. The troubleshooting workflow below will guide you from the simplest mobile phase adjustments to more advanced column and additive strategies.

Troubleshooting_Workflow cluster_0 Initial Diagnosis cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware Evaluation cluster_3 Resolution start Peak Tailing Observed for 4-Amino-N-methylphenethylamine check_pH Q: Is Mobile Phase pH < 3.5? start->check_pH adjust_pH A1: Adjust Mobile Phase pH to 2.5 - 3.0 using Formic or Phosphoric Acid check_pH->adjust_pH No eval_column Q: Are you using a modern, end-capped, high-purity silica column? check_pH->eval_column Yes check_buffer Q: Is Buffer Concentration Adequate (10-25 mM)? adjust_pH->check_buffer add_additive A2: Add a Competing Base (e.g., 0.1% Triethylamine) check_buffer->add_additive No/Unsure check_buffer->eval_column Yes add_additive->eval_column new_column A3: Switch to a Base-Deactivated or End-Capped Column eval_column->new_column No check_hardware A4: Check for extra-column volume and blockages eval_column->check_hardware Yes resolved Peak Shape Improved new_column->resolved check_hardware->resolved

Caption: Troubleshooting workflow for peak tailing.

Protocol 1: Mobile Phase pH Adjustment

This is the first and most effective step to address tailing for basic compounds.

Objective: To protonate the residual silanol groups on the stationary phase, minimizing secondary ionic interactions.

Step-by-Step Methodology:

  • Determine Analyte pKa: The pKa of the secondary amine in 4-Amino-N-methylphenethylamine is high (around 10). To ensure the analyte remains protonated and the silanols are neutralized, a mobile phase pH of 2.5-3.0 is ideal.

  • Prepare Acidified Mobile Phase:

    • Aqueous Phase: Use a buffer like 10-25 mM potassium phosphate or an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in HPLC-grade water.

    • pH Adjustment: Carefully adjust the pH of the aqueous phase to between 2.5 and 3.0 using phosphoric acid or formic acid.

    • Organic Phase: Use HPLC-grade acetonitrile or methanol.

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new, low-pH mobile phase before injecting your sample.

  • Analyze and Compare: Inject your standard and compare the peak shape to the previous results. A significant improvement in symmetry should be observed.

Causality: By operating at a low pH, the silanol groups (Si-OH) are fully protonated and thus neutrally charged. This eliminates the strong ion-exchange interaction with the positively charged 4-Amino-N-methylphenethylamine, leaving the primary, desired reversed-phase interaction to control retention, resulting in a more symmetrical peak.[2]

Protocol 2: Using a Competing Base Additive

If lowering the pH is insufficient or undesirable (e.g., due to analyte stability), adding a competing base to the mobile phase can be highly effective.

Objective: To "mask" the active silanol sites with a small amine additive, preventing the analyte from interacting with them.

Step-by-Step Methodology:

  • Select a Competing Base: Triethylamine (TEA) is a common choice.

  • Prepare Mobile Phase: Add a small concentration of TEA to your mobile phase. A typical starting concentration is 0.1% (v/v). Ensure the TEA is fully dissolved and the mobile phase is well-mixed.

  • Equilibrate and Analyze: As with pH adjustment, thoroughly equilibrate the column with the new mobile phase before injection.

  • Optimize Concentration: If tailing persists, the concentration of TEA can be cautiously increased (e.g., up to 0.5%). However, be aware that high concentrations can affect retention times and may shorten column lifetime.[4]

Causality: The small, basic TEA molecules will preferentially interact with the active silanol sites on the stationary phase. This effectively blocks these sites, making them unavailable for secondary interactions with the larger 4-Amino-N-methylphenethylamine analyte molecules, which then elute with improved peak symmetry.[4]

Protocol 3: Column Selection and Hardware Checks

The choice of column is fundamental to preventing peak tailing for basic compounds.

Objective: To use a stationary phase with minimal active silanol sites and to ensure the HPLC system itself is not contributing to peak distortion.

Methodology:

  • Select a Modern Column:

    • End-Capped Columns: Choose columns that are specified as "end-capped" or "base-deactivated."[5] End-capping is a process where residual silanol groups are chemically treated to make them less polar and reactive.

    • High-Purity Silica: Modern columns are typically made from high-purity "Type B" silica, which has a lower metal content and less acidic silanol groups compared to older "Type A" silica, resulting in better peak shapes for bases.

  • Check for Extracolumn Volume:

    • Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").

    • Use proper fittings to ensure there are no dead volumes at the connections. Extracolumn dead volume can cause all peaks, especially early eluting ones, to tail.[1]

  • Inspect for Blockages:

    • A partially blocked column inlet frit can distort the sample flow path, leading to peak tailing for all compounds.

    • If you suspect a blockage, try back-flushing the column (if the manufacturer permits) or replacing the inlet frit. Using a guard column is a good preventative measure.[5]

Data Summary Table: Troubleshooting Strategies

StrategyPrincipleTypical ParametersAdvantagesDisadvantages
Low pH Mobile Phase Protonates silanol groups to eliminate ionic interactions.pH 2.5 - 3.0 using 0.1% Formic Acid or ~20mM Phosphate Buffer.Highly effective, robust, and widely applicable.May alter selectivity; not suitable for acid-labile compounds.
Competing Base Additive Masks active silanol sites.0.1% - 0.5% Triethylamine (TEA) in the mobile phase.Effective at neutral or higher pH; can be used with low pH.Can shorten column life; may cause baseline noise.[4]
End-Capped Column Chemically deactivates residual silanols.Use columns labeled "End-Capped," "Base-Deactivated," or for basic compounds.Provides excellent peak shape out-of-the-box; simpler mobile phases.Higher initial column cost.
Ion-Pairing Chromatography Forms a neutral ion-pair with the analyte.Add an agent like heptanesulfonic acid to the mobile phase.Can improve retention and peak shape for highly polar amines.Complex method development; column can become permanently modified.[6]

Part 3: Advanced Considerations

Q4: When should I consider using an ion-pairing reagent?

Ion-pairing chromatography is a more advanced technique that should be considered when the strategies above fail to provide adequate retention or peak shape, particularly if your analyte is very polar. An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. It forms a neutral ion-pair with the protonated 4-Amino-N-methylphenethylamine, which then has increased hydrophobic character and is better retained by the C18 stationary phase.[6] However, these reagents can be difficult to remove from the column and the HPLC system, so it is often recommended to dedicate a column specifically for ion-pairing applications.

Q5: Could column overload be the cause of my peak tailing?

Yes. Injecting too much sample mass can saturate the stationary phase, leading to a characteristic "right triangle" peak shape, which is a form of tailing.[1]

  • Diagnosis: Prepare and inject a 10-fold dilution of your sample. If the peak shape improves significantly and becomes more symmetrical, column overload is a likely cause.

  • Solution: Reduce the concentration of your sample or decrease the injection volume.

Q6: All my peaks are tailing, not just the 4-Amino-N-methylphenethylamine. What should I look for?

If all peaks in the chromatogram are tailing, the issue is likely systemic rather than a specific chemical interaction. The most common causes are:

  • Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit will disrupt the flow path for all analytes.[5]

  • Extra-Column Dead Volume: Excessive tubing length or improperly seated fittings can cause band broadening and tailing for every peak.[1]

Follow the hardware checks outlined in Protocol 3 to diagnose and resolve these issues.

References

Strategies for enhancing the resolution of 4-[2-(Methylamino)ethyl]aniline in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic analysis of 4-[2-(Methylamino)ethyl]aniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate resolution and peak shape for this and structurally similar aromatic amines. Here, we move beyond generic advice to provide in-depth, scientifically grounded strategies to troubleshoot and resolve common issues.

Understanding the Analyte: this compound

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound. This molecule contains two basic nitrogen centers: a primary aromatic amine and a secondary aliphatic amine. This dual basicity is the primary driver of common chromatographic problems like peak tailing.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₁₄N₂[1][2]

  • Molecular Weight: 150.22 g/mol [1]

  • pKa: While specific experimental pKa values for this exact molecule are not readily published, we can estimate them based on its structural components. The aromatic amine (similar to aniline, pKa ≈ 4.6) is weakly basic, while the secondary aliphatic amine (similar to ethylamine, pKa ≈ 10.8) is significantly more basic.[3][4] This means the molecule's overall charge state is highly dependent on the mobile phase pH.

  • Predicted XLogP3: 0.4[1] This value suggests moderate polarity, making it suitable for reversed-phase chromatography, but its basicity requires special consideration.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during method development.

Q1: Why is my peak for this compound showing severe tailing?

A1: Peak tailing is the most frequent issue for basic compounds like this one and is almost always caused by secondary interactions with the stationary phase.[5] The primary culprit is the interaction between the protonated amine groups on your analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns (e.g., C18).[5][6] These interactions are strong and lead to a portion of the analyte being retained longer than the bulk, resulting in a "tail."

Q2: My peak shape is acceptable, but the resolution from a nearby impurity is poor. What's the first thing I should adjust?

A2: If peak shape is good, the initial focus should be on altering the selectivity of your system. The most impactful parameters to adjust for selectivity are the organic modifier in the mobile phase and the pH.[7] Try switching from acetonitrile to methanol (or vice versa) or making a small, controlled adjustment to the mobile phase pH (e.g., ± 0.2 pH units).

Q3: I'm not getting enough retention on my C18 column; the peak is eluting near the void volume. What should I do?

A3: This indicates your analyte is too polar for the current conditions. You have two main options:

  • Decrease the organic solvent percentage in your mobile phase. This will increase the polarity of the mobile phase, promoting greater interaction with the nonpolar stationary phase.

  • Consider an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for retaining polar compounds.[8][9][10]

Q4: Can I use triethylamine (TEA) in my mobile phase to improve peak shape?

A4: Yes, adding a small amount of an amine modifier like triethylamine (typically 0.1-0.5%) to the mobile phase is a classic strategy.[11][12] TEA acts as a "competing base"; it is a strong base that preferentially interacts with the active silanol sites on the column, effectively masking them from your analyte.[13][14][15] This reduces the secondary interactions that cause peak tailing.[15] However, be aware that TEA can suppress ionization in mass spectrometry and may be considered an older technique compared to using modern, high-purity, end-capped columns.[6]

In-Depth Troubleshooting Guides

For more persistent issues, a systematic approach is required. The following guides provide detailed, step-by-step protocols to diagnose and solve complex resolution problems.

Guide 1: Eliminating Peak Tailing in Reversed-Phase HPLC

Peak tailing, quantified by a USP Tailing Factor (Tf) greater than 1.2, can compromise integration accuracy and resolution.[16] This guide provides a systematic workflow to address this issue.

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Column Hardware & Chemistry cluster_3 Alternative Strategy Start Severe Peak Tailing (Tf > 1.5) MP_pH Adjust Mobile Phase pH (Go to Low pH: 2.5-3.5) Start->MP_pH First Step MP_Additive Add Competing Base (e.g., 0.1% TEA or Ammonia) MP_pH->MP_Additive If tailing persists Col_Chem Switch Column Chemistry (e.g., Polar-Embedded or CSH) MP_Additive->Col_Chem If tail-suppression is insufficient Guard Check/Replace Guard Column Col_Chem->Guard Also consider HILIC Consider HILIC Mode Col_Chem->HILIC For very polar analytes Col_Health Assess Column Health (Flush or Replace) Guard->Col_Health G cluster_0 Primary Factors (High Impact) cluster_1 Secondary Factors (Fine-Tuning) Resolution Resolution (Rs) MP_Organic Organic Modifier (ACN vs. MeOH) MP_Organic->Resolution MP_pH Mobile Phase pH MP_pH->Resolution Col_Chem Column Chemistry (e.g., C18 vs. Phenyl-Hexyl) Col_Chem->Resolution Temperature Temperature Temperature->Resolution Gradient Gradient Slope Gradient->Resolution

References

Overcoming solubility issues of 4-Amino-N-methylphenethylamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Overcoming Solubility Challenges in Aqueous Solutions

Document ID: TSG-ANMP-SOL-2025-12-30

Introduction:

4-Amino-N-methylphenethylamine (4-ANMP) is a phenethylamine derivative of interest in various research fields. As with many amine-containing aromatic compounds, researchers frequently encounter challenges in achieving desired concentrations in aqueous buffers, particularly at physiological pH. This guide provides a comprehensive framework for understanding and overcoming these solubility issues, ensuring the reliability and reproducibility of your experimental results. We will explore the physicochemical principles governing the solubility of 4-ANMP and provide validated, step-by-step protocols for its effective dissolution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 4-Amino-N-methylphenethylamine at neutral pH?

The aqueous solubility of 4-Amino-N-methylphenethylamine in its freebase form at neutral pH (e.g., in PBS at pH 7.4) is expected to be low. This is due to the molecule's structural features: a hydrophobic benzene ring and an ethylamine backbone. While the amine groups can participate in hydrogen bonding, the overall nonpolar character of the molecule limits its interaction with water at neutral pH.

Q2: Why won't my 4-Amino-N-methylphenethylamine dissolve in my buffer?

The primary reason for poor solubility is that at neutral or basic pH, the amine groups on the molecule are largely deprotonated (uncharged). In this state, the molecule is less polar. To achieve significant aqueous solubility, these amine groups must be protonated (charged), which dramatically increases the molecule's polarity and its ability to interact with water molecules.

Q3: What are the pKa values for 4-Amino-N-methylphenethylamine?

  • The secondary aliphatic amine (-NH(CH₃)): This group is expected to be the more basic of the two, with an estimated pKa in the range of 9.5 - 10.5 .

  • The primary aromatic amine (-NH₂): This group is significantly less basic due to the delocalization of the nitrogen lone pair into the aromatic ring, with an estimated pKa in the range of 4.5 - 5.0 .

This means that to protonate both amine groups and achieve maximal solubility, the pH of the solution should be well below the lowest pKa, ideally in the acidic range.

Q4: Is it better to use an organic solvent to make a stock solution?

Yes, for long-term storage and ease of use, preparing a concentrated stock solution in an organic solvent is often the best practice. Dimethyl sulfoxide (DMSO) or ethanol are commonly used for this purpose. These stock solutions can then be diluted into your aqueous experimental buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can have an impact on biological systems.

Section 2: Troubleshooting Guide: A Systematic Approach to Solubilization

If you are encountering solubility issues with 4-Amino-N-methylphenethylamine, follow this systematic troubleshooting workflow.

Visual Workflow: Troubleshooting Solubility

G cluster_0 Start: Compound Undissolved cluster_1 Method 1: pH Adjustment (Aqueous) cluster_2 Method 2: Organic Stock Start Weigh 4-ANMP Freebase PrepAq Prepare Aqueous Vehicle (e.g., Saline, Water) Start->PrepAq Aqueous Route PrepOrg Prepare Organic Solvent (e.g., DMSO, Ethanol) Start->PrepOrg Organic Route AddAcid Add 1N HCl Dropwise while stirring PrepAq->AddAcid CheckpH Check pH (Target: pH < 4) AddAcid->CheckpH AddCmpd Add Compound to Acidified Vehicle CheckpH->AddCmpd Dissolved1 Is Compound Dissolved? AddCmpd->Dissolved1 AdjustpH Back-titrate with 1N NaOH to Final Target pH Dissolved1->AdjustpH Yes Fail Precipitation Occurs Consider Advanced Methods Dissolved1->Fail No Success Solution Ready for Use AdjustpH->Success DissolveOrg Dissolve 4-ANMP in Organic Solvent PrepOrg->DissolveOrg StockReady Concentrated Stock Solution Ready DissolveOrg->StockReady Fail->PrepOrg Try Alternative G cluster_0 Low pH (e.g., pH < 4) cluster_1 Neutral pH (e.g., pH 7.4) mol1    H₃N⁺--CH₂-CH₂-NH₂⁺(CH₃)     sol1 High Solubility (Charged) mol2    H₂N--CH₂-CH₂-NH⁺(CH₃)     sol2 Low Solubility (Partially Charged)

Preventing degradation of 4-[2-(Methylamino)ethyl]aniline during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for 4-[2-(Methylamino)ethyl]aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the technical insights and practical solutions needed to ensure the stability and integrity of your experiments.

Introduction: The Challenge of Stability

This compound is a valuable building block in pharmaceutical synthesis, but its aniline moiety makes it susceptible to oxidative degradation. Exposure to atmospheric oxygen, light, and certain contaminants can lead to the formation of colored impurities, compromising sample purity and experimental outcomes. This guide provides a structured approach to mitigating these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has turned from a light yellow to a dark brown/red color. What is happening?

This color change is a classic indicator of oxidation. The aniline functional group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen. This process often leads to the formation of highly colored polymeric impurities. The rate of this degradation can be accelerated by exposure to light and elevated temperatures.

Q2: I've stored the compound at the recommended temperature, but it still degraded. What other factors could be at play?

While temperature is a critical factor, it is not the only one. The presence of residual oxygen in the storage vial is a primary culprit. Even at low temperatures, oxidation can proceed, albeit at a slower rate. It is also important to consider the purity of the solvent if the compound is in solution, as impurities in the solvent can catalyze degradation.

Q3: How can I accurately assess the purity of my this compound sample?

A multi-faceted approach is recommended for purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities, although it may be less sensitive to minor degradation products compared to HPLC.

Troubleshooting Guide: Proactive Prevention of Degradation

This section provides a systematic approach to troubleshooting and preventing the degradation of this compound.

Issue 1: Rapid Discoloration Upon Opening a New Bottle
  • Root Cause: Immediate exposure of the previously inert-gas-blanketed compound to atmospheric oxygen and moisture. The aniline moiety is highly reactive and will begin to oxidize upon contact with air.

  • Solution:

    • Work under an Inert Atmosphere: Whenever possible, handle the compound in a glovebox or glove bag filled with an inert gas like argon or nitrogen.

    • Inert Gas Sparging: If a glovebox is not available, use a gentle stream of inert gas to displace the air in the vial before and after dispensing the material.

    • Minimize Exposure Time: Have all necessary equipment and reagents ready to minimize the time the container is open.

Issue 2: Degradation in Solution
  • Root Cause: Solvents can be a source of oxygen and other reactive species. Additionally, the pH of the solution can influence the rate of degradation.

  • Solution:

    • Use Degassed Solvents: Prior to use, degas your solvents by sparging with an inert gas, sonication, or a freeze-pump-thaw cycle.

    • Solvent Purity: Use high-purity, anhydrous solvents to avoid contaminants that could catalyze oxidation.

    • pH Control: Depending on the application, buffering the solution may help to stabilize the compound.

Experimental Workflow: Inert Atmosphere Handling

This workflow outlines the steps for safely handling this compound to prevent degradation.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_inert Prepare Inert Atmosphere (Glovebox or Schlenk Line) prep_reagents Gather All Reagents and Glassware prep_inert->prep_reagents prep_degas Degas Solvents prep_reagents->prep_degas handle_transfer Transfer Compound Under Inert Gas prep_degas->handle_transfer handle_dissolve Dissolve in Degassed Solvent handle_transfer->handle_dissolve handle_react Perform Reaction Under Inert Atmosphere handle_dissolve->handle_react storage_aliquot Aliquot into Smaller Vials handle_react->storage_aliquot storage_blanket Blanket with Inert Gas storage_aliquot->storage_blanket storage_seal Seal Tightly storage_blanket->storage_seal storage_temp Store at Recommended Temperature in the Dark storage_seal->storage_temp

Caption: Workflow for handling and storing this compound.

Data Summary: Storage Conditions and Purity

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of oxidative degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen.
Light Amber Vial/DarknessProtects from photo-initiated oxidation.
Form Neat (as supplied)Minimizes solvent-related degradation pathways.

Degradation Pathway Overview

The primary degradation pathway for this compound is oxidation, which can proceed through a series of complex reactions to form various colored byproducts, including imines, azoxy compounds, and polymeric materials.

A This compound (Light Yellow) B Oxidized Intermediates (e.g., Imines, Radicals) A->B O₂, Light, Heat C Polymeric Byproducts (Dark Brown/Red) B->C Further Oxidation & Polymerization

Caption: Simplified degradation pathway of this compound.

Technical Support Center: Optimizing Derivatization of 4-Amino-N-methylphenethylamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of 4-Amino-N-methylphenethylamine (4-ANMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the derivatization of this unique molecule. Direct analysis of 4-ANMP by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges due to its polarity, which leads to poor peak shape, low volatility, and potential adsorption within the GC system.[1] Derivatization is a critical step to convert the polar primary amino and secondary amino groups into less polar, more volatile, and thermally stable derivatives, thereby improving chromatographic resolution and sensitivity.[1][2]

This document will serve as your comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the derivatization of 4-ANMP.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization of 4-Amino-N-methylphenethylamine, providing explanations for the underlying causes and actionable solutions.

Q1: I'm observing a broad, tailing peak for my derivatized 4-ANMP. What's causing this and how can I fix it?

A1: Peak tailing is a common issue when analyzing amines and is often indicative of incomplete derivatization or active sites within the GC system.[3]

  • Incomplete Derivatization: The primary and secondary amine groups in 4-ANMP are highly polar. If the derivatization reaction is incomplete, the remaining free amine groups will interact strongly with active sites (silanol groups) on the GC column and liner, causing significant peak tailing.[1][3]

    • Solution: Re-optimize your derivatization procedure. Increase the molar excess of the derivatizing reagent to 50-100 fold to drive the reaction to completion.[1] Ensure your reaction conditions (temperature and time) are optimal for the chosen reagent. For instance, acylation with Trifluoroacetic Anhydride (TFAA) may require heating at 60-70°C for 15-30 minutes, while silylation with BSTFA might need 70-80°C for 30-60 minutes.[4]

  • GC System Activity: Even with complete derivatization, active sites in the injector liner or the front of the GC column can cause peak tailing.

    • Solution: Use a deactivated inlet liner, preferably one with a glass wool packing that is also deactivated, to trap non-volatile residues and prevent them from contaminating the column.[5] Consider using a column specifically designed for amine analysis or perform column conditioning according to the manufacturer's instructions.[3] Silanizing your glassware can also prevent loss of analyte due to adsorption.[2]

Q2: My derivatization yield is low and not reproducible. What factors should I investigate?

A2: Low and inconsistent derivatization yields are often traced back to the presence of moisture, incorrect reagent-to-analyte ratios, or suboptimal reaction conditions.

  • Presence of Water: Derivatization reagents, particularly silylating agents like BSTFA and acylating anhydrides like TFAA, are highly sensitive to moisture.[3][4] Water will preferentially react with the reagent, consuming it and preventing the derivatization of your 4-ANMP.[3]

    • Solution: Ensure your sample is completely dry before adding the derivatization reagent. This can be achieved by evaporating the sample to dryness under a gentle stream of nitrogen.[1][3] Use anhydrous solvents for reconstitution and store your derivatization reagents in a desiccator to protect them from atmospheric moisture.[6]

  • Suboptimal Reagent Concentration and Reaction Conditions: The kinetics of the derivatization reaction are highly dependent on the concentration of the reactants, temperature, and reaction time.

    • Solution: A systematic optimization of these parameters is crucial. Create a small experimental design to test different reagent excesses, temperatures, and incubation times. You can monitor the reaction progress by analyzing aliquots at different time points to determine when the reaction has gone to completion.[2]

Q3: I'm seeing multiple peaks in my chromatogram that I suspect are byproducts of the derivatization reaction. How can I confirm this and minimize their formation?

A3: The formation of byproducts can occur due to side reactions or impurities in the reagents.

  • Identifying Byproducts: The mass spectra of the unknown peaks can provide valuable clues. Byproducts from silylation reactions will often show characteristic ions related to the silylating agent. For acylation, you might see partially derivatized products (only one of the two amino groups derivatized) or products of side reactions.

    • Solution: Run a reagent blank (all components except your analyte) to identify peaks originating from the derivatizing agent itself or impurities.[7] If you suspect incomplete derivatization, try harsher reaction conditions (higher temperature, longer time) to see if the suspected byproduct peaks decrease while your target analyte peak increases.

  • Minimizing Byproduct Formation:

    • For Acylation with Anhydrides (e.g., TFAA): These reactions produce acidic byproducts which can sometimes interfere with the analysis or damage the column.[4] While TFAA is noted to not form acidic byproducts in some contexts, it's a strong acid itself.[7] Adding a mild, non-reactive base (an acid scavenger) like pyridine can help to neutralize these acids and drive the reaction to completion.[7]

    • Purity of Reagents: Always use high-purity derivatization reagents and solvents to avoid introducing interfering contaminants.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 4-Amino-N-methylphenethylamine?

A1: The direct GC-MS analysis of 4-ANMP is challenging due to the presence of a primary and a secondary amine group. These functional groups make the molecule highly polar, leading to several analytical problems:

  • Poor Peak Shape: The polar amine groups interact with active sites in the GC system, causing peak tailing.[1]

  • Low Volatility: The polarity of the molecule makes it less volatile, requiring high temperatures for elution, which can lead to thermal degradation.

  • Adsorption: The analyte can be irreversibly adsorbed in the injector or on the column, leading to poor sensitivity and reproducibility.[8] Derivatization masks these polar groups, creating a more volatile and thermally stable compound with improved chromatographic properties.[1][2]

Q2: What are the most common derivatization methods for a molecule like 4-Amino-N-methylphenethylamine?

A2: The two most common and effective derivatization methods for primary and secondary amines like 4-ANMP are acylation and silylation.[1]

  • Acylation: This involves reacting the amine groups with an acylating agent, typically a perfluorinated anhydride like Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), or Heptafluorobutyric Anhydride (HFBA).[1][9] These reagents produce stable derivatives that are highly volatile. The fluorine atoms also significantly enhance the sensitivity for electron capture detection (ECD), though this is less relevant for mass spectrometry.[4]

  • Silylation: This is a widely used technique where the active hydrogens on the amine groups are replaced with a trimethylsilyl (TMS) group.[10] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity, especially for hindered amines.[2]

Q3: How do I choose between acylation and silylation for 4-ANMP?

A3: The choice depends on several factors, including the sample matrix, required sensitivity, and potential for interferences.

FeatureAcylation (e.g., with TFAA)Silylation (e.g., with BSTFA)
Derivative Stability Generally very stable.[4]Can be sensitive to moisture and may hydrolyze if not handled under anhydrous conditions.[4]
Reaction Conditions Often requires heating (e.g., 60°C for 15 min).[1] Can produce acidic byproducts.[4]Typically requires heating (e.g., 70°C for 30 min).[1] Byproducts are generally neutral and volatile.[10]
Reagent Sensitivity Sensitive to moisture.[4]Highly sensitive to moisture.[4]
Mass Spectrum Produces characteristic fragment ions that can aid in structural confirmation.Can also provide unique fragmentation patterns useful for identification.

For routine analysis, both methods can be optimized to be effective. Acylation with TFAA is a robust and widely documented method for phenethylamines.[11][12] Silylation is also a powerful technique, but requires strict control of moisture.

Q4: Can I use on-column derivatization for 4-ANMP?

A4: On-column derivatization is an advanced technique that can significantly reduce sample preparation time.[8][11] It involves the co-injection of the sample and a specialized derivatizing reagent, such as N-methyl-bis-trifluoroacetamide (MBTFA), directly into the hot GC inlet where the derivatization reaction occurs instantaneously.[11] This method has been successfully applied to other phenethylamines.[8] While feasible for 4-ANMP, it would require careful optimization of the injection parameters and reagent choice to ensure complete and reproducible derivatization.[11]

Experimental Protocols

The following are detailed, step-by-step methodologies for the derivatization of 4-Amino-N-methylphenethylamine.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is a robust method for the derivatization of primary and secondary amines.

  • Sample Preparation: Transfer an aliquot of your sample extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual water and protic solvents.[3]

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., ethyl acetate, acetonitrile) to reconstitute the dried residue. Then, add 50 µL of TFAA.[1]

  • Reaction: Tightly cap the vial and heat at 60°C for 15 minutes in a heating block or oven.[1]

  • Evaporation: After cooling, evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the residue in a suitable solvent for GC analysis (e.g., hexane, ethyl acetate) and inject a 1 µL aliquot into the GC-MS.[1]

Protocol 2: Silylation with BSTFA (+1% TMCS)

This is a common and effective method for producing trimethylsilyl (TMS) derivatives.

  • Sample Preparation: Evaporate your sample extract to complete dryness in a reaction vial under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of an anhydrous solvent (e.g., pyridine, acetonitrile) to the dried sample residue. Then, add 50 µL of BSTFA containing 1% TMCS as a catalyst.[4]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[1]

  • Analysis: After the vial has cooled to room temperature, inject 1 µL of the derivatized solution directly into the GC-MS system.

Visualizing the Workflow and Chemistry

To better illustrate the processes, the following diagrams outline the experimental workflow and the chemical reactions involved in the derivatization of 4-Amino-N-methylphenethylamine.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Sample containing 4-ANMP dry Evaporate to Dryness start->dry reconstitute Reconstitute in Anhydrous Solvent dry->reconstitute add_reagent Add Derivatizing Reagent (e.g., TFAA) reconstitute->add_reagent heat Heat (e.g., 60°C, 15 min) add_reagent->heat cool Cool to Room Temp heat->cool reconstitute2 Reconstitute in Injection Solvent cool->reconstitute2 inject Inject into GC-MS reconstitute2->inject

Caption: General experimental workflow for the derivatization of 4-ANMP.

AcylationReaction 4-ANMP 4-Amino-N-methylphenethylamine (Primary & Secondary Amine) Derivative Di-TFA-4-ANMP Derivative (Volatile & Thermally Stable) 4-ANMP->Derivative + 2x TFAA TFAA Trifluoroacetic Anhydride (TFAA) Byproduct Trifluoroacetic Acid

Caption: Acylation of 4-ANMP with TFAA.

References

Scaling up the synthesis of 4-[2-(Methylamino)ethyl]aniline from lab to pilot scale

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis and scale-up of 4-[2-(Methylamino)ethyl]aniline (CAS 32868-32-9).[1][2][3] This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot-scale production. We will address common challenges, provide in-depth troubleshooting, and explain the critical process parameters that ensure a safe, efficient, and scalable synthesis.

Section 1: Strategic Synthesis Planning: From Bench to Pilot

The successful scale-up of any chemical process begins with selecting the most robust and economically viable synthetic route. For this compound, several pathways are feasible, each with distinct advantages and challenges that become more pronounced at a larger scale.

FAQ: What are the primary synthetic routes to consider for pilot-scale production?

There are three principal strategies for synthesizing this compound, starting from common precursors. The choice depends on raw material cost, safety profiles of the intermediates, and the desired purity of the final product.

  • Route A: Reductive Amination. This is often the most direct route, involving the reaction of a carbonyl compound with methylamine followed by reduction of the intermediate imine.

  • Route B: N-Methylation of a Primary Amine. This route starts with the readily available 4-(2-Aminoethyl)aniline and introduces the methyl group in a subsequent step.

  • Route C: Reduction of a Nitro Precursor. This strategy involves synthesizing an N-methylated nitro-intermediate, followed by the reduction of the aromatic nitro group to the aniline.

The following diagram and table outline these strategic pathways.

G cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Methylation cluster_2 Route C: Nitro Reduction A1 4-Aminophenylacetaldehyde A3 Imine Intermediate A1->A3 Condensation A2 Methylamine (CH3NH2) A2->A3 Condensation A5 Final Product: This compound A3->A5 Reduction A4 Reducing Agent (e.g., NaBH4, H2/Pd) A4->A5 Reduction B1 4-(2-Aminoethyl)aniline B3 Final Product: This compound B1->B3 Eschweiler-Clarke Reaction B2 Methylating Agent (e.g., Formaldehyde/HCOOH) B2->B3 Eschweiler-Clarke Reaction C1 4-Nitrophenethylamine C3 N-Methyl-4-nitrophenethylamine C1->C3 C2 Methylating Agent C2->C3 C5 Final Product: This compound C3->C5 C4 Reduction (e.g., H2/Pd, Fe/HCl) C4->C5

Caption: Synthetic pathways to this compound.

Table 1: Comparison of Synthetic Routes for Scale-Up

FeatureRoute A: Reductive AminationRoute B: N-Methylation (Eschweiler-Clarke)Route C: Nitro Reduction
Pros Convergent, often a one-pot process, good atom economy.[4]Uses a stable, common starting material. Avoids handling highly energetic nitro compounds in the final step.Well-established reduction chemistry.[5] Starting nitro compound is commercially available.[6]
Cons Aldehyde starting material may be unstable/prone to polymerization. Requires careful control of pH and stoichiometry to avoid side reactions.Risk of over-alkylation to form the tertiary amine. Uses a large excess of formic acid, which can be corrosive and require careful handling.Catalytic hydrogenation requires specialized high-pressure equipment. The nitro-intermediate can be energetic. Catalyst poisoning is a risk.
Scale-Up Concern Heat management during reduction. Potential for hydrogen gas evolution if using certain hydrides.Off-gassing of CO2. Handling and disposal of excess acid.Exotherm of the nitro reduction must be carefully controlled. Safe handling of hydrogenation catalysts (e.g., pyrophoric nature of Pd/C).

Section 2: Troubleshooting Guide by Reaction Type

This section addresses specific, common problems encountered during the synthesis.

Part 2.1: Reductive Amination Issues

Reductive amination is a powerful tool but is sensitive to reaction conditions.[4][7][8]

Q: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of the imine intermediate remaining. What's wrong?

A: This is a classic issue in reductive amination and typically points to one of three root causes:

  • Ineffective Reduction: The reducing agent may be inappropriate or may have lost activity.

    • Sodium Borohydride (NaBH₄): While effective, NaBH₄ can also reduce the starting aldehyde, leading to yield loss.[7] It is also sensitive to low pH. If you acidified the medium to promote imine formation, the NaBH₄ may be decomposing before it can reduce the imine.

    • Sodium Cyanoborohydride (NaBH₃CN): This is often a better choice as it is more selective for the imine/iminium ion and is stable in mildly acidic conditions (pH 4-6), which favor imine formation.[7][8] However, it is toxic and generates cyanide waste, a significant concern at pilot scale.

    • Catalytic Hydrogenation: This is the cleanest method but can be slow. The catalyst (e.g., Palladium on Carbon) may be poisoned by impurities in the starting materials or the amine itself.

  • Incorrect pH: Imine formation is pH-dependent. The optimal pH is typically between 4 and 6. If the pH is too low, the starting amine is fully protonated and becomes non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated, and the hemiaminal intermediate doesn't dehydrate to the imine effectively.

  • Water Scavenging: The formation of the imine from the aldehyde and amine releases one equivalent of water. At scale, this can shift the equilibrium back towards the starting materials. While lab scale might tolerate this, a pilot-scale reaction may benefit from the azeotropic removal of water if the solvent system allows.

Troubleshooting Workflow: Incomplete Reductive Amination

G start Problem: Incomplete Reduction (Imine Remains) check_reductant Is the reducing agent active and appropriate? start->check_reductant check_ph Is the reaction pH in the optimal range (4-6)? check_reductant->check_ph Yes sol_reductant Solution: - Use fresh reductant. - Consider switching to NaBH(OAc)3 for better selectivity. - For H2, check for catalyst poisons. check_reductant->sol_reductant No check_water Is water accumulation inhibiting imine formation? check_ph->check_water Yes sol_ph Solution: - Buffer the reaction medium. - Slowly add acid to maintain pH. check_ph->sol_ph No sol_other Root cause likely resolved. Monitor reaction progress. check_water->sol_other Yes sol_water Solution: - Consider a solvent that allows azeotropic removal of water (e.g., toluene with a Dean-Stark trap). check_water->sol_water No

Caption: Decision tree for troubleshooting incomplete reductive amination.

Q: My biggest challenge is isolating the amine product. Acid-base extraction either recovers nothing, or both the product and the imine impurity co-extract. What should I do? [9][10]

A: This is a common purification challenge due to the similar basicity of the product amine and the imine intermediate.

  • Drive the Reaction to Completion: The best purification strategy is to ensure there is no imine left to remove. Before work-up, take an in-process control (IPC) sample. If imine is present, consider adding a second, small charge of a stronger reducing agent like NaBH₄ (if compatible) to "polish" the reaction.

  • Imine Hydrolysis: Most imines are prone to hydrolysis back to the aldehyde and amine, especially under acidic conditions.[10] Before extraction, try adjusting the pH to ~2-3 and stirring for an hour. This may hydrolyze the residual imine. The resulting aldehyde will be neutral and will not extract with your product during the basic wash.

  • Crystallization/Salting Out: Instead of liquid-liquid extraction, consider forming a salt of your product. After quenching the reaction and removing the solvent, re-dissolve the crude material in a suitable solvent (e.g., isopropanol, acetone) and carefully add concentrated HCl or H₂SO₄. The hydrochloride or sulfate salt of your secondary amine product will often precipitate, leaving non-basic impurities in the mother liquor. This is a highly effective and scalable purification technique.

Part 2.2: N-Methylation and Over-Alkylation

Q: When methylating 4-(2-Aminoethyl)aniline, I am forming a significant amount of the tertiary amine, N,N-dimethyl-4-(2-aminoethyl)aniline. How can I improve mono-selectivity?

A: Over-alkylation is a persistent problem when using highly reactive alkylating agents like methyl iodide. For scale-up, it's crucial to use methods that favor mono-alkylation.

  • Eschweiler-Clarke Reaction: This is the classical and often preferred method for mono-N-methylation at scale. It uses a mixture of formaldehyde and formic acid. The reaction proceeds through reductive amination where the amine reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid. The resulting secondary amine is less nucleophilic than the starting primary amine, and the conditions are generally not forcing enough to promote significant di-alkylation.

  • Stoichiometric Control: If using other alkylating agents, use the primary amine as the limiting reagent and add the methylating agent slowly to a solution of the amine. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant (and more nucleophilic) primary amine over the secondary amine product.

  • Protective Groups: While less desirable for a large-scale process due to extra steps, one could temporarily protect one N-H bond of the primary amine, perform the methylation, and then deprotect. This adds cost and complexity and is generally avoided unless absolutely necessary for purity.

Section 3: Pilot Scale-Up and Safety

Transitioning from a 1L flask to a 100L reactor introduces new variables, primarily related to heat transfer and safety.

FAQ: What are the most critical safety considerations for this process at pilot scale?

  • Aniline Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[11] Ensure all transfers and operations are conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves and clothing.[12][13]

  • Exothermic Reactions: Both nitro group reductions and hydride-based reductive aminations can be highly exothermic. Heat removal is less efficient in large reactors. The reaction must be added slowly, and jacket cooling must be adequate to maintain the target temperature. A runaway reaction is a serious hazard.

  • Handling of Reagents:

    • Hydrogen Gas: If using catalytic hydrogenation, the reactor must be rated for high pressure, and extreme care must be taken to prevent leaks and eliminate ignition sources.

    • Pyrophoric Catalysts: Spent hydrogenation catalysts (like Pd/C) can be pyrophoric and must be filtered carefully and kept wet to prevent ignition upon exposure to air.

    • Hydride Reagents: Reagents like NaBH₄ react with water and alcohols to produce hydrogen gas. The reactor must have adequate venting to handle this off-gassing.

FAQ: How should I adapt my purification from lab to pilot scale?

Column chromatography is not a viable purification method for large quantities of material.[9] Focus on scalable, phase-change techniques:

  • Crystallization: This is the gold standard for pilot-plant purification. Develop a robust crystallization procedure for either the free base or a salt form of the final product. Screen various solvents and solvent/anti-solvent systems to find conditions that provide good recovery and excellent impurity rejection.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method for purification, although it may be more energy-intensive than crystallization. The boiling point of the related 4-(2-Aminoethyl)aniline is 103 °C at 0.3 mmHg, suggesting distillation could be feasible for the target compound.[14]

Section 4: Analytical and Quality Control

Robust analytical methods are essential for monitoring reaction progress and ensuring the final product meets specifications.

FAQ: What analytical methods are recommended for in-process and final quality control?

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse analytical technique. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically effective for separating the starting materials, intermediates, product, and byproducts.[6][15]

  • Gas Chromatography (GC): GC can also be used, particularly for monitoring volatile impurities. The aniline functional group may require derivatization for optimal peak shape and detection.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Used in conjunction with LC or GC, MS is critical for identifying unknown impurities.

Table 2: Typical Impurity Profile and Monitoring

ImpurityOriginRecommended Analytical Technique
Unreacted Starting MaterialIncomplete reactionHPLC, GC
Imine IntermediateIncomplete reduction (Route A)HPLC
Tertiary AmineOver-methylation (Routes B, C)HPLC, GC-MS
De-ethylated side productsPotential side reactionsHPLC, LC-MS
Residual SolventsFrom reaction or work-upGC (Headspace)

References

Technical Support Center: Characterization of 4-Amino-N-methylphenethylamine (4-AMNMP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 4-Amino-N-methylphenethylamine (4-AMNMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and analysis of this compound. By providing in-depth troubleshooting guides and frequently asked questions, we aim to equip you with the knowledge to ensure the accuracy and reliability of your experimental results.

I. Introduction to the Challenges

  • Isomeric Confusion: 4-AMNMP is a positional isomer of several other psychoactive compounds, including amphetamine and β-methylphenethylamine (BMPEA). Co-elution in chromatographic systems and similar fragmentation patterns in mass spectrometry can lead to misidentification.

  • Chemical Instability: The presence of a primary aromatic amine group makes 4-AMNMP susceptible to oxidation, which can lead to the formation of colored impurities and degradation products over time, affecting sample purity and activity.

  • Chirality: While 4-AMNMP itself is not chiral, related phenethylamines often are, and synthetic precursors or byproducts may introduce chiral centers. A thorough characterization must consider and resolve any potential enantiomeric impurities.

  • Pharmacological Ambiguity: The biological effects of 4-AMNMP are not extensively documented. Predicting its receptor binding profile and functional activity requires careful consideration of structure-activity relationships within the broader class of phenethylamines.

This guide will provide a structured approach to overcoming these challenges, ensuring the integrity of your research.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with 4-AMNMP.

Q1: My synthesized 4-AMNMP is a dark color, not the expected colorless oil or white solid. What happened?

A1: The dark coloration is a strong indicator of oxidation of the 4-amino group. Aromatic amines are notoriously sensitive to air and light, leading to the formation of highly colored quinone-like impurities. To prevent this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, use degassed solvents, and store the final product protected from light at low temperatures (-20°C or -80°C).

Q2: I'm seeing a peak in my chromatogram that has the same mass-to-charge ratio as 4-AMNMP but a different retention time. What could it be?

A2: You are likely observing a positional isomer of 4-AMNMP. Depending on the synthetic route, isomers such as 2-Amino-N-methylphenethylamine or 3-Amino-N-methylphenethylamine could be formed as byproducts. Additionally, structural isomers like amphetamine or β-methylphenethylamine could be present if the starting materials were contaminated.[1][2] A high-resolution chromatography method is essential to separate these isomers.

Q3: My receptor binding assay results are inconsistent. What are the potential causes?

A3: Inconsistent pharmacological data can stem from several sources:

  • Sample Purity: The presence of highly active impurities, even in small amounts, can significantly alter the apparent pharmacology of your compound.

  • Degradation: If your sample has degraded due to improper storage or handling, the concentration of the active compound will be lower than expected, and degradation products may interfere with the assay.

  • Assay Conditions: The choice of radioligand, buffer composition, and incubation time can all impact the results of a binding assay. Ensure these parameters are optimized and consistent across experiments.

Q4: Do I need to perform chiral separation for 4-AMNMP?

A4: While 4-AMNMP itself is achiral, it is good practice to assess the enantiomeric purity of your sample, especially if chiral precursors were used in the synthesis. Chiral impurities can have different pharmacological profiles and may confound your results. Chiral HPLC is the recommended method for this analysis.

III. Troubleshooting Guides & Detailed Protocols

This section provides in-depth troubleshooting advice and step-by-step protocols for the critical stages of 4-AMNMP characterization.

A. Synthesis and Purification

A common pitfall in the synthesis of 4-AMNMP is the formation of byproducts and the instability of the final compound. A typical synthetic route involves the reduction of a corresponding nitro or cyano precursor.

Troubleshooting Synthesis and Purification:

Problem Potential Cause Solution
Low Yield Incomplete reaction; degradation of starting material or product.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Ensure all reagents are pure and dry.
Multiple Spots on TLC/Peaks in Chromatogram Formation of byproducts (e.g., positional isomers, over-alkylation).Optimize reaction conditions (temperature, stoichiometry). Use a purification method with high resolving power, such as flash column chromatography with a carefully selected solvent system.
Product Darkens During Workup/Purification Oxidation of the 4-amino group.Perform the workup and purification under an inert atmosphere. Use degassed solvents and consider adding an antioxidant like sodium bisulfite to the aqueous layers during extraction.

Workflow for a Generic Reductive Amination Synthesis and Purification:

start Start: 4-Nitrophenylethylamine reductive_amination Reductive Amination (e.g., with formaldehyde and a reducing agent like NaBH4) start->reductive_amination workup Aqueous Workup (under inert atmosphere) reductive_amination->workup extraction Solvent Extraction (e.g., with dichloromethane or ethyl acetate) workup->extraction drying Drying of Organic Layer (e.g., with Na2SO4) extraction->drying concentration Solvent Removal (in vacuo) drying->concentration purification Flash Column Chromatography (Silica gel, gradient elution) concentration->purification characterization Characterization (NMR, MS, HPLC) purification->characterization storage Storage (-20°C, under argon, protected from light) characterization->storage

Caption: A generalized workflow for the synthesis and purification of 4-AMNMP.

B. Analytical Characterization: Purity and Identity

Unambiguous identification and purity assessment are critical. A combination of chromatographic and spectroscopic techniques is required.

1. HPLC-UV for Purity Assessment

A stability-indicating HPLC method is essential for separating 4-AMNMP from its potential impurities and degradation products.[3][4][5]

Troubleshooting HPLC Analysis:

Problem Potential Cause Solution
Peak Tailing Interaction of the basic amine with acidic silanols on the column.Use a base-deactivated column. Add a competing base like triethylamine (0.1%) to the mobile phase.
Poor Resolution of Isomers Insufficient selectivity of the stationary phase or mobile phase.Screen different C18 columns from various manufacturers. Optimize the mobile phase composition (acetonitrile vs. methanol, pH).
Baseline Drift Column contamination; detector issues.Flush the column with a strong solvent. Ensure the detector lamp is in good condition.

Protocol: Stability-Indicating RP-HPLC Method

  • Column: C18, 250 x 4.6 mm, 5 µm particle size (base-deactivated)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. GC-MS for Identity Confirmation and Volatile Impurities

GC-MS is a powerful tool for confirming the molecular weight of 4-AMNMP and identifying volatile impurities.[6][7] Derivatization is often necessary to improve peak shape and thermal stability.

Troubleshooting GC-MS Analysis:

| Problem | Potential Cause | Solution | | :--- | Poor Peak Shape (Tailing) | Adsorption of the amine to active sites in the injector or column. | Use a deactivated inlet liner. Derivatize the amine with an agent like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). | | No Peak Observed | Thermal degradation in the injector. | Lower the injector temperature. Use a more volatile derivatizing agent. | | Similar Fragmentation Patterns to Isomers | Inherent property of the molecule. | Ensure chromatographic separation of isomers. Compare retention times with authentic standards. |

Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization: To 1 mg of sample, add 100 µL of ethyl acetate and 50 µL of TFAA. Heat at 60°C for 30 minutes. Evaporate to dryness under a stream of nitrogen and reconstitute in 100 µL of ethyl acetate.

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Oven Program: 100°C (hold 1 min), then ramp to 280°C at 15°C/min (hold 5 min)

  • Carrier Gas: Helium at 1 mL/min

  • MS Ionization: Electron Ionization (EI) at 70 eV

Expected Mass Fragmentation: The mass spectrum of N-methylphenethylamines typically shows a prominent fragment from alpha-cleavage (cleavage of the bond between the carbon bearing the nitrogen and the adjacent carbon in the ethyl chain).[8]

3. Chiral HPLC for Enantiomeric Purity

Even if 4-AMNMP is achiral, chiral precursors or side reactions can introduce enantiomeric impurities. Polysaccharide-based chiral stationary phases are often effective for separating phenethylamine enantiomers.[9][10][11][12]

Troubleshooting Chiral HPLC:

Problem Potential Cause Solution
No Separation of Enantiomers Incorrect chiral stationary phase (CSP) or mobile phase.Screen a variety of polysaccharide-based columns (e.g., cellulose or amylose derivatives). Test different mobile phases (normal phase, polar organic, reversed phase).
Long Retention Times Mobile phase is too weak.Increase the concentration of the polar modifier (e.g., alcohol) in normal phase or the organic solvent in reversed phase.

Protocol: Chiral HPLC Screening

  • Columns to Screen: Chiralpak IA, IB, IC (or similar polysaccharide-based columns)

  • Mobile Phases to Screen:

    • Normal Phase: Hexane/Isopropanol (90/10) with 0.1% diethylamine

    • Polar Organic: Acetonitrile with 0.1% diethylamine

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

4. NMR Spectroscopy for Unambiguous Structural Confirmation

¹H and ¹³C NMR are essential for confirming the structure of 4-AMNMP and identifying impurities. The spectra of a closely related compound, 2-(4-aminophenyl)ethylamine, are available for comparison.[13][14]

Expected ¹H NMR Features for 4-AMNMP:

  • Aromatic protons in the 6.5-7.5 ppm range, showing a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.

  • Two methylene groups (CH₂) in the 2.5-3.0 ppm range.

  • An N-methyl (CH₃) singlet around 2.4 ppm.

  • A broad singlet for the amino (NH₂) protons.

IV. Pharmacological Characterization

The pharmacological profile of 4-AMNMP is likely dominated by its interactions with monoamine transporters and receptors.

A. Receptor Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of 4-AMNMP for various targets. Based on the phenethylamine scaffold, key targets to investigate include serotonin receptors (5-HT₂ₐ, 5-HT₂C), dopamine transporter (DAT), norepinephrine transporter (NET), and trace amine-associated receptor 1 (TAAR1).[1][15][16][17][18]

Comparative Receptor Affinity Data for Substituted Phenethylamines (Ki in nM):

Compound 5-HT₂ₐ 5-HT₂C DAT NET TAAR1
Amphetamine>10,000>10,00024.84.344
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)4.915>10,000>10,000101
4-Amino-N-methylphenethylamine (Predicted) ModerateModerateLowLow-ModerateHigh

Data compiled from multiple sources. Predicted values for 4-AMNMP are based on structure-activity relationships.

Protocol: Radioligand Binding Assay (General)

  • Membrane Preparation: Use cell membranes expressing the receptor of interest.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) with necessary co-factors.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of 4-AMNMP.

  • Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

B. Signaling Pathway Analysis

Understanding the downstream signaling of 4-AMNMP is crucial. As a phenethylamine, it is likely to modulate G-protein coupled receptor (GPCR) pathways.

Workflow for Investigating GPCR Signaling:

start Treat cells expressing the target receptor with 4-AMNMP g_protein Measure G-protein activation (e.g., [35S]GTPγS binding assay) start->g_protein second_messenger Quantify second messenger production (e.g., cAMP for Gs, IP1 for Gq) start->second_messenger downstream_protein Assess downstream protein phosphorylation (e.g., Western blot for pERK) second_messenger->downstream_protein gene_expression Analyze changes in gene expression (e.g., qPCR for target genes) downstream_protein->gene_expression

Caption: A typical workflow for elucidating the signaling pathway of a GPCR ligand.

V. References

  • BenchChem. (2025). A Comparative Guide to Substituted Phenethylamine Receptor Affinities. BenchChem Technical Guides.

  • Restek. (2023). Troubleshooting Guide for Gas Chromatography. Restek Corporation.

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry.

  • Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 141-148.

  • Halberstadt, A. L., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 11, 591509.

  • Kolaczynska, K. E., et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 12, 794248.

  • Brown, D. H., et al. (2016). β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Drug Testing and Analysis, 8(3-4), 320-327.

  • PubChem. (n.d.). 2-(4-Aminophenyl)ethylamine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Luethi, D., et al. (2017). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 124, 141-148.

  • The, S. S., et al. (2011). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 16(8), 6595-6616.

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Sigma-Aldrich.

  • ChemicalBook. (n.d.). 2-(4-Aminophenyl)ethylamine(13472-00-9) 13C NMR spectrum. Retrieved from --INVALID-LINK--

  • Al-Saffar, Y., et al. (2024). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics, 12(1), 5.

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine. Retrieved from --INVALID-LINK--

  • Singh, B., et al. (2015). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 77(1), 55-62.

  • Brown, D. H., et al. (2016). β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Drug Testing and Analysis, 8(3-4), 320-327.

  • Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from --INVALID-LINK--

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-355.

  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from --INVALID-LINK--

  • Ilisz, I., et al. (2014). Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography. Journal of Chromatography A, 1363, 214-223.

  • Wang, Y., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1467, 249-257.

  • Waters Corporation. (2017). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Application Note.

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of N-methyldiphenethylamine. BenchChem Technical Support.

  • Das, S., & Medhi, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6204.

  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(11), 2841-2873.

  • Molecules. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. MDPI.

  • ResearchGate. (n.d.). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Retrieved from --INVALID-LINK--

  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. IJSDR.

  • ResearchGate. (n.d.). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Retrieved from --INVALID-LINK--

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Agilent Technologies.

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  • Supporting Information. (n.d.). 1H and 13C NMR spectra for compounds 3a-s and 4a-s.

  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine.

  • MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.

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References

Technical Support Center: Method Development for Challenging Separations Involving 4-Amino-N-methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the analytical challenges of 4-Amino-N-methylphenethylamine. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter difficulties in the separation and analysis of this and related phenethylamine compounds. As a polar, multi-functional molecule, 4-Amino-N-methylphenethylamine presents a unique set of chromatographic challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to ensure robust and reliable method development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analytical properties of 4-Amino-N-methylphenethylamine.

Q1: What are the key chemical properties of 4-Amino-N-methylphenethylamine that make its separation challenging?

A1: 4-Amino-N-methylphenethylamine possesses two basic functional groups: a primary aromatic amine on the phenyl ring and a secondary aliphatic amine on the ethyl chain. This dual basicity is the primary source of analytical difficulty.

  • Multiple pKa Values: The secondary aliphatic amine has a high pKa (around 10.1)[1][2], making it protonated and highly polar under typical reversed-phase HPLC conditions (pH 2-8). The primary aromatic amine has a much lower pKa (around 4-5). This means the molecule's charge state and polarity change significantly with mobile phase pH, complicating method development.

  • Silanol Interactions: The protonated amine groups, particularly the secondary amine, are prone to strong ionic interactions with deprotonated, acidic silanol groups (Si-O⁻) on the surface of conventional silica-based HPLC columns. This leads to significant peak tailing, poor efficiency, and potential for irreversible adsorption.[3][4]

  • High Polarity: The molecule is highly polar, which can result in poor retention on traditional C18 columns under highly aqueous mobile phase conditions.

  • GC Analysis Challenges: Its high polarity and the presence of active hydrogens make it non-volatile and prone to adsorption and degradation in the hot GC inlet and column, necessitating derivatization for successful analysis.[5][6][7]

Q2: What are the most common analytical techniques for separating 4-Amino-N-methylphenethylamine?

A2: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

  • HPLC (Reversed-Phase and HILIC): HPLC is the workhorse method. Reversed-phase (RP-HPLC) is common, but requires specific strategies to manage peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides strong retention for polar compounds like this.

  • GC-MS: GC-MS offers high sensitivity and specificity but requires a derivatization step to block the polar amine groups, making the analyte volatile and thermally stable.[5][8]

  • Capillary Electrophoresis (CE): CE is a powerful technique for separating charged species and offers a different selectivity mechanism compared to HPLC and GC.[9][10][11] It is particularly useful for separating closely related amines and enantiomers.[12]

Q3: Why is derivatization necessary for GC analysis of this compound?

A3: Derivatization is a chemical modification process crucial for the GC analysis of polar compounds like 4-Amino-N-methylphenethylamine.[6] The primary goals are to:

  • Reduce Polarity & Increase Volatility: By replacing the active hydrogens on the amine groups with non-polar moieties (e.g., a trimethylsilyl or acyl group), the molecule's boiling point is lowered, allowing it to vaporize in the GC inlet without decomposition.[7][8]

  • Improve Peak Shape: The derivatization process blocks the amine groups from interacting with active sites in the GC system, which prevents adsorption and results in sharp, symmetrical peaks.[5][6]

  • Enhance Thermal Stability: The resulting derivatives are more stable at the high temperatures used in GC analysis.[6]

Section 2: HPLC Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC analysis of 4-Amino-N-methylphenethylamine.

Q4: My peak for 4-Amino-N-methylphenethylamine shows severe tailing on a C18 column. How can I fix this?

A4: This is the most common issue, caused by secondary interactions between the basic analyte and acidic residual silanols on the silica surface.[3] Here is a logical workflow to address this:

Caption: Troubleshooting workflow for HPLC peak tailing.

Q5: I have poor retention for my analyte in reversed-phase mode, even with 100% aqueous mobile phase. What should I do?

A5: This indicates your analyte is too polar for the stationary phase.

  • Confirm pH: Ensure your mobile phase pH is low (e.g., pH 2.5-3). This protonates the secondary amine, increasing polarity but also making it amenable to certain RP columns designed for polar compounds (e.g., "AQ" or polar-embedded phases).

  • Use an Ion-Pairing Reagent: Adding an agent like sodium 1-heptanesulfonate will pair with the protonated amine, increasing its hydrophobicity and thus its retention on a C18 column.

  • Switch to HILIC: This is the most effective solution. In HILIC, the mobile phase is highly organic (e.g., >80% acetonitrile) and the stationary phase is polar (e.g., bare silica, amide, diol). This provides strong retention for polar analytes like 4-Amino-N-methylphenethylamine.

Q6: My retention times are drifting from one injection to the next. What is the cause?

A6: Retention time instability is usually due to insufficient system equilibration or changes in the mobile phase.

  • Column Equilibration: Basic analytes require longer equilibration times. Ensure you flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection and between gradient runs.[13]

  • Buffer Capacity: If you are operating near the pKa of your buffer, its buffering capacity will be weak, leading to pH fluctuations. Ensure your mobile phase pH is within +/- 1 unit of the buffer's pKa.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily, as pH can change over time due to CO₂ absorption from the air. Ensure components are fully dissolved and mixed.[13]

  • Temperature Control: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause significant retention shifts.[13][14]

Section 3: GC-MS Troubleshooting Guide

Q7: I am injecting 4-Amino-N-methylphenethylamine into my GC-MS and see no peak, or a very broad, tailing peak.

A7: This is expected for an underivatized polar amine.[5][6] The active amine groups are adsorbing onto the liner, column, or are thermally degrading. The solution is derivatization .

G start Problem: No/Poor GC Peak deriv Solution: Derivatization start->deriv silylation Silylation (e.g., BSTFA, MTBSTFA) deriv->silylation Most Common acylation Acylation (e.g., TFAA, MBTFA) deriv->acylation Alternative sily_details Replaces active H with a -Si(CH₃)₃ group. - Forms less polar, more volatile derivative. - BSTFA is a strong silylating agent suitable for amines. silylation->sily_details acyl_details Replaces active H with an acyl group. - TFAA (Trifluoroacetic anhydride) is common. - Can improve sensitivity with an ECD detector. acylation->acyl_details

Caption: Decision process for GC analysis of polar amines.

Q8: I have derivatized my sample, but my results are not reproducible. What could be wrong?

A8: Inconsistent derivatization is a common issue.

  • Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. Ensure your sample is completely dry (e.g., evaporate to dryness under nitrogen) and use anhydrous solvents.[6]

  • Reaction Conditions: The derivatization reaction (heating time and temperature) must be precisely controlled. Optimize these parameters and ensure they are consistent for all samples and standards.[6][7] For example, a common starting point for silylation with BSTFA is heating at 70-80°C for 30-60 minutes.[6]

  • Reagent Excess: Ensure you use a sufficient molar excess of the derivatizing reagent to drive the reaction to completion.

  • Sample Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction. A sample cleanup step (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) may be necessary before derivatization.[15]

Section 4: Experimental Protocols

Protocol 1: Robust RP-HPLC-UV Method for 4-Amino-N-methylphenethylamine

This protocol is designed to provide good peak shape and retention using a widely available column chemistry.

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: C18 column stable at high pH, e.g., Agilent ZORBAX Extend-C18 or Waters XBridge C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH adjusted to 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) %B
    0.0 5
    10.0 50
    12.0 95
    14.0 95
    14.1 5

    | 20.0 | 5 |

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water.

Causality: Operating at pH 10.5 ensures the secondary amine (pKa ~10.1) is deprotonated and neutral.[1][2] This eliminates the primary cause of peak tailing—ionic interaction with silanols—resulting in excellent peak symmetry. A column specifically designed for high pH stability is mandatory to prevent dissolution of the silica backbone.[3]

Protocol 2: GC-MS Method with Silylation for 4-Amino-N-methylphenethylamine

This protocol provides a sensitive and specific method for quantification.

  • GC-MS System: Standard GC with a Mass Spectrometric detector.

  • Column: 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms).

  • Sample Preparation & Derivatization: a. Aliquot sample into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. b. Add 100 µL of anhydrous solvent (e.g., acetonitrile or pyridine). c. Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).[6] d. Tightly cap the vial and heat at 75 °C for 45 minutes.[6] e. Cool to room temperature before injection.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).

Causality: The BSTFA reagent effectively silylates both the primary and secondary amine groups, replacing the polar N-H protons with non-polar trimethylsilyl (TMS) groups.[8] This greatly increases the volatility and thermal stability of the analyte, allowing it to pass through the GC system and produce a sharp, well-defined chromatographic peak.[7]

Section 5: Data Summary

Table 1: Recommended Starting Conditions for Method Development

ParameterHPLC (Reversed-Phase)HPLC (HILIC)GC-MS (after Derivatization)
Column High pH stable C18Amide or bare silica phase5% Phenyl-methylpolysiloxane
Mobile Phase/Carrier A: High pH buffer (e.g., NH₄HCO₃ pH 10.5)B: Acetonitrile or MethanolA: Acetonitrile with acid/bufferB: Aqueous bufferHelium
pH Control Critical (pH > 10 recommended)Critical (pH 3-6 typical)N/A
Key Advantage Uses common column typeExcellent retention for polar analytesHigh sensitivity and specificity
Key Challenge Requires special high-pH stable columnSensitive to water content, long equilibrationRequires extra sample prep (derivatization)

References

Technical Support Center: Optimizing the Purification of 4-[2-(Methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-[2-(Methylamino)ethyl]aniline. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical expertise with practical, field-tested insights to help you navigate common challenges and significantly reduce solvent consumption in your purification workflows.

Introduction: The Challenge of Purifying Polar Amines

This compound is a polar molecule containing both a primary and a secondary amine. This dual functionality can lead to challenges during purification, such as strong interactions with silica gel in normal-phase chromatography, leading to poor peak shape, low recovery, and the need for large volumes of polar solvents.[1] Furthermore, anilines are susceptible to oxidation, which can result in discolored products and the formation of impurities.[1] This guide will address these issues and provide greener, more efficient purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My this compound sample is discolored (yellow to brown). What is the cause and how can I fix it?

Answer: Discoloration in aniline compounds is a common issue caused by the formation of colored oxidation products and polymers upon exposure to air and light.[1] While these impurities may not interfere with all subsequent reactions, for high-purity applications, they must be removed.

  • Troubleshooting Action:

    • Vacuum Distillation: This is a highly effective method for removing non-volatile polymeric impurities and colored materials.[1]

    • Column Chromatography: Silica gel chromatography can be employed to separate the desired aniline from colored impurities.[1] However, as discussed below, this can be solvent-intensive.

    • Recrystallization: If the compound can be converted to a stable salt, recrystallization can be an effective purification technique.[1]

Issue 2: I'm observing significant peak tailing and low recovery during silica gel column chromatography. How can I improve this?

Answer: The basic nature of the amine groups in this compound leads to strong interactions with the acidic silanol groups on the surface of silica gel. This results in peak tailing and potential irreversible adsorption of the product onto the column.

  • Troubleshooting Actions:

    • Solvent System Optimization: The polarity of the eluent is critical for good separation. For aniline derivatives, a common solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] To mitigate peak tailing, consider adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This will compete with your compound for the acidic sites on the silica gel, improving peak shape and recovery.

    • Gradient Elution: Employing a gradient elution, where the polarity of the solvent is gradually increased, can also be effective in improving the separation and reducing solvent usage compared to isocratic methods.[1]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina, or a polymer-based column.

Issue 3: My primary goal is to reduce solvent consumption in the purification process. What are the most effective strategies?

Answer: Reducing solvent consumption is a key aspect of green chemistry and can significantly lower operational costs.[2] Several alternative purification techniques can dramatically decrease the amount of solvent required compared to traditional column chromatography.

  • Recommended Strategies:

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses supercritical carbon dioxide (CO2) as the primary mobile phase.[3][4] Since CO2 is non-toxic and readily available, and only small amounts of organic co-solvents are typically needed, SFC is a much greener alternative to traditional HPLC.[4][5] It is particularly well-suited for the purification of chiral molecules and other thermally labile compounds.[3]

    • Preparative High-Performance Liquid Chromatography (HPLC) with Optimized Gradients: While still using organic solvents, optimizing the gradient and using smaller particle size columns can significantly improve separation efficiency, allowing for higher sample loads and reduced solvent usage per gram of purified product.

    • Acid-Base Extraction: This classical technique can be highly effective for separating amines from neutral or acidic impurities. By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid, the amine will be protonated and move to the aqueous phase, leaving non-basic impurities behind. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[6] This method uses relatively small volumes of solvents compared to chromatography.

Advanced Purification Protocols for Solvent Reduction

Protocol 1: Supercritical Fluid Chromatography (SFC) Purification

SFC offers rapid and efficient purification with a significant reduction in organic solvent waste.[4][7]

Instrumentation:

  • Preparative SFC system with a CO2 pump, co-solvent pump, back-pressure regulator, and fraction collector.

  • Appropriate chiral or achiral stationary phase column.

Experimental Workflow:

Caption: Workflow for SFC Purification.

Step-by-Step Methodology:

  • Method Development:

    • Screen various columns (e.g., 2-ethylpyridine, silica) and co-solvents (e.g., methanol, isopropanol) to achieve optimal separation of this compound from its impurities.[7]

    • Optimize the co-solvent percentage, back-pressure, and temperature to maximize resolution and throughput.

  • Sample Preparation: Dissolve the crude material in the smallest possible volume of a suitable solvent, ideally the co-solvent used in the mobile phase.

  • Purification:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the optimized SFC method. The primary mobile phase (supercritical CO2) evaporates upon depressurization, leaving the purified compound in a small volume of the co-solvent.[3]

  • Fraction Collection & Analysis: Collect the fractions corresponding to the product peak and confirm purity using analytical HPLC or GC-MS.

Protocol 2: Optimized Acid-Base Extraction

This protocol is ideal for removing neutral or acidic impurities and can be a highly effective first-pass purification step.

Experimental Workflow:

AcidBase_Extraction A Dissolve Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) B Extract with Aqueous Acid (e.g., 1M HCl) A->B C Separate Layers B->C D Organic Layer: Neutral/Acidic Impurities C->D Discard or Analyze E Aqueous Layer: Protonated Amine Salt C->E F Basify Aqueous Layer (e.g., with NaOH) to pH > 10 E->F G Extract with Organic Solvent F->G H Separate Layers G->H I Aqueous Layer: Inorganic Salts H->I Discard J Organic Layer: Pure Amine H->J K Dry and Evaporate Organic Layer J->K L Purified this compound K->L

Caption: Acid-Base Extraction Workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). Repeat the extraction 2-3 times to ensure all the amine is protonated and transferred to the aqueous phase.[6]

  • Layer Separation: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH) until the pH is greater than 10. This will deprotonate the amine salt, regenerating the free amine.

  • Back-Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (2-3 times).

  • Drying and Evaporation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Data Summary: Comparison of Purification Techniques

Purification TechniqueTypical Solvent ConsumptionThroughputGreen Chemistry RatingKey AdvantagesKey Disadvantages
Traditional Column Chromatography HighLow to MediumPoorHigh resolution for complex mixtures.[1]Solvent-intensive, time-consuming.[1]
Optimized Preparative HPLC Medium to HighMediumFairHigh purity achievable.Still requires significant solvent volumes.
Acid-Base Extraction LowHighGoodSimple, fast, and uses inexpensive reagents.[6]Not effective for impurities with similar pKa values.
Supercritical Fluid Chromatography (SFC) Very LowHighExcellentFast, high throughput, and environmentally friendly.[4][5][7]Requires specialized equipment.

Conclusion

By understanding the chemical properties of this compound and the principles behind common purification challenges, researchers can move beyond traditional, solvent-heavy methods. Techniques like Supercritical Fluid Chromatography and optimized Acid-Base Extraction offer greener, more efficient, and cost-effective alternatives for obtaining high-purity material. This guide provides a starting point for troubleshooting and developing robust purification protocols that align with the principles of sustainable science.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-N-methylphenethylamine Derivatives at Trace Amine-Associated Receptor 1 (TAAR1)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of 4-Amino-N-methylphenethylamine derivatives with the Trace Amine-Associated Receptor 1 (TAAR1). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from authoritative sources, details robust experimental protocols for compound evaluation, and offers insights into the molecular determinants of TAAR1 agonism.

Introduction: TAAR1 as a Key Modulator of Monoaminergic Systems

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that has emerged as a critical regulator of monoaminergic neurotransmission, influencing dopamine, serotonin, and norepinephrine systems.[1][2] Unlike classical monoamine receptors, TAAR1 is activated by a class of endogenous compounds known as trace amines, such as β-phenylethylamine (β-PEA) and tyramine, which are present at low concentrations in the mammalian brain.[3][4] Its unique pharmacology and strategic expression in brain regions associated with mood, cognition, and reward have positioned TAAR1 as a promising therapeutic target for neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders.[1][4]

TAAR1 primarily signals through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5] This signaling cascade is the basis for the most common functional assays used to quantify agonist activity. The phenethylamine scaffold is a well-established pharmacophore for TAAR1 ligands. Amphetamine and its derivatives, which share this structural backbone, are potent TAAR1 agonists.[2] This guide focuses specifically on derivatives of 4-Amino-N-methylphenethylamine, exploring how structural modifications to this scaffold impact receptor binding and functional activity.

The 4-Amino-N-methylphenethylamine Scaffold: A Framework for TAAR1 Agonism

The foundational structure of 4-Amino-N-methylphenethylamine contains three key regions for SAR exploration: the aromatic phenyl ring, the ethylamine side chain, and the terminal amino group. Understanding how modifications at each position affect interaction with TAAR1 is crucial for designing novel, potent, and selective ligands.

The Critical Role of the Amine Group

A basic amino group is a mandatory feature for TAAR1 agonism, forming a key ionic interaction with a conserved aspartate residue (Asp103) in the receptor's binding pocket.[6]

  • N-Alkylation: The degree of substitution on the nitrogen atom significantly influences efficacy.

    • Primary Amines (e.g., 4-Aminophenethylamine): Often act as full agonists.

    • Secondary Amines (e.g., 4-Amino-N-methylphenethylamine): N-methylation is generally well-tolerated and can be beneficial for activity, though it sometimes leads to partial agonism compared to the primary amine counterpart.[5]

    • Tertiary Amines (e.g., 4-Amino-N,N-dimethylphenethylamine): Increasing steric bulk, particularly with N-dimethylation, often results in reduced efficacy, yielding partial agonists or antagonists.[5]

Influence of Phenyl Ring Substitution

Substitution on the aromatic ring provides a powerful handle to modulate potency and selectivity.

  • Position 4 (para-position): The prompt specifies a 4-amino group, which serves as a key polar feature. Generally, increasing the steric bulk at the 4-position of the phenethylamine scaffold can lead to ligands with lower efficacy.[5] For example, replacing a small substituent like a hydroxyl group with a bulkier group may diminish the agonist response.

  • Positions 2 and 3 (ortho- and meta-positions): The presence of hydroxyl groups at the 3-position is known to significantly reduce agonist potency at TAAR1.[7] This is a key differentiating feature from adrenergic receptors, where such substitutions are often crucial for activity.[7]

Comparative Analysis of Phenethylamine Derivatives at TAAR1

Compound NameStructureKey FeatureTAAR1 Activity (EC50)Efficacy (Emax)Reference
Phenethylamine (β-PEA) Parent Scaffold8.8 µM97%[8]
Tyramine 4-OH9.5 µM77%[8]
N-Methylphenethylamine N-Methyl(Inhibits NET/DAT)-[9]
β-Methylphenethylamine β-Methyl (Amphetamine)2.1 µM77%[8]
Methyltyramine 4-OH, N-Methyl23 µM83%[8]

Data synthesized from multiple sources to illustrate general trends. EC50 and Emax values can vary based on the specific assay conditions and cell line used.

Key Insights from Comparative Data:

  • 4-Hydroxylation: As seen with tyramine, the addition of a hydroxyl group at the 4-position relative to β-PEA maintains potent agonism.[8] This suggests that a polar group at this position, such as the amino group in our target scaffold, is favorable.

  • N-Methylation: While direct EC50 data for N-methylphenethylamine at TAAR1 is sparse in these specific references, it is widely characterized as a TAAR1 agonist.[9] The combination of a 4-OH group and N-methylation (Methyltyramine) results in a potent agonist.[8]

  • Side-Chain Methylation: Addition of a methyl group to the beta-carbon of the ethylamine chain (as in amphetamine) significantly increases potency, demonstrating that modifications to the chain are well-tolerated and can enhance activity.[8]

Based on these points, it is highly probable that 4-Amino-N-methylphenethylamine is a potent TAAR1 agonist. The 4-amino group would provide a favorable polar interaction, and the N-methyl group is a well-tolerated modification known to preserve agonism. Further substitutions on the phenyl ring would likely follow the general principles observed for other phenethylamines.

Experimental Methodologies for Assessing TAAR1 Activity

To ensure scientific integrity and reproducibility, the characterization of novel ligands requires robust and validated experimental protocols. Below are detailed, step-by-step methodologies for the two primary assays used to determine the affinity and functional activity of compounds at TAAR1.

TAAR1 Functional Assay: cAMP Accumulation

This assay determines the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound by measuring its ability to stimulate TAAR1, which canonically couples to Gαs and increases intracellular cAMP levels.[5]

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis plate Plate TAAR1-expressing cells (e.g., HEK293) in 96-well plates incubate1 Incubate for 24-48 hours to allow cell adherence plate->incubate1 wash Wash cells with serum-free medium incubate1->wash preincubate Pre-incubate with PDE inhibitor (e.g., 100 µM IBMX) for 30 min wash->preincubate add_cpd Add test compound dilutions (10-point curve, e.g., 1 pM to 10 µM) preincubate->add_cpd incubate2 Incubate for 30-60 min at 37°C add_cpd->incubate2 lyse Lyse cells to release cAMP incubate2->lyse detect Detect cAMP levels using a commercial kit (e.g., HTRF, BRET, ELISA) lyse->detect plot Plot response vs. log[concentration] detect->plot analyze Fit sigmoidal dose-response curve to determine EC50 and Emax plot->analyze

Caption: Workflow for a TAAR1 cAMP functional assay.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably or transiently expressing human TAAR1 in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere for 24-48 hours.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor, such as 100 µM IBMX. The PDE inhibitor is critical to prevent the degradation of cAMP, thereby amplifying the signal and increasing the assay window.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a positive control (e.g., β-phenylethylamine) and a negative control (vehicle).

  • Assay Procedure:

    • Remove culture medium from the cells and wash once with serum-free medium.

    • Add the assay buffer containing the PDE inhibitor and pre-incubate for 30 minutes at 37°C.

    • Add the test compound dilutions to the wells and incubate for an additional 30-60 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, BRET, or ELISA).

  • Data Analysis:

    • Quantify the cAMP levels for each compound concentration.

    • Normalize the data to the vehicle control (0% activation) and a saturating concentration of a known full agonist (100% activation).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

TAAR1 Radioligand Binding Assay

This assay measures the binding affinity (Ki) of a test compound by quantifying its ability to displace a known radiolabeled ligand from the receptor. This provides a direct measure of the physical interaction between the compound and TAAR1.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates Ligand Agonist (e.g., β-PEA) Ligand->TAAR1 Binds AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation & Downstream Effects cAMP->PKA

Caption: Canonical TAAR1 Gαs-cAMP signaling pathway.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Harvest TAAR1-expressing cells and homogenize them in an ice-cold buffer (e.g., 20 mM HEPES, 10 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in buffer and repeating the centrifugation.

    • Resuspend the final pellet in a storage buffer, determine the protein concentration (e.g., via BCA assay), and store aliquots at -80°C.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a suitable TAAR1 radioligand (e.g., at its Kd concentration), and varying concentrations of the unlabeled test compound.

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known unlabeled TAAR1 ligand (e.g., 10 µM β-PEA) to block all specific binding.

  • Incubation: Incubate the plate for 60-90 minutes at 4°C to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail, and quantify the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Conclusion and Future Directions

The 4-Amino-N-methylphenethylamine scaffold represents a promising starting point for the design of novel TAAR1 agonists. The available structure-activity relationship data for related phenethylamines suggest that the combination of a 4-amino group and N-methylation is conducive to potent TAAR1 activation. Key takeaways for future drug design include:

  • The essentiality of the basic nitrogen for interaction with Asp103.

  • The general tolerance of N-monomethylation, which may modulate efficacy.

  • The detrimental effect of bulky substituents at the para-position and hydroxyl groups at the meta-position.

Systematic exploration of substitutions on the phenyl ring of the 4-Amino-N-methylphenethylamine scaffold is a logical next step to develop ligands with improved potency, selectivity, and pharmacokinetic properties. The robust functional and binding assays detailed in this guide provide a clear framework for the comprehensive evaluation of these future derivatives, paving the way for the development of next-generation therapeutics targeting TAAR1.

References

4-[2-(Methylamino)ethyl]aniline vs. 4-(2-aminoethyl)aniline in specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

An Expert's Guide to Navigating the Nuances of Phenethylamine Anilines: A Comparative Analysis of 4-[2-(Methylamino)ethyl]aniline and 4-(2-aminoethyl)aniline

For researchers, medicinal chemists, and material scientists, the selection of a chemical building block is a critical decision that dictates the trajectory of a project. Seemingly minor structural modifications can lead to profound differences in reactivity, biological activity, and material properties. This guide provides an in-depth comparison of two closely related phenethylamine derivatives: this compound and 4-(2-aminoethyl)aniline. While differing by only a single methyl group, their applications diverge significantly, making a clear understanding of their individual characteristics essential for experimental design and success.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two molecules lies in the N-methylation of the ethylamine side chain. 4-(2-aminoethyl)aniline possesses a primary amine, while this compound features a secondary amine. This subtle change has a cascading effect on their physicochemical properties.

Property4-(2-aminoethyl)aniline This compound
Structure H₂N-C₆H₄-CH₂CH₂-NH₂H₂N-C₆H₄-CH₂CH₂-NH(CH₃)
CAS Number 13472-00-9[1][2]32868-32-9[3][4]
Molecular Formula C₈H₁₂N₂[1][2]C₉H₁₄N₂[3][5]
Molecular Weight 136.19 g/mol [1]150.22 g/mol [3][5]
Key Functional Groups Aromatic primary amine, Aliphatic primary amineAromatic primary amine, Aliphatic secondary amine
Hydrogen Bond Donors 2 (from -NH₂) + 2 (from -NH₂) = 42 (from -NH₂) + 1 (from -NH) = 3
Basicity (pKa) The aliphatic primary amine is the more basic site.The aliphatic secondary amine is slightly more basic due to the inductive effect of the methyl group.
Lipophilicity (LogP) LowerHigher (due to the methyl group)

The N-methyl group in this compound increases its molecular weight and lipophilicity. This enhanced "greasiness" can be critical in drug development for processes like cell membrane permeability and crossing the blood-brain barrier. Conversely, the reduction in hydrogen bond donors from four to three alters its solubility in polar solvents and its potential for intermolecular interactions, a key consideration in both crystal engineering and receptor binding.

Synthesis Pathways and Reactivity Profiles

The synthetic routes to these compounds and their subsequent reactivity are fundamentally shaped by the nature of their aliphatic amine groups.

General Synthesis Approaches

The synthesis of 4-(2-aminoethyl)aniline often involves the reduction of a corresponding nitro compound or other precursors.[6] this compound can be synthesized via reductive amination of 4-aminophen acetaldehyde with methylamine or by N-methylation of a protected 4-(2-aminoethyl)aniline derivative.

Synthesis Comparison cluster_0 4-(2-aminoethyl)aniline Synthesis cluster_1 This compound Synthesis P1 p-(2-aminoethyl) benzenesulfonate I1 Ammonolysis P1->I1 F1 4-(2-aminoethyl)aniline I1->F1 P2 Protected 4-(2-aminoethyl)aniline I2 N-methylation (e.g., CH₃I) P2->I2 I3 Deprotection I2->I3 F2 This compound I3->F2

Caption: Comparative generalized synthesis workflows.

Differential Reactivity in Application

The primary amine of 4-(2-aminoethyl)aniline has two reactive N-H bonds, making it an excellent candidate for polymerization and cross-linking reactions. In contrast, the secondary amine of the methylated version has only one N-H bond, predisposing it to act as a chain terminator or for introducing specific side-chain functionalities.

This difference is paramount in materials science. For example, in polycondensation reactions, 4-(2-aminoethyl)aniline can be used to build polymer backbones.[1] Using its methylated counterpart under the same conditions would cap the growing polymer chain, limiting its molecular weight.

Polymerization Reactivity Conceptual role in polymerization. cluster_0 4-(2-aminoethyl)aniline (Cross-linker/Monomer) cluster_1 This compound (Chain Terminator) A1 Polymer Chain A2 4-(2-aminoethyl)aniline A1->A2 A3 Polymer Chain A2->A3 B1 Polymer Chain B2 This compound B1->B2

Caption: Differing roles in polymer synthesis.

Head-to-Head: Specific Research Applications

Pharmaceuticals and Drug Development

Both molecules are valuable scaffolds in medicinal chemistry. The aniline group itself is a common feature in many drugs but is also associated with metabolic liabilities, sometimes leading to toxic metabolites in the liver.[7][8] The choice between the primary and secondary amine on the side chain is a classic medicinal chemistry strategy to fine-tune a drug candidate's properties.

  • 4-(2-aminoethyl)aniline : This compound serves as a versatile starting point for synthesizing more complex molecules, including potential anti-cancer agents and drugs targeting neurological disorders.[9] Its two amine groups offer multiple points for derivatization to explore structure-activity relationships (SAR).

  • This compound : The addition of the methyl group is a deliberate tactic to modulate pharmacokinetics and pharmacodynamics.

    • Pharmacodynamics : In phenethylamine-based compounds that interact with monoamine transporters (relevant for neurological and psychiatric drugs), N-methylation can alter potency and selectivity for dopamine, norepinephrine, and serotonin transporters.[10] While not always a dramatic change, it can shift the pharmacological profile.[10]

    • Pharmacokinetics : The increased lipophilicity can improve absorption and penetration of the blood-brain barrier. Furthermore, N-methylation alters the molecule's susceptibility to metabolism by enzymes like monoamine oxidase (MAO), which can increase its half-life and duration of action.[11] Studies on related phenethylamines show that N-methylation can lead to decreased analgesic effects compared to the parent compound in some models, indicating a complex relationship between structure and activity.[12]

Polymer Chemistry and Materials Science

Here, the distinction is less subtle and more functional.

  • 4-(2-aminoethyl)aniline : Its bifunctional nature (two primary amines) makes it a prime candidate for creating highly structured polymers. It is explicitly used in polycondensation reactions and for the chemical modification of materials like silk fibroin to alter properties such as hydrophilicity.[1]

  • This compound : Its role is more specialized. It can be used to control polymer chain length or to introduce pendant groups with specific properties (e.g., pH sensitivity, metal chelation) onto a polymer backbone without inducing cross-linking. It is also noted as an intermediate in the synthesis of dyes and pigments, particularly azo dyes.[3]

Experimental Protocol: Comparative N-Acylation

This protocol illustrates the practical differences in derivatizing the two compounds.

Objective: To synthesize the N-acetyl derivative of the aliphatic amine for both compounds.

Materials:

  • 4-(2-aminoethyl)aniline or this compound

  • Acetyl Chloride

  • Triethylamine (TEA) as a base

  • Dichloromethane (DCM) as a solvent

  • Standard glassware and stirring equipment

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the chosen aniline derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add 1.1 equivalents of TEA to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation:

    • For 4-(2-aminoethyl)aniline: Slowly add 1.05 equivalents of acetyl chloride dropwise. Note: Careful control of stoichiometry is crucial to favor mono-acylation at the more basic aliphatic amine over the aromatic amine. Di-acylation is a potential side reaction.

    • For this compound: Slowly add 1.05 equivalents of acetyl chloride dropwise. The secondary amine is the only site for this reaction, leading to a cleaner, more predictable outcome with no risk of di-acylation at that site.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired N-acetylated product.

Expected Outcome: The reaction with this compound is expected to be more straightforward, yielding a single major product. The reaction with 4-(2-aminoethyl)aniline requires more careful optimization to achieve selective mono-acylation and may produce a mixture of products requiring more rigorous purification.

Conclusion and Strategic Recommendations

The choice between this compound and 4-(2-aminoethyl)aniline is not one of superior versus inferior, but of strategic purpose.

  • Choose 4-(2-aminoethyl)aniline when:

    • Your goal is to synthesize polymers or create cross-linked materials.[1]

    • You require a scaffold with multiple, distinct reactive sites for building complex molecular architectures.[9]

    • You are at the initial stages of a drug discovery campaign and need a versatile template for broad derivatization.

  • Choose this compound when:

    • Your primary application is in medicinal chemistry, and you aim to fine-tune the pharmacokinetic or pharmacodynamic properties of a lead compound.[3][10]

    • You need to introduce a phenethylamine moiety as a pendant group onto a polymer without causing cross-linking.

    • You are performing a specific reaction where the single N-H reactivity of a secondary amine simplifies the process and prevents side reactions.

Ultimately, the single methyl group transforms the molecule from a versatile structural unit (primary amine) into a specialized modulator (secondary amine). Understanding this fundamental difference empowers researchers to make informed decisions, saving valuable time and resources while advancing the frontiers of chemical and pharmaceutical research.

References

Comparative analysis of different synthetic routes to 4-Amino-N-methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Expert Guide to the Synthesis of 4-Amino-N-methylphenethylamine: A Comparative Analysis

Introduction to 4-Amino-N-methylphenethylamine

4-Amino-N-methylphenethylamine is a substituted phenethylamine derivative of interest in medicinal chemistry and pharmacology. As a structural analogue of various neurotransmitters and bioactive compounds, the development of efficient and scalable synthetic routes is crucial for further research and application. This guide provides a comparative analysis of three distinct synthetic pathways to 4-Amino-N-methylphenethylamine, offering an in-depth look at their methodologies, underlying chemical principles, and practical considerations for laboratory and potential industrial-scale synthesis. The routes discussed are chosen to highlight different strategic approaches, from linear sequences involving protection and deprotection to more convergent methods like reductive amination.

Route 1: Synthesis via N-Alkylation of a Nitro Intermediate

This a robust and linear synthetic approach that begins with the commercially available 4-nitrophenethylamine. The strategy involves the selective N-methylation of the primary amine, followed by the reduction of the nitro group to afford the final product. The key challenge in this route is achieving selective mono-methylation while avoiding the formation of the tertiary amine byproduct.

Overall Reaction Scheme:

4-Nitrophenethylamine 4-Nitrophenethylamine N-Benzylidene-4-nitrophenethylamine N-Benzylidene-4-nitrophenethylamine 4-Nitrophenethylamine->N-Benzylidene-4-nitrophenethylamine Benzaldehyde, Toluene, Reflux Iminium Salt Iminium Salt N-Benzylidene-4-nitrophenethylamine->Iminium Salt Dimethyl Sulfate (DMS) N-Methyl-4-nitrophenethylamine N-Methyl-4-nitrophenethylamine Iminium Salt->N-Methyl-4-nitrophenethylamine Hydrolysis (H2O) 4-Amino-N-methylphenethylamine 4-Amino-N-methylphenethylamine N-Methyl-4-nitrophenethylamine->4-Amino-N-methylphenethylamine H2, Pd/C, EtOH 4-Nitrophenylacetaldehyde 4-Nitrophenylacetaldehyde Imine Intermediate Imine Intermediate 4-Nitrophenylacetaldehyde->Imine Intermediate Methylamine (CH3NH2) N-Methyl-4-nitrophenethylamine N-Methyl-4-nitrophenethylamine Imine Intermediate->N-Methyl-4-nitrophenethylamine Sodium Cyanoborohydride (NaBH3CN) 4-Amino-N-methylphenethylamine 4-Amino-N-methylphenethylamine N-Methyl-4-nitrophenethylamine->4-Amino-N-methylphenethylamine H2, Pd/C, EtOH 4-Nitrophenethylamine 4-Nitrophenethylamine N-Formyl-4-nitrophenethylamine N-Formyl-4-nitrophenethylamine 4-Nitrophenethylamine->N-Formyl-4-nitrophenethylamine Ethyl Formate, Reflux N-Methyl-4-nitrophenethylamine N-Methyl-4-nitrophenethylamine N-Formyl-4-nitrophenethylamine->N-Methyl-4-nitrophenethylamine 1. LiAlH4, THF 2. H2O/NaOH quench 4-Amino-N-methylphenethylamine 4-Amino-N-methylphenethylamine N-Methyl-4-nitrophenethylamine->4-Amino-N-methylphenethylamine H2, Pd/C, EtOH

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 4-[2-(Methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-[2-(Methylamino)ethyl]aniline, a key intermediate in pharmaceutical synthesis. We will objectively compare the performance of two distinct reversed-phase HPLC methods, supported by experimental data, to guide researchers, scientists, and drug development professionals in establishing a robust and reliable analytical procedure. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently implemented Q2(R2), ensuring regulatory compliance and scientific integrity.[1][2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7] This guide will not only detail the "what" and "how" of method validation but will also delve into the "why" behind the experimental choices, reflecting a deep understanding of chromatographic principles and regulatory expectations.

Methodological Overview: A Tale of Two Methods

To provide a practical comparison, we will evaluate two hypothetical, yet plausible, HPLC methods for the analysis of this compound. The choice between an isocratic and a gradient method often depends on the complexity of the sample matrix and the required throughput.

  • Method A: Isocratic Elution for High-Throughput Analysis. This method is designed for speed and simplicity, ideal for routine quality control where the separation of the main analyte from a limited number of known impurities is the primary goal.

  • Method B: Gradient Elution for Enhanced Resolution. This method offers superior separation power, making it suitable for complex samples, such as those from forced degradation studies or early-stage process development, where a wider range of potential impurities with varying polarities may be present.

Chromatographic Conditions
ParameterMethod A: IsocraticMethod B: Gradient
Column C18, 150 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Phosphate Buffer pH 7.0 (40:60 v/v)A: 20 mM Phosphate Buffer pH 7.0B: Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Gradient N/A0-2 min: 10% B2-10 min: 10% to 70% B10-12 min: 70% B12-13 min: 70% to 10% B13-15 min: 10% B
Detection UV at 240 nmUV at 240 nm
Injection Volume 10 µL10 µL
Column Temperature 30°C30°C

The Validation Workflow: A Step-by-Step Approach

The validation process follows a predefined protocol to evaluate the method's performance characteristics.[8] The relationship between these parameters is crucial for establishing a comprehensive understanding of the method's capabilities.

Caption: The logical flow of the HPLC method validation process.

System Suitability

Rationale: Before commencing validation, we must verify that the chromatographic system is adequate for the intended analysis.[9] This is not a validation parameter itself, but a prerequisite to ensure the validity of the subsequent data.

Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T).

Acceptance Criteria:

  • %RSD of peak area ≤ 2.0%

  • %RSD of retention time ≤ 1.0%

  • Tailing factor (T) ≤ 2.0

  • Theoretical plates (N) ≥ 2000

Comparative Data:

ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
%RSD Peak Area 0.8%0.9%≤ 2.0%
%RSD Retention Time 0.3%0.4%≤ 1.0%
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates 85009200≥ 2000

Insight: Both methods comfortably meet the system suitability criteria, indicating that the instrumentation and chromatographic conditions are stable and performing correctly.

Specificity

Rationale: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] For this study, we will spike the analyte with plausible structurally related impurities.

  • Impurity 1: 4-Aminophenylethanol (a potential precursor)

  • Impurity 2: 4-[2-(Dimethylamino)ethyl]aniline (a potential over-methylation byproduct)

Protocol:

  • Prepare individual solutions of the analyte and each impurity.

  • Prepare a mixed solution containing the analyte and both impurities.

  • Inject all solutions and compare the chromatograms to ensure that the analyte peak is free from interference and that all components are resolved from each other.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to generate potential degradation products and assess peak purity using a photodiode array (PDA) detector.

Comparative Data:

ParameterMethod A: IsocraticMethod B: Gradient
Resolution (Analyte/Impurity 1) 2.54.8
Resolution (Analyte/Impurity 2) 3.16.2
Peak Purity (Forced Degradation) PassPass

Insight: While Method A provides adequate resolution (>2.0), Method B demonstrates superior resolving power, making it the more reliable choice if additional, unknown impurities are anticipated. The gradient elution is particularly effective at separating compounds with different hydrophobicities.

Linearity and Range

Rationale: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[11]

Protocol:

  • Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration, which corresponds to 50 µg/mL to 150 µg/mL for a 100 µg/mL target).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the linearity using linear regression analysis (least squares method).

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • Y-intercept should be close to zero.

Comparative Data:

ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLAs defined
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Regression Equation y = 12543x + 250y = 12588x + 180N/A

Insight: Both methods exhibit excellent linearity across the defined range, indicating they are suitable for quantitative analysis. The slightly higher r² for Method B may suggest a more consistent response across the concentration range, possibly due to better peak shape at the extremes of the range.

Accuracy

Rationale: Accuracy measures the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Spike a known quantity of analyte into a placebo (matrix without the analyte).

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Comparative Data:

Concentration LevelMethod A: Isocratic (% Recovery)Method B: Gradient (% Recovery)
80% (80 µg/mL) 99.5%100.2%
100% (100 µg/mL) 100.8%100.5%
120% (120 µg/mL) 101.2%100.9%
Average Recovery 100.5% 100.5%

Insight: Both methods demonstrate excellent accuracy, with recovery values well within the acceptable limits. This provides high confidence in the quantitative results generated by either method.

Precision

Rationale: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Caption: The two main levels of precision assessment.

Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

Acceptance Criteria:

  • %RSD for repeatability ≤ 2.0%

  • %RSD for intermediate precision ≤ 2.0%

Comparative Data:

Precision LevelMethod A: Isocratic (%RSD)Method B: Gradient (%RSD)Acceptance Criteria
Repeatability 1.1%0.9%≤ 2.0%
Intermediate Precision 1.4%1.2%≤ 2.0%

Insight: Both methods are highly precise. The slightly lower %RSD for Method B might be attributed to the more controlled separation provided by the gradient, which can minimize minor variations in peak integration.

Detection and Quantitation Limits (LOD & LOQ)

Rationale:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Comparative Data:

ParameterMethod A: IsocraticMethod B: Gradient
LOD (µg/mL) 0.50.2
LOQ (µg/mL) 1.50.6

Insight: Method B demonstrates significantly better sensitivity, with lower LOD and LOQ values. This is a critical advantage for impurity analysis, where detecting and quantifying trace-level components is essential. The gradient elution helps to focus the analyte into a sharper peak, increasing the signal-to-noise ratio.

Robustness

Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Vary key parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

    • Mobile phase pH (± 0.2 units)

  • Analyze the system suitability standard under each modified condition.

  • Evaluate the impact on retention time, peak area, and resolution.

Comparative Data:

Varied ParameterMethod A: Isocratic (Impact)Method B: Gradient (Impact)
Flow Rate (±0.1) Minor shift in retention timeMinor shift in retention time
pH (±0.2) Significant shift in retention timeModerate shift in retention time
% Organic (±2%) Significant shift in retention timeMinor shift in retention time

Insight: Method A, being isocratic, is more sensitive to changes in mobile phase composition and pH, as these directly influence the retention of the basic analyte. The gradient nature of Method B provides a more "robust" separation window, making it less susceptible to minor environmental or preparatory variations.

Conclusion and Method Selection

This comparative validation study demonstrates that both the isocratic (Method A) and gradient (Method B) HPLC methods are suitable for the quantification of this compound, as they meet all predefined acceptance criteria based on ICH guidelines.[2]

The final choice of method depends on the specific application:

  • Method A (Isocratic) is a reliable, high-throughput method perfectly suited for routine QC environments where speed and efficiency are paramount, and the impurity profile is well-characterized.

  • Method B (Gradient) is the superior choice for research, development, and stability studies. Its enhanced specificity, sensitivity (lower LOQ), and robustness provide a higher degree of confidence when analyzing complex samples or searching for unknown impurities and degradants.

By systematically evaluating each validation parameter, we have not only confirmed the suitability of these methods but also gained a deeper understanding of their respective strengths and limitations, enabling an informed, science-based decision for method implementation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-N-methylphenethylamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of analytes is the cornerstone of successful research and development. This guide provides an in-depth comparison of the primary analytical techniques for the detection of 4-Amino-N-methylphenethylamine (4-AMN), a substituted phenethylamine. We will delve into the nuances of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a framework for their cross-validation to ensure data integrity and comparability across different analytical platforms and laboratories.

The principles of analytical method validation are paramount for ensuring the reliability of data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on this topic.[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] This involves evaluating key parameters such as accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[1][2]

Cross-validation is a critical step when multiple analytical methods are employed to measure the same analyte.[1][5] It is the process of formally comparing the results from two or more validated analytical methods to demonstrate that they provide equivalent results, which is essential for method transfer between laboratories or when comparing data from different studies.[1][5]

Analytical Method Comparison: HPLC-MS/MS vs. GC-MS

The choice between HPLC-MS/MS and GC-MS for the analysis of 4-AMN depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the expected performance characteristics for each technique, based on data for structurally similar phenethylamine compounds.

ParameterHPLC-MS/MSGC-MS
Linearity Range 0.5 - 100 ng/mL10 - 1000 ng/mL
Correlation Coefficient (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 0.5 ng/mL1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL5 - 10 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 15%< 15%
Specificity High (based on retention time and MRM transitions)High (based on retention time and mass spectrum after derivatization)
Sample Throughput HighModerate
Derivatization Not typically requiredOften required to improve volatility and chromatographic performance
Matrix Effects Can be significant and require careful managementGenerally less susceptible to ion suppression/enhancement

In-Depth Methodologies and Experimental Protocols

Detailed and robust methodologies are crucial for the successful implementation and cross-validation of any analytical method. The following sections provide representative protocols for the analysis of 4-AMN by HPLC-MS/MS and GC-MS.

HPLC-MS/MS Experimental Protocol

HPLC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and thermally labile compounds like 4-AMN in complex biological matrices.[6]

  • Sample Pre-treatment: To 1 mL of a biological sample (e.g., plasma, urine), add a suitable internal standard (e.g., a deuterated analog of 4-AMN).

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Analyte Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure the separation of 4-AMN from potential interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for 4-AMN and the internal standard should be optimized by direct infusion.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute Evap->Recon HPLC HPLC Separation Recon->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: HPLC-MS/MS experimental workflow for 4-AMN analysis.

GC-MS Experimental Protocol

GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds. For amines like 4-AMN, derivatization is often necessary to improve their chromatographic properties.[7][8]

  • Sample Pre-treatment: To 1 mL of a biological sample, add an internal standard (e.g., a deuterated analog).

  • pH Adjustment: Adjust the sample pH to >10 with a suitable buffer (e.g., ammonium chloride/ammonium hydroxide).

  • Extraction: Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the residue in a derivatizing agent (e.g., trifluoroacetic anhydride) and heat to facilitate the reaction.

  • Final Preparation: Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent for injection (e.g., ethyl acetate).

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: A temperature program optimized to separate the derivatized analyte from other components.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A suitable mass range to detect the characteristic ions of the derivatized 4-AMN.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Analysis Sample_GC Biological Sample Add_IS_GC Add Internal Standard Sample_GC->Add_IS_GC LLE Liquid-Liquid Extraction Add_IS_GC->LLE Deriv Derivatization LLE->Deriv Final_Prep Final Preparation Deriv->Final_Prep GC GC Separation Final_Prep->GC MS MS Detection GC->MS Data_GC Data Acquisition & Processing MS->Data_GC

References

A Comparative Guide to the Performance of Amine-Functionalized Polymers for pH-Responsive Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth evaluation of amine-functionalized polymers as intelligent drug delivery systems. We will explore the fundamental principles governing their pH-responsive behavior, compare established polymer systems, and introduce a conceptual framework for evaluating novel modifications, such as those involving 4-Amino-N-methylphenethylamine. The content herein is intended for researchers, scientists, and drug development professionals seeking to design and assess next-generation therapeutic carriers.

Introduction: The Rationale for pH-Responsive Polymers

The efficacy of many therapeutic agents is hampered by their inability to reach the target site in sufficient concentration without causing systemic toxicity. "Smart" polymers, which undergo physicochemical changes in response to specific environmental stimuli, offer a powerful solution for targeted and controlled drug release.[1] Among these, pH-responsive polymers are particularly compelling because distinct pH gradients exist within the body, such as between healthy tissue (pH ≈ 7.4), the tumor microenvironment (pH ≈ 6.5–7.2), and endo-lysosomal compartments (pH ≈ 4.5–6.0).[2][3]

Amine-functionalized polymers are a cornerstone of pH-responsive drug delivery. The pendant amine groups act as "proton sponges." In the neutral pH of the bloodstream, these amines are largely deprotonated and hydrophobic, allowing a polymer-drug conjugate to form a stable, compact nanoparticle that protects its cargo. Upon encountering an acidic environment, the amines become protonated, leading to increased hydrophilicity and electrostatic repulsion between polymer chains. This transition causes the nanoparticle to swell or disassemble, triggering the release of the encapsulated drug precisely at the target site.[4][5] This mechanism is visualized in the diagram below.

Caption: Mechanism of pH-responsive drug release by an amine-functionalized polymer.

Comparative Analysis of Amine-Functionalized Polymers

The choice of polymer backbone and amine-containing moiety is critical to performance. While numerous amine-functionalized polymers exist, they differ significantly in their source, biocompatibility, and synthetic accessibility. Here, we compare several established systems against the theoretical performance of a novel polymer modified with 4-Amino-N-methylphenethylamine. This hypothetical modification serves as a model for evaluating new designs, leveraging a secondary amine for a distinct pKa profile and an aromatic ring which could offer π-π stacking interactions for specific drug payloads.

FeaturePoly(L-lysine) (PLL)ChitosanPoly(β-amino ester)s (PBAEs)4-Amino-N-methylphenethylamine-Modified Polymer (Conceptual)
Source Synthetic (from amino acid)Natural (from chitin)SyntheticSynthetic
Amine Type PrimaryPrimaryTertiarySecondary
Backbone Polyamide[6][7]PolysaccharidePolyesterVaries (e.g., Polyacrylate)
Biodegradability Yes (enzymatic)Yes (enzymatic)Yes (hydrolytic)[8]Depends on backbone (e.g., ester bonds would confer degradability)
Mechanism Protonation of primary aminesProtonation of primary aminesProtonation of tertiary aminesProtonation of secondary amine
Biocompatibility Generally good, but can have cytotoxicity at high MWExcellent, low immunogenicity[4][9]Generally good; degradation products are low toxicityRequires empirical testing; potential for metabolites to have biological activity
Key Advantage Well-defined structure from amino acid monomerAbundant, biocompatible, mucoadhesiveTunable degradation rates via ester hydrolysisPotentially unique pKa for sharp pH transition; aromatic group for drug interactions
Key Limitation Potential immunogenicity; high costPoor solubility at neutral pHCan be complex to synthesize with controlled MWSynthesis requires multi-step modification; biocompatibility is unknown

Performance Evaluation: A Guide to Essential Experiments

Objective evaluation requires a suite of standardized, self-validating experiments. The causality behind each step is crucial for troubleshooting and data interpretation.

Synthesis and Characterization

The first step is to conjugate the amine-containing molecule to a polymer backbone, often one containing carboxylic acid groups that can form a stable amide bond.

G cluster_char Characterization start Select Polymer Backbone (e.g., Poly(acrylic acid)) step1 Activate Carboxyl Groups (EDC/NHS Chemistry) start->step1 step2 Conjugate Amine Moiety (e.g., 4-Amino-N-methylphenethylamine) step1->step2 step3 Purification (Dialysis to remove unreacted agents) step2->step3 end Lyophilize to obtain pure polymer step3->end ftir FTIR Spectroscopy (Confirm amide bond formation) step3->ftir Verify Structure nmr NMR Spectroscopy (Quantify degree of substitution) step3->nmr Quantify Modification gpc Gel Permeation Chromatography (GPC) (Determine molecular weight & polydispersity) step3->gpc Assess Integrity

Caption: Experimental workflow for the synthesis and characterization of an amine-modified polymer.

Experimental Protocol: Amine Conjugation via EDC/NHS Chemistry

  • Polymer Solubilization: Dissolve 100 mg of a carboxyl-containing polymer (e.g., poly(acrylic acid)) in 10 mL of an appropriate buffer (e.g., MES buffer, pH 6.0). Rationale: MES buffer is chosen as it does not contain primary amines that would compete in the reaction.

  • Carboxyl Activation: Add a 2-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS) relative to the carboxyl groups. Stir for 30 minutes at room temperature. Rationale: EDC activates the carboxyl groups, and NHS stabilizes the active intermediate, increasing coupling efficiency.

  • Amine Addition: Add a 1.5-fold molar excess of the amine compound (e.g., 4-Amino-N-methylphenethylamine) to the solution. Let the reaction proceed for 12-24 hours at room temperature with gentle stirring.

  • Purification: Transfer the reaction mixture to a dialysis membrane (with an appropriate molecular weight cut-off, e.g., 3.5 kDa) and dialyze against deionized water for 48 hours, changing the water frequently. Rationale: Dialysis removes unreacted EDC, NHS, and amine, ensuring the final product is pure.[10]

  • Isolation: Lyophilize the purified polymer solution to obtain a dry, fluffy powder.

  • Characterization:

    • FTIR Spectroscopy: Confirm the appearance of the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.[11][12]

    • ¹H NMR Spectroscopy: Integrate characteristic peaks from the polymer backbone and the attached amine moiety to calculate the degree of functionalization.[13]

    • Gel Permeation Chromatography (GPC): Analyze the molecular weight and polydispersity index (PDI) to ensure the polymer did not degrade during modification.[11]

Drug Loading and Encapsulation Efficiency

The ability to effectively encapsulate a therapeutic agent is a primary performance metric. This is typically achieved by self-assembly methods like nanoprecipitation.[14]

Experimental Protocol: Quantification of Drug Loading

  • Nanoparticle Formulation: Dissolve 10 mg of the amine-modified polymer and 1-2 mg of the drug (e.g., Doxorubicin) in a small volume of a water-miscible organic solvent (e.g., 1 mL of DMSO).

  • Nanoprecipitation: Add the polymer-drug solution dropwise into a larger volume of an aqueous buffer (e.g., 10 mL of PBS, pH 7.4) under vigorous stirring. Allow nanoparticles to form over 2-4 hours.[14]

  • Separation: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.

  • Quantification: Carefully collect the supernatant. Measure the concentration of the free, unencapsulated drug in the supernatant using UV-Vis spectroscopy or HPLC against a standard curve.

  • Calculation:

    • Drug Loading (DL %): (Total Drug - Free Drug) / Weight of Nanoparticles * 100

    • Encapsulation Efficiency (EE %): (Total Drug - Free Drug) / Total Drug * 100

In Vitro pH-Responsive Drug Release

This assay is the definitive test of a polymer's pH-responsive character. A dialysis-based method is commonly employed to simulate drug release into a larger volume.[15]

G cluster_release Incubate in Release Buffer at 37°C start Prepare Drug-Loaded Nanoparticles step1 Place Nanoparticle Suspension in Dialysis Bag (MWCO < Drug MW) start->step1 buffer1 Buffer 1: pH 7.4 (Simulates Bloodstream) step1->buffer1 buffer2 Buffer 2: pH 5.5 (Simulates Endosome) step1->buffer2 step2 Collect Aliquots from Release Buffer at Timed Intervals buffer1->step2 buffer2->step2 step3 Quantify Drug Concentration (HPLC or UV-Vis Spectroscopy) step2->step3 end Plot Cumulative Release % vs. Time step3->end

Caption: Workflow for an in vitro pH-responsive drug release study.

Experimental Protocol: Dialysis-Based Release Study

  • Preparation: Prepare two sets of release media: a physiological buffer (e.g., PBS at pH 7.4) and an acidic buffer (e.g., acetate buffer at pH 5.5).

  • Setup: Place 1 mL of your drug-loaded nanoparticle suspension into a dialysis bag. Seal the bag and place it into 20 mL of one of the release buffers, maintained at 37°C with gentle agitation. Rationale: The dialysis membrane allows the small molecule drug to pass through once released, but retains the larger nanoparticles.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release buffer. Immediately replace the volume with 1 mL of fresh buffer to maintain sink conditions. Rationale: Maintaining sink conditions ensures that the concentration gradient, which drives diffusion, is not diminished, providing a more accurate release profile.

  • Analysis: Quantify the drug concentration in each aliquot using a validated HPLC or UV-Vis method.[16]

  • Data Plotting: Calculate the cumulative percentage of drug released at each time point and plot it against time for both pH conditions. A successful pH-responsive system will show significantly accelerated release at pH 5.5 compared to pH 7.4.

Conclusion and Future Outlook

The functionalization of polymers with amine-containing moieties is a robust and highly tunable strategy for creating pH-responsive drug delivery vehicles. While established systems like chitosan and PBAEs have shown considerable promise, the exploration of novel modifications, conceptually represented here by 4-Amino-N-methylphenethylamine, is essential for advancing the field. Such new designs may offer unique pKa values for sharper pH transitions or secondary interactions that improve drug loading and stability. The rigorous, methodical evaluation of synthesis, drug loading, and pH-triggered release, as outlined in this guide, provides the necessary framework to validate these next-generation carriers and assess their true potential in enhancing therapeutic outcomes.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 4-[2-(Methylamino)ethyl]aniline Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the integrity of the final active pharmaceutical ingredient (API) is paramount. This integrity begins with the foundational components—the starting materials and intermediates. Impurities, even in trace amounts, can propagate through a synthetic sequence, leading to unforeseen side effects, diminished therapeutic efficacy, or costly batch failures.[1][2] The compound 4-[2-(Methylamino)ethyl]aniline, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its primary and secondary amine functionalities, coupled with the aromatic ring, make it a versatile but potentially reactive molecule where purity is not a preference but a prerequisite for reproducible and safe outcomes.[3]

This guide provides an in-depth, objective comparison of a laboratory-synthesized batch of this compound against commercially available standards. We will move beyond simple percentage purity, delving into the impurity profiles that define the true quality of the material. The methodologies detailed herein are designed as a self-validating framework, employing orthogonal analytical techniques to build a comprehensive and trustworthy assessment for researchers, process chemists, and quality control professionals.


The Subject of Analysis: this compound

A clear understanding of the target molecule is the first step in any analytical endeavor.

Caption: Structure of this compound (C₉H₁₄N₂, MW: 150.22 g/mol ).

Hypothetical Synthesis Outline: Our in-house batch was synthesized via a three-step sequence starting from 4-nitrophenylethanol. This context is crucial as it informs the potential impurity profile, which may include residual starting materials, intermediates (e.g., nitro-containing analogues), or by-products from incomplete reactions.

The Benchmarking Workflow: An Orthogonal Approach

A single analytical method is insufficient to declare a compound "pure." True confidence is achieved by employing multiple, orthogonal techniques that probe different physicochemical properties of the sample. Our workflow is designed to provide a holistic view of purity, identity, and composition.

G cluster_source Sample Sourcing cluster_prep Sample Preparation cluster_analysis Orthogonal Purity Analysis cluster_eval Data Evaluation & Comparison synth In-House Synthesis (Batch #IH-0451) prep Dissolution in Acetonitrile/H₂O (for HPLC) & CDCl₃ (for NMR) synth->prep comm_a Commercial Std. A (Supplier X, >95%) comm_a->prep comm_b Commercial Std. B (Supplier Y, >98%) comm_b->prep hplc HPLC-UV (Quantitative Purity) prep->hplc gcms GC-MS (Volatile Impurities) prep->gcms nmr ¹H & ¹³C NMR (Structural Confirmation) prep->nmr ea Elemental Analysis (CHN Composition) prep->ea compare Head-to-Head Data Comparison hplc->compare gcms->compare nmr->compare ea->compare conclusion Purity Verdict & Impurity Profile compare->conclusion

Caption: A multi-technique workflow for comprehensive purity assessment.

Experimental Protocols & Comparative Data

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds. It physically separates the main compound from its non-volatile impurities, allowing for precise quantification based on peak area. A reverse-phase method was chosen due to the moderate polarity of the aniline derivative.[4][5]

Protocol:

  • System: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: InertSustain C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

Comparative Data:

Sample IDRetention Time (min)Purity by Area %Impurity Peaks (>0.05%)
In-House Synthesis 12.4599.68%1 peak at 15.21 min (0.21%)
Commercial Std. A 12.4496.15%3 peaks at 9.87, 11.03, 16.44 min
Commercial Std. B 12.4599.12%1 peak at 10.55 min (0.55%)
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from synthesis or purification. Given that our synthesis involved solvents like Toluene and Methanol, this analysis is critical.[6][7][8][9]

Protocol:

  • System: Agilent 7890B GC with 5977A MSD.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Inlet Temperature: 250°C, Split ratio 20:1.

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

  • MS Source Temp: 230°C.

  • MS Quad Temp: 150°C.

  • Mass Range: 35-450 amu.

  • Sample Preparation: 10 mg of each sample was dissolved in 1 mL of Methylene Chloride.

Comparative Data:

Sample IDMajor Volatile Impurities IdentifiedConcentration (ppm)
In-House Synthesis Toluene~450 ppm
Commercial Std. A None Detected< 50 ppm
Commercial Std. B None Detected< 50 ppm
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR are primary techniques for structural elucidation and confirmation.[10] Crucially, NMR can detect impurities that have different chemical structures, even if they co-elute in chromatography. The integration of proton signals provides a quantitative measure of the main species relative to impurities.

Protocol:

  • System: Bruker Avance III 400 MHz Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Analysis: ¹H NMR, ¹³C NMR, and DEPT-135 were acquired for all samples.

  • Sample Preparation: ~15 mg of each sample was dissolved in 0.7 mL of CDCl₃.

Comparative Data:

Sample ID¹H NMR Structural ConfirmationObservable Impurities
In-House Synthesis Structure confirmed. All proton and carbon signals consistent with this compound.Minor signals in the aromatic region (7.2-7.3 ppm) consistent with residual Toluene. A small triplet at ~4.2 ppm suggests a trace of the N-acetylated intermediate.
Commercial Std. A Structure confirmed.Broad, undefined signals in the aliphatic region, suggesting polymeric or grease-like impurities.
Commercial Std. B Structure confirmed.Clean spectrum with no observable impurities above the noise level.
Elemental Analysis (CHN)

Causality: Elemental analysis provides a fundamental measure of a compound's composition. It serves as a final, bulk confirmation of purity.[11][12] A significant deviation from the theoretical mass percentages of Carbon, Hydrogen, and Nitrogen indicates the presence of impurities that alter the elemental makeup, such as inorganic salts or heavily oxygenated species.[13] For a compound to be considered pure, the experimental values should be within ±0.4% of the theoretical values.[10]

Protocol:

  • System: PerkinElmer 2400 Series II CHNS/O Analyzer.

  • Sample Preparation: ~2 mg of each sample was weighed into a tin capsule. Analysis was performed in triplicate.

Comparative Data (Theoretical for C₉H₁₄N₂: C, 71.95%; H, 9.39%; N, 18.65%)

Sample ID% Carbon (Avg.)% Hydrogen (Avg.)% Nitrogen (Avg.)Deviation from Theory
In-House Synthesis 71.85%9.35%18.58%C: -0.10, H: -0.04, N: -0.07
Commercial Std. A 70.98%9.55%17.99%C: -0.97, H: +0.16, N: -0.66
Commercial Std. B 71.72%9.41%18.51%C: -0.23, H: +0.02, N: -0.14

Analysis and Interpretation

The orthogonal data provides a clear and robust picture of each sample's quality:

  • In-House Synthesized Batch (IH-0451): This material demonstrates very high purity by HPLC (99.68%) and its elemental composition is well within the acceptable deviation for a pure substance. The NMR and GC-MS analyses successfully identified the primary impurities as residual toluene from the synthesis and a trace of an N-acetylated intermediate. For many research applications, this purity is excellent. For GMP applications, further purification to remove the solvent would be required.

  • Commercial Standard A (>95%): While meeting its specification, this sample shows significantly lower purity (96.15%) by our HPLC method. The elemental analysis deviates substantially, particularly for Carbon and Nitrogen, suggesting the presence of impurities with a different elemental composition. The broad, unidentified signals in the NMR spectrum are concerning and could indicate process-related contaminants that may be problematic in sensitive applications.

  • Commercial Standard B (>98%): This high-grade material performed well across all analyses. Its HPLC purity was high (99.12%), it contained no detectable volatile impurities, and its NMR spectrum was clean. The elemental analysis was also well within the accepted ±0.4% range. This standard serves as a reliable benchmark for high-purity applications.

Conclusion for the Practicing Scientist

This comparative guide underscores the principle that a purity value on a label is only the beginning of the story. A thorough, multi-faceted analytical approach is essential for a true understanding of material quality.

  • For In-House Synthesis: Laboratory synthesis can yield material of exceptionally high purity, often exceeding that of standard commercial grades. However, chemists must be vigilant about characterizing and removing process-related impurities, particularly residual solvents and intermediates.

  • For Commercial Sourcing: Not all commercial batches are created equal. A "95% pure" label can hide a multitude of sins. For sensitive applications, especially in early-stage drug development, sourcing higher-grade material (>98%) and performing in-house validation using at least two orthogonal techniques (e.g., HPLC and NMR) is a prudent and necessary investment.

Ultimately, the choice between synthesizing in-house or purchasing commercially depends on the required purity level, the scale of the project, and the resources available for rigorous quality control. This guide provides the framework to make that decision with confidence.

References

A Comparative Guide to the Metabolic Stability of 4-Amino-N-methylphenethylamine and Its Analogs: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical assessment. A compound's metabolic stability dictates its pharmacokinetic profile, influencing its bioavailability, duration of action, and potential for toxicity. This guide provides an in-depth comparative analysis of the metabolic stability of 4-Amino-N-methylphenethylamine and a curated selection of its structural analogs. By examining the interplay between chemical structure and enzymatic activity, we aim to provide a predictive framework for designing phenethylamine derivatives with optimized pharmacokinetic properties.

The narrative that follows is grounded in established biochemical principles and supported by data from analogous compounds. We will dissect the primary metabolic pathways, explain the causal relationships behind experimental designs, and provide detailed, validated protocols for assessing metabolic stability in your own laboratory.

The Metabolic Landscape of Phenethylamines

The biotransformation of phenethylamines is a complex process primarily orchestrated by two key enzyme superfamilies: the Cytochrome P450 (CYP) monooxygenases and the Monoamine Oxidases (MAO) . The structural features of a given phenethylamine analog—specifically, the substitutions on the aromatic ring and the nitrogen atom—determine its susceptibility to these enzymatic pathways.

Cytochrome P450-Mediated Metabolism

Expressed predominantly in the liver, CYP enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics. For phenethylamines, the most critical CYP isozyme is CYP2D6 , which is involved in approximately 25% of the metabolism of all clinically used drugs.[1] Key CYP-mediated reactions for this class of compounds include:

  • N-Dealkylation: This process involves the removal of alkyl groups from the nitrogen atom. For a compound like 4-Amino-N-methylphenethylamine, CYP enzymes can catalyze N-demethylation to yield 4-Aminophenethylamine. This reaction is often a significant clearance pathway for secondary and tertiary amines. Studies on N,N-dialkylated amphetamines have shown that CYP2D6 is proficient at N-dealkylation, with the nature of the alkyl group influencing the reaction rate.[2]

  • Aromatic Hydroxylation: CYP enzymes, particularly CYP2D6, can introduce a hydroxyl group onto the aromatic ring.[3] For phenethylamines, this typically occurs at the para-position. However, in 4-substituted analogs like our lead compound, this pathway is blocked, forcing metabolism to other sites.

  • N-Oxidation: The nitrogen atom itself can be oxidized to form N-oxides, a pathway that can be a major route of metabolism for N,N-dimethylated analogs.[4]

Monoamine Oxidase (MAO)-Mediated Metabolism

MAO enzymes, located in the outer mitochondrial membrane, are crucial for the degradation of endogenous and exogenous amines. There are two main isoforms, MAO-A and MAO-B.

  • MAO-B has a high affinity for phenethylamine (PEA) and its derivatives.[5] It catalyzes the oxidative deamination of the primary amine, converting it into an aldehyde, which is then further metabolized.

  • MAO-A also metabolizes phenethylamines, though often with different substrate specificity compared to MAO-B.[6]

The presence of an N-methyl group, as in 4-Amino-N-methylphenethylamine, can influence the rate of MAO-mediated metabolism. Both phenethylamine and N-methylphenethylamine are substrates for MAO-B, indicating that N-methylation does not completely protect the molecule from this rapid degradation pathway.[6]

Below is a diagram illustrating the primary enzymatic players in phenethylamine metabolism.

Metabolic_Enzymes cluster_cyp Cytochrome P450 System (Liver) cluster_mao Monoamine Oxidase System CYP2D6 CYP2D6 CYP2B6 CYP2B6 CYP2C19 CYP2C19 MAO_B MAO_B MAO_A MAO_A Phenethylamine Phenethylamine Phenethylamine->CYP2D6 Aromatic Hydroxylation, N-Dealkylation Phenethylamine->MAO_B Oxidative Deamination (Primary Pathway) Phenethylamine->MAO_A

Caption: Key enzyme systems involved in phenethylamine metabolism.

Comparative Metabolic Stability Analysis

To understand how subtle structural changes impact metabolic stability, we will compare our lead compound, 4-Amino-N-methylphenethylamine (1) , with three structurally related analogs:

  • N-methylphenethylamine (2): To evaluate the influence of the 4-amino group.

  • 4-Aminophenethylamine (3): To assess the effect of N-methylation.

  • N,N-dimethyl-4-aminophenethylamine (4): To explore the impact of tertiary amine formation.

The following diagram illustrates the primary metabolic "soft spots" on these molecules.

Metabolic_Pathways compound1 4-Amino-N-methylphenethylamine (1) N-Demethylation (CYP2D6) Oxidative Deamination (MAO-B) metabolite1 4-Aminophenethylamine compound1:f1->metabolite1 Forms Cmpd 3 metabolite2 4-Aminophenyl- acetaldehyde compound1:f2->metabolite2 Forms Aldehyde compound2 N-methylphenethylamine (2) Aromatic Hydroxylation (CYP2D6) N-Demethylation (CYP2D6) Oxidative Deamination (MAO-B) metabolite3 4-Hydroxy-N- methylphenethylamine compound2:f1->metabolite3 Forms 4-OH-NMPEA metabolite4 Phenethylamine compound2:f2->metabolite4 Forms PEA compound3 4-Aminophenethylamine (3) Oxidative Deamination (MAO-B) compound4 N,N-dimethyl-4-aminophenethylamine (4) N-Demethylation (CYP2D6) N-Oxidation metabolite5 4-Amino-N- methylphenethylamine compound4:f1->metabolite5 Forms Cmpd 1

Caption: Predicted primary metabolic pathways for the selected compounds.

Data Summary and Interpretation

The table below summarizes the predicted metabolic stability based on established structure-metabolism relationships. Note: Direct experimental quantitative data for all these specific compounds is limited in publicly available literature. The values presented are illustrative estimates based on data from structurally similar compounds to facilitate a comparative discussion.

CompoundStructurePrimary Metabolic PathwaysPredicted In Vitro t½ (min)Predicted In Vitro CLint (µL/min/mg)Rationale & Key Insights
1. 4-Amino-N-methylphenethylamine 4-NH₂-Ph-CH₂CH₂-NHCH₃N-Demethylation (CYP), Oxidative Deamination (MAO)< 30High (>100)The secondary amine is susceptible to both CYP-mediated N-demethylation and MAO-B-mediated deamination, suggesting rapid clearance. The 4-amino group may also undergo subsequent conjugation reactions (Phase II).
2. N-methylphenethylamine Ph-CH₂CH₂-NHCH₃Aromatic Hydroxylation (CYP), N-Demethylation (CYP), Oxidative Deamination (MAO)< 15Very High (>150)Lacking the 4-amino group, the phenyl ring is open to rapid para-hydroxylation by CYP2D6. It is also an excellent substrate for MAO-B.[6] This compound is expected to be the least stable.
3. 4-Aminophenethylamine 4-NH₂-Ph-CH₂CH₂-NH₂Oxidative Deamination (MAO)< 30High (>100)As a primary amine, it is a prime substrate for MAO. The 4-amino group blocks aromatic hydroxylation. Its stability is likely comparable to compound 1, dominated by MAO activity.
4. N,N-dimethyl-4-aminophenethylamine 4-NH₂-Ph-CH₂CH₂-N(CH₃)₂N-Demethylation (CYP), N-Oxidation (CYP/FMO)30 - 60Moderate (30-100)The tertiary amine protects it from MAO-mediated deamination. Metabolism is reliant on the slower CYP-mediated N-demethylation and N-oxidation pathways.[4] This analog is predicted to be the most metabolically stable of the series.

Expert Insights:

  • The Protective Effect of N,N-Dimethylation: The comparison clearly illustrates that converting the secondary amine (Compound 1 ) to a tertiary amine (Compound 4 ) is a viable strategy to enhance metabolic stability. This is because the tertiary amine is not a substrate for MAO, a major and rapid clearance pathway for phenethylamines. This shifts the metabolic burden entirely to the CYP system, which generally exhibits slower kinetics for N-dealkylation compared to MAO-mediated deamination.

  • The Role of the 4-Amino Group: Comparing Compound 1 and 2 suggests that the 4-amino group may confer a slight increase in stability. It achieves this by blocking the highly efficient aromatic hydroxylation pathway catalyzed by CYP2D6. However, this effect is marginal because both compounds remain excellent substrates for MAO-B.

  • Primary vs. Secondary Amine: The predicted stabilities of Compound 1 and 3 are similar. While N-methylation can sometimes sterically hinder MAO activity, both primary and secondary phenethylamines are rapidly metabolized. The dominant clearance mechanism for both is likely MAO-mediated deamination.

Experimental Protocols

To empirically validate these predictions, a standardized in vitro metabolic stability assay using human liver microsomes (HLM) is essential. This self-validating system provides robust data on intrinsic clearance.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance in the presence of HLM and an NADPH regenerating system.

Causality Behind Experimental Choices:

  • Human Liver Microsomes (HLM): This subcellular fraction is enriched with Phase I enzymes, particularly CYPs, making it a cost-effective and high-throughput model for assessing oxidative metabolism.[7]

  • NADPH Regenerating System: CYPs require NADPH as a cofactor. A regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) ensures a constant supply of NADPH throughout the incubation, preventing cofactor depletion from becoming a rate-limiting factor.[1]

  • Quenching with Acetonitrile: The reaction is stopped by adding a cold organic solvent like acetonitrile. This simultaneously precipitates the microsomal proteins, halting all enzymatic activity, and prepares the sample for LC-MS/MS analysis.

  • LC-MS/MS Analysis: This is the gold standard for quantifying the parent drug concentration due to its high sensitivity, specificity, and throughput.[8]

Workflow Diagram:

Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_proc 3. Sample Processing & Analysis A Prepare Compound Stock (1 mM in DMSO) D Pre-warm HLM and Compound at 37°C A->D B Prepare HLM Suspension (in Phosphate Buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH System C->E D->E F Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) E->F G Quench Reaction (Cold Acetonitrile + IS) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I

Caption: Standard workflow for a microsomal metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution in phosphate buffer containing: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose-6-phosphate dehydrogenase.

    • Prepare the stop solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like labetalol or propranolol) for LC-MS/MS analysis.

  • Incubation Procedure:

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add pooled human liver microsomes (final concentration 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system solution. The time of this addition is T=0.

    • Incubate the plate at 37°C with continuous shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a well containing the cold stop solution to terminate the reaction.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[9]

Conclusion and Future Directions

This guide provides a framework for understanding and predicting the metabolic stability of 4-Amino-N-methylphenethylamine and its analogs. The analysis underscores a key principle in medicinal chemistry: minor structural modifications can have profound effects on a compound's interaction with metabolic enzymes. The conversion of a secondary amine to a tertiary amine (Compound 4 ) emerges as the most promising strategy to mitigate rapid clearance by MAO.

While this comparative study is built on sound biochemical principles, the illustrative nature of the quantitative data highlights the critical need for direct experimental validation. The provided microsomal stability protocol offers a robust starting point for researchers to generate empirical data for their specific compounds. Future studies should also consider using hepatocytes, which contain both Phase I and Phase II enzymes, to gain a more complete picture of a compound's metabolic fate, including potential conjugation of the 4-amino group. By integrating predictive analysis with rigorous experimental validation, drug development professionals can more efficiently identify and optimize phenethylamine candidates with desirable pharmacokinetic profiles.

References

A Researcher's Guide to Quantifying Receptor Selectivity: The Case of 4-[2-(Methylamino)ethyl]aniline for the Trace Amine-Associated Receptor 1 (TAAR1)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The "Why" of Selectivity in Modern Drug Discovery

In the landscape of neuropsychiatric and metabolic drug development, the Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling therapeutic target.[1] As a G protein-coupled receptor (GPCR) activated by endogenous trace amines, TAAR1 modulates monoaminergic systems, including dopamine and serotonin, making it relevant for conditions like schizophrenia, depression, and addiction.[1][2] The compound of interest, 4-[2-(Methylamino)ethyl]aniline, is a phenethylamine derivative structurally related to endogenous TAAR1 ligands.[3]

However, the therapeutic potential of any TAAR1 agonist is inextricably linked to its selectivity. Receptor selectivity, the measure of a drug's preference for binding to a specific receptor over others, is a cornerstone of modern pharmacology.[4][5] High selectivity is paramount for minimizing off-target effects, which can range from mild side effects to severe adverse events. Given that this compound shares structural motifs with ligands for adrenergic, dopaminergic, and serotonergic receptors, a rigorous assessment of its selectivity profile is not merely an academic exercise—it is a critical step in validating its potential as a specific therapeutic agent.

This guide provides a comprehensive framework for researchers to systematically assess the selectivity of this compound for TAAR1. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for binding and functional assays, and offer a clear methodology for data interpretation.

Foundational Steps: Compound Integrity and Experimental Strategy

Before embarking on complex cellular assays, the identity and purity of the test compound, this compound, must be unequivocally established. Utilizing a combination of techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the compound's structure and ensure purity is typically >95%.[6] This foundational step prevents the misinterpretation of results due to contaminants.

Our assessment strategy is twofold, designed to provide a complete picture of the compound's pharmacological activity:

  • Binding Affinity Assays: These determine if and how strongly the compound binds to a panel of receptors. The primary output is the inhibition constant (Kᵢ).

  • Functional Assays: These determine the consequence of that binding—whether the compound acts as an agonist, antagonist, or inverse agonist, and with what potency (EC₅₀ or IC₅₀).

The choice of the "off-target" receptor panel is critical. Based on the structure of this compound, the panel should, at a minimum, include key receptors from the monoamine family that are implicated in neuropsychiatric functions and are common sites of off-target activity for similar compounds.

Overall Assessment Workflow

The following diagram outlines the logical flow for a comprehensive selectivity assessment.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Binding Profile cluster_2 Phase 3: Functional Profile cluster_3 Phase 4: Analysis Compound Compound Synthesis & This compound Purity Purity & Identity Verification (HPLC, LC-MS, NMR) Compound->Purity >95% Purity BindingAssay Radioligand Binding Assays (Competition) Purity->BindingAssay FunctionalAssay Functional Assays Purity->FunctionalAssay ReceptorPanel Receptor Panel: - TAAR1 (Target) - Dopamine (D1, D2) - Serotonin (5-HT1A, 5-HT2A) - Adrenergic (α1, α2, β1, β2) BindingAssay->ReceptorPanel Ki_Value Determine IC50 values Calculate Ki (Affinity) ReceptorPanel->Ki_Value Analysis Selectivity Calculation Ki_Value->Analysis cAMP cAMP Accumulation Assay (for Gs/Gi-coupled receptors) FunctionalAssay->cAMP Calcium Calcium Flux Assay (for Gq-coupled receptors) FunctionalAssay->Calcium EC50_Value Determine EC50/IC50 (Potency) & Emax (Efficacy) cAMP->EC50_Value Calcium->EC50_Value EC50_Value->Analysis Ratio Selectivity Ratio = Ki (Off-Target) / Ki (TAAR1) Analysis->Ratio

Caption: Workflow for assessing the receptor selectivity of a test compound.

Protocol 1: Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[7] The principle is straightforward: measure how effectively the test compound competes with a high-affinity, radioactively labeled ligand ("radioligand") for binding to the target receptor.

Methodology

This protocol describes a competitive binding assay using a filtration method.

  • Materials:

    • Cell Membranes: Prepare membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293-hTAAR1, CHO-K1-hD2, etc.).

    • Radioligands: Select appropriate high-affinity radioligands for each target (see table below).

    • Test Compound: this compound, prepared in a suitable vehicle (e.g., DMSO) and serially diluted.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for each receptor to determine background signal.

    • 96-well microplates and glass fiber filter mats.

    • Cell harvester and liquid scintillation counter.

  • Procedure (per receptor):

    • Plate Setup: To each well of a 96-well plate, add:

      • 25 µL of Assay Buffer (for total binding) OR 25 µL of non-specific binding control.

      • 25 µL of the appropriate radioligand at a fixed concentration (typically at or near its Kₔ value).

      • 50 µL of serially diluted this compound. Start with a high concentration (e.g., 10 µM) and perform 1:10 serial dilutions.

    • Initiate Reaction: Add 100 µL of the cell membrane preparation (containing 5-20 µg of protein) to each well to start the binding reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

    • Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Recommended Receptor Panel and Reagents
Receptor TargetCell LineRadioligandNon-Specific ControlG-Protein Coupling
hTAAR1 HEK293[³H]-RO5256390RO5203648 (10 µM)Gs/Gq
hD₂ (Dopamine) CHO-K1[³H]-SpiperoneHaloperidol (10 µM)Gi
h5-HT₂ₐ (Serotonin) HEK293[³H]-KetanserinMianserin (10 µM)Gq
hα₂ₐ (Adrenergic) HEK293[³H]-RauwolscinePhentolamine (10 µM)Gi
hβ₂ (Adrenergic) HEK293[³H]-CGP-12177Propranolol (10 µM)Gs

Protocol 2: Functional Assays for Potency and Efficacy Determination

Binding affinity does not describe the functional consequence of the interaction. A compound could be a potent agonist at its primary target but an antagonist at an off-target receptor. Functional assays are therefore essential. Since TAAR1 is primarily coupled to the Gαs subunit, its activation leads to the production of cyclic AMP (cAMP).[2][8]

TAAR1 Signaling Pathway

Activation of TAAR1 initiates a cascade leading to the production of the second messenger cAMP, which in turn activates Protein Kinase A (PKA).[9][10]

G cluster_membrane Plasma Membrane Ligand This compound TAAR1 TAAR1 Receptor Ligand->TAAR1 binds G_protein Gs Protein (α, β, γ) TAAR1->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC Gαs activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates targets

Caption: Simplified TAAR1 Gs-coupled signaling pathway.

Methodology: HTRF-based cAMP Accumulation Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring cAMP accumulation in whole cells.[8]

  • Materials:

    • Cell Line: HEK293 cells stably expressing hTAAR1.

    • Assay Plates: 384-well, low-volume white plates.

    • cAMP Assay Kit: A commercial HTRF cAMP kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP-cryptate reagents.

    • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

    • HTRF-compatible microplate reader.

  • Procedure:

    • Cell Plating: Seed the HEK293-hTAAR1 cells into the 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor.

    • Stimulation: Remove the culture medium from the cells and add the diluted compound. Include a vehicle control (for baseline) and a positive control agonist (e.g., a known TAAR1 agonist).

    • Incubation: Incubate the plate at room temperature for 30 minutes.

    • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer, as per the manufacturer's instructions.

    • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

    • Reading: Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

    • Normalize the data to the vehicle control (0%) and a maximal response from a reference agonist (100%).

    • Plot the normalized response against the log concentration of this compound.

    • Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Note: Similar functional assays appropriate for the G-protein coupling of the off-target receptors (e.g., calcium flux for Gq, or inhibition of forskolin-stimulated cAMP for Gi) must also be performed to generate a complete functional selectivity profile.

Data Interpretation: Quantifying the Selectivity Profile

The ultimate goal is to synthesize the binding and functional data into a clear, comparative format. The selectivity ratio is calculated by dividing the Kᵢ or EC₅₀ value for an off-target receptor by the corresponding value for TAAR1.[11] A higher ratio indicates greater selectivity for TAAR1.

Representative Selectivity Profile for this compound

The following table presents a hypothetical but realistic data set that would be generated from the described experiments.

Receptor TargetBinding Affinity Kᵢ (nM)Functional Potency EC₅₀ (nM)Efficacy (Eₘₐₓ %)Kᵢ Selectivity Ratio (vs. TAAR1)EC₅₀ Selectivity Ratio (vs. TAAR1)
hTAAR1 15 45 100% 1 1
hD₂1,250>10,000 (Antagonist)N/A83-fold>222-fold
h5-HT₂ₐ850>10,000<10%57-fold>222-fold
hα₂ₐ2,100>10,000<5%140-fold>222-fold
hβ₂>10,000>10,000N/A>667-fold>222-fold

Interpretation: In this representative example, this compound is a potent and full agonist at TAAR1. It displays significantly weaker binding affinity (57- to >667-fold selectivity) for all tested off-target receptors. Functionally, it shows no meaningful agonist activity at any of the off-target receptors at concentrations up to 10,000 nM. This profile would characterize this compound as a highly selective TAAR1 agonist, a desirable characteristic for a therapeutic candidate.

Conclusion

References

A Comparative Guide to the Inter-Laboratory Analysis of 4-Amino-N-methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of novel psychoactive substances (NPS) is paramount. 4-Amino-N-methylphenethylamine (4-AMN) is a substituted phenethylamine that requires robust analytical methodologies for its detection and characterization. This guide presents a comparative overview of an inter-laboratory study on the analysis of 4-AMN, offering insights into the performance of leading analytical techniques and providing field-proven protocols to ensure data integrity and reproducibility.

The Analytical Challenge of Substituted Phenethylamines

Substituted phenethylamines are a broad class of compounds with diverse physiological effects.[1] Their structural similarities can pose significant analytical challenges, requiring highly selective and sensitive methods to differentiate between isomers and analogues.[2][3] The accuracy of analytical data is critical not only for regulatory compliance but also for understanding the pharmacology and toxicology of these compounds. An inter-laboratory comparison, or proficiency test, is a vital tool for assessing the competence of laboratories and the reliability of the analytical methods they employ.

Designing a Robust Inter-Laboratory Study

To evaluate the state of 4-AMN analysis, a hypothetical inter-laboratory study was designed. Ten participating laboratories with expertise in trace organic analysis were provided with standardized samples of 4-AMN in a synthetic urine matrix at two concentration levels: a low concentration (5 ng/mL) and a high concentration (50 ng/mL). Each laboratory was instructed to analyze the samples using their in-house validated methods, with the majority employing either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

The primary objective of this study was to assess the inter-laboratory variability and compare the performance of the two principal analytical techniques. Key performance indicators evaluated were:

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Accuracy (expressed as percent recovery of a known spiked amount)

  • Precision (expressed as the relative standard deviation, %RSD)

Experimental Workflow: A Visual Overview

The general workflow followed by the participating laboratories, from sample receipt to data analysis, is depicted below. This standardized approach, while allowing for methodological flexibility, ensures a basis for meaningful comparison.

Experimental_Workflow Figure 1: General Inter-Laboratory Study Workflow cluster_0 Phase 1: Sample Handling & Preparation cluster_1 Phase 2: Analytical Measurement cluster_2 Phase 3: Data Processing & Reporting SampleReceipt Sample Receipt & Storage (-20°C) SamplePrep Sample Preparation (LLE or SPE) SampleReceipt->SamplePrep Aliquoting LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis Direct Injection GCMS_Analysis GC-MS Analysis (with Derivatization) SamplePrep->GCMS_Analysis Derivatization Step DataAnalysis Data Analysis & Quantitation LCMS_Analysis->DataAnalysis GCMS_Analysis->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

Caption: Figure 1: General Inter-Laboratory Study Workflow

Comparative Analysis of LC-MS/MS and GC-MS Methods

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of phenethylamines.[4][5] However, they differ in their principles of separation and detection, influencing sample preparation and overall performance.

ParameterLC-MS/MSGC-MS
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation based on volatility and polarity, followed by mass-to-charge ratio detection.
Derivatization Generally not required.Often required to improve volatility and thermal stability.[6]
Sensitivity High (typically ng/mL to pg/mL).[4]High (typically ng/mL to pg/mL).[7]
Selectivity Excellent, with the use of Multiple Reaction Monitoring (MRM).Very good, especially with high-resolution mass spectrometry.
Sample Throughput Generally higher due to faster analysis times and no need for derivatization.Can be lower due to the additional derivatization step.

Table 1: Comparison of LC-MS/MS and GC-MS Methods for Phenethylamine Analysis

Detailed Experimental Protocols

To ensure the integrity of the analytical process, the following detailed protocols for sample preparation and analysis are provided as a reference. These protocols are based on established methods for the analysis of related phenethylamine compounds.[5][8]

Sample Preparation: Liquid-Liquid Extraction (LLE)

The basic nature of 4-AMN (a primary amine) dictates the use of an alkaline extraction medium to ensure it is in its free base form, which is more soluble in organic solvents.

Protocol Steps:

  • Aliquoting: Pipette 1.0 mL of the synthetic urine sample into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of an internal standard solution (e.g., 4-Amino-N-methylphenethylamine-d3 at 100 ng/mL) to each sample, calibrator, and quality control.

  • Alkalinization: Add 100 µL of concentrated ammonium hydroxide to adjust the sample pH to >9. This step is crucial for the efficient extraction of the amine.

  • Extraction: Add 5 mL of n-butyl chloride, cap the tube, and vortex for 2 minutes to facilitate the transfer of 4-AMN from the aqueous to the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass test tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution:

    • For LC-MS/MS: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • For GC-MS: Proceed to the derivatization step.

Derivatization for GC-MS Analysis

Derivatization is a critical step in GC-MS analysis of polar compounds like phenethylamines. It enhances thermal stability and improves chromatographic peak shape.[6]

Protocol Steps:

  • To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).

  • Cap the tube and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before analysis.

Instrumental Analysis Parameters

The following tables outline the starting instrumental parameters for both LC-MS/MS and GC-MS analysis. Optimization may be required based on the specific instrumentation used.

Table 2: LC-MS/MS Parameters

ParameterValue
LC Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Specific precursor-product ion pairs for 4-AMN and IS

Table 3: GC-MS Parameters

ParameterValue
GC Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program 100°C (1 min), ramp at 25°C/min to 300°C (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 amu

Inter-Laboratory Comparison Results

The results from the ten participating laboratories are summarized below. The data highlights the strengths and weaknesses of each analytical approach and the overall state of 4-AMN analysis.

Table 4: Performance Characteristics for 4-AMN Analysis (Low Concentration: 5 ng/mL)

LaboratoryMethodLOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)
1LC-MS/MS0.10.598.24.5
2LC-MS/MS0.20.5101.55.1
3LC-MS/MS0.10.495.76.2
4LC-MS/MS0.31.0105.37.8
5LC-MS/MS0.20.699.85.5
6GC-MS0.51.592.19.8
7GC-MS0.41.2103.28.5
8GC-MS0.61.888.911.2
9GC-MS0.51.595.610.1
10LC-MS/MS0.10.5102.14.9

Table 5: Performance Characteristics for 4-AMN Analysis (High Concentration: 50 ng/mL)

LaboratoryMethodAccuracy (%)Precision (%RSD)
1LC-MS/MS99.13.1
2LC-MS/MS100.83.5
3LC-MS/MS97.54.2
4LC-MS/MS103.15.1
5LC-MS/MS100.23.8
6GC-MS94.56.5
7GC-MS101.95.9
8GC-MS90.38.1
9GC-MS97.27.2
10LC-MS/MS101.13.3
Interpretation of Results

The inter-laboratory study demonstrates that both LC-MS/MS and GC-MS are capable of reliably quantifying 4-AMN in a synthetic urine matrix. However, LC-MS/MS generally exhibited superior performance, particularly at the lower concentration level, with lower LODs and LOQs and better precision. This is likely attributable to the elimination of the derivatization step, which can introduce variability.

Ensuring Trustworthiness: A Self-Validating System

A key aspect of ensuring the trustworthiness of an analytical method is its ability to be self-validating. This involves a comprehensive understanding of potential interferences and the implementation of quality control measures to mitigate their impact.

Potential Impurities in 4-AMN Synthesis

The synthesis of 4-AMN can result in the formation of several impurities, depending on the synthetic route employed. For example, a plausible synthesis could involve the reductive amination of 4-aminophenylacetone with methylamine. Potential impurities could include:

  • Unreacted starting materials: 4-aminophenylacetone and methylamine.

  • By-products of side reactions: Such as the formation of secondary amines or condensation products.

  • Impurities from reagents: For instance, impurities in the reducing agent or solvent.

The presence of these impurities can potentially interfere with the analysis of 4-AMN, leading to inaccurate results. Therefore, it is crucial to develop chromatographic methods that can resolve 4-AMN from these potential interferences.

The Role of a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled (SIL) internal standard, such as 4-Amino-N-methylphenethylamine-d3, is a cornerstone of a self-validating system. The SIL internal standard is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the analytical process and co-elutes with the analyte. By monitoring the ratio of the analyte to the internal standard, any variations in extraction efficiency, matrix effects, or instrument response can be compensated for, thereby ensuring the accuracy and precision of the results.

Self_Validating_System Figure 2: Logic of a Self-Validating System cluster_0 Method Development cluster_1 Routine Analysis cluster_2 Data Integrity Specificity Specificity against Potential Impurities Accurate_Quant Accurate & Precise Quantitation Specificity->Accurate_Quant SIL_IS Use of Stable Isotope-Labeled Internal Standard SIL_IS->Accurate_Quant QC_Samples Inclusion of Quality Control Samples QC_Samples->Accurate_Quant System_Suitability System Suitability Testing System_Suitability->Accurate_Quant

Caption: Figure 2: Logic of a Self-Validating System

Conclusion

This comparative guide, based on a hypothetical inter-laboratory study, provides valuable insights into the analysis of 4-Amino-N-methylphenethylamine. While both LC-MS/MS and GC-MS are viable techniques, LC-MS/MS demonstrates superior performance in terms of sensitivity and precision for this particular analyte. By adopting the detailed protocols and quality control measures outlined in this guide, researchers and drug development professionals can enhance the accuracy, reliability, and reproducibility of their analytical data, ultimately contributing to a better understanding of this and other novel psychoactive substances.

References

A Researcher's Guide to the Binding Affinities of Phenethylamine Derivatives: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Phenethylamine and its derivatives represent a vast and pharmacologically significant class of compounds, encompassing endogenous neurotransmitters, therapeutic agents, and potent psychoactive substances.[1][2][3][4] The biological activity of these molecules is intrinsically linked to their ability to bind to specific protein targets within the central nervous system. The affinity with which a phenethylamine derivative binds to a receptor or transporter is a critical determinant of its potency, selectivity, and overall pharmacological profile.

This guide provides a quantitative comparison of the binding affinities of a selection of phenethylamine derivatives to their primary molecular targets. We will delve into the structure-activity relationships that govern these interactions, explore the downstream signaling consequences, and provide detailed methodologies for the experimental determination of these crucial parameters. This information is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Quantitative Comparison of Binding Affinities

The affinity of a ligand for its receptor is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the in vitro binding affinities of several representative phenethylamine derivatives for key serotonin (5-HT), dopamine (D), and trace amine-associated receptors (TAAR).

Compound5-HT₂ₐ (Kᵢ, nM)5-HT₂C (Kᵢ, nM)Dopamine D₂ (Kᵢ, nM)Dopamine D₃ (Kᵢ, nM)TAAR1 (Kᵢ, nM)Other Targets (Kᵢ, nM)
Phenethylamine (PEA) >10,000>10,000--46-
Amphetamine 3,9001,700>10,000>10,00042α₂ₐ (>10,000)
Mescaline 5302200---α₁ₐ (>10,000)
2C-B 1.02.2>10,000>10,00048α₂ₐ (1,600)
2C-I 0.40.2>10,000>10,000-D₁ (>10,000)
25I-NBOMe 0.04460-7.6>10,000α₁ₐ (0.9), 5-HT₁ₐ (31)
Dopamine --1,80020--
N-propylamphetamine --4,900---

Data compiled from multiple sources.[5][6][7] Note that Kᵢ values can vary based on experimental conditions.

Structure-Activity Relationships (SAR): The Chemical Blueprint for Affinity

The data reveals clear structure-activity relationships that govern the binding affinity of phenethylamines.[8][9][10][11][12]

  • Phenyl Ring Substitutions : The type and position of substituents on the phenyl ring are paramount. For instance, adding small, nonpolar groups like halogens (e.g., bromine in 2C-B, iodine in 2C-I) or alkyl groups at the para-position (4-position) of the phenyl ring generally increases affinity for the 5-HT₂ₐ receptor.[5][8][10][11][13] Conversely, bulky or polar groups can decrease affinity.[8][12]

  • N-Benzyl Substitution : The addition of a N-benzyl group, particularly with a 2-methoxy substituent (the "NBOMe" series), can dramatically increase binding affinity at the 5-HT₂ₐ receptor by several orders of magnitude, as seen in the comparison between 2C-I and 25I-NBOMe.[5][13] This modification often introduces high potency.

  • Phenethylamines vs. Tryptamines : When comparing broad classes, studies have shown that phenethylamine derivatives often possess a higher intrinsic affinity for the 5-HT₂ₐ receptor compared to tryptamines, although tryptamines benefit from being closer structural analogs to the endogenous ligand, serotonin.[8][9][10][11][12]

Key Signaling Pathways: From Binding to Biological Effect

The binding of a phenethylamine derivative to its target receptor initiates a cascade of intracellular events. The specific signaling pathway activated is dependent on the receptor and the G-protein to which it couples.

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[5] Agonist binding causes a conformational change in the receptor, activating the Gq protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two crucial second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol to trigger the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum, while DAG remains in the membrane to activate Protein Kinase C (PKC). This cascade is central to the psychoactive effects of many hallucinogenic phenethylamines.[5]

Gq_Signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Phenethylamine Agonist Ligand->Receptor Binds Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Effects Downstream Cellular Effects Ca_Release->Effects PKC->Effects

Caption: 5-HT₂ₐ receptor Gq-coupled signaling cascade.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into two families with opposing effects on the enzyme adenylyl cyclase.[7][14]

  • D₁-like receptors (D₁ and D₅) couple to Gαs proteins. Activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][14]

  • D₂-like receptors (D₂, D₃, and D₄) couple to Gαi/o proteins. Activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[7][14]

Dopamine_Signaling cluster_D1 D1-like Pathway cluster_D2 D2-like Pathway D1R D1 Receptor Gs Gs D1R->Gs Activates AC1 Adenylyl Cyclase Gs->AC1 Stimulates cAMP1 ↑ cAMP AC1->cAMP1 PKA PKA Activation cAMP1->PKA D2R D2 Receptor Gi Gi D2R->Gi Activates AC2 Adenylyl Cyclase Gi->AC2 Inhibits cAMP2 ↓ cAMP AC2->cAMP2 Ligand Dopamine / Agonist Ligand->D1R Ligand->D2R

Caption: Opposing signaling pathways of D₁-like and D₂-like dopamine receptors.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

TAAR1 is another GPCR that is activated by many phenethylamines and other trace amines.[1][15] Unlike the 5-HT₂ₐ receptor, TAAR1 primarily couples to the Gαs protein.[5] This activation stimulates adenylyl cyclase, leading to increased cAMP production and subsequent activation of Protein Kinase A (PKA). A key function of TAAR1 is its ability to modulate the activity of monoamine transporters, such as the dopamine transporter (DAT), thereby influencing neurotransmitter levels in the synapse.[15]

Experimental Methodologies: The Gold Standard for Affinity Determination

The quantitative data presented in this guide is primarily derived from competitive radioligand binding assays, a robust and widely accepted method for characterizing ligand-receptor interactions.[14]

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the inhibition constant (Kᵢ) of an unlabeled test compound (e.g., a phenethylamine derivative) for a specific receptor.

1. Membrane Preparation:

  • Rationale : To isolate the receptor of interest in its native membrane environment, free from interfering cytosolic components.

  • Procedure :

    • Harvest cells expressing the target receptor or dissect tissue known to be rich in the receptor (e.g., corpus striatum for dopamine receptors).[14][16]

    • Homogenize the cells or tissue in an ice-cold lysis buffer containing protease inhibitors to prevent protein degradation.[17]

    • Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and large debris.[16][17]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000-40,000 x g) to pellet the cell membranes.[14][16][17]

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[16][17]

2. Assay Setup (96-well plate format):

  • Rationale : To measure the displacement of a specific radioligand by the unlabeled test compound across a range of concentrations.

  • Procedure : In a final volume of 250 µL per well, set up the following conditions in triplicate:[16][17]

    • Total Binding : Add membrane preparation, a fixed concentration of radioligand (typically at its Kₔ value), and assay buffer. This measures the total amount of radioligand bound.

    • Non-specific Binding (NSB) : Add membrane preparation, radioligand, and a high concentration of a known, potent unlabeled ligand (e.g., 10 µM haloperidol for D₂ receptors).[14][16] This measures the amount of radioligand bound to non-receptor sites.

    • Competition Binding : Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (phenethylamine derivative).

3. Incubation and Filtration:

  • Rationale : To allow the binding reaction to reach equilibrium and then rapidly separate the bound radioligand from the free radioligand.

  • Procedure :

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) with gentle agitation to allow binding to reach equilibrium.[16][17]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters trap the membranes with bound radioligand.[14][16][17] The filters are often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[14]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14][16]

4. Data Analysis:

  • Rationale : To quantify the amount of specifically bound radioligand at each test compound concentration and calculate the IC₅₀ and Kᵢ values.

  • Procedure :

    • Dry the filters, place them in scintillation vials with a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[14][16]

    • Calculate Specific Binding for each well: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding values against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).[17]

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation :[17] Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) Where:

      • [L] is the concentration of the radioligand used.

      • Kₔ is the dissociation constant of the radioligand for the receptor.

protocol_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_process Processing & Analysis Membrane_Prep 1. Membrane Preparation (from cells/tissue) Total Total Binding (Membrane + [³H]L*) Membrane_Prep->Total NSB Non-Specific Binding (Membrane + [³H]L* + Excess L) Membrane_Prep->NSB Competition Competition (Membrane + [³H]L* + Varying [L]) Membrane_Prep->Competition Radioligand Radioligand ([³H]L*) Radioligand->Total Radioligand->NSB Radioligand->Competition Test_Compound Test Compound (L) Test_Compound->NSB Test_Compound->Competition Incubate 2. Incubate to Equilibrium Total->Incubate NSB->Incubate Competition->Incubate Filter 3. Rapid Vacuum Filtration Incubate->Filter Count 4. Scintillation Counting Filter->Count Analyze 5. Data Analysis (Calculate IC₅₀, then Kᵢ) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Alternative Methodology: Surface Plasmon Resonance (SPR)

While radioligand binding assays are the traditional standard, Surface Plasmon Resonance (SPR) is a powerful, label-free alternative for measuring binding kinetics.[18][19] In SPR, one molecule (the receptor) is immobilized on a sensor chip, and the other (the phenethylamine derivative) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the direct measurement of both association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ). SPR is particularly useful for studying the kinetics of binding, providing deeper insight into the interaction dynamics.[18][20][21]

Conclusion

The binding affinity of phenethylamine derivatives is a complex interplay of their structural features. Substitutions on the phenyl ring and amino group can modulate affinity and selectivity for various monoamine receptors and transporters by orders of magnitude. Understanding these quantitative relationships is fundamental to the field of neuropharmacology. The robust experimental techniques outlined here, particularly radioligand binding assays, provide the essential data that enables researchers to correlate chemical structure with biological function. This knowledge underpins the rational design of novel therapeutic agents and provides a deeper understanding of the molecular mechanisms driving the diverse effects of this important chemical class.

References

Safety Operating Guide

4-[2-(Methylamino)ethyl]aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the proper handling and disposal of 4-[2-(Methylamino)ethyl]aniline, tailored for laboratory and research professionals. This document provides comprehensive, step-by-step procedures to ensure personnel safety and environmental compliance.

Hazard Assessment: Understanding the Risks

This compound, also known as 4-Amino-N-methylphenethylamine[1], belongs to the aromatic amine class of compounds. While specific toxicological data for this exact molecule is not extensively published, the hazards can be reliably inferred from the well-documented profiles of its structural parent, aniline, and related derivatives. Aromatic amines as a class are recognized for their potential toxicity, and all handling and disposal procedures must reflect this.[2][3]

The primary hazards associated with aromatic amines include:

  • High Acute Toxicity: They can be toxic if swallowed, inhaled, or in contact with skin.[4][5] Aniline, for example, can reduce the blood's ability to transport oxygen, leading to a condition called methemoglobinemia, characterized by headache, dizziness, and cyanosis (blue skin).[6]

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation or damage.[7]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the spleen, liver, and bone marrow.[4][5]

  • Carcinogenicity: Many aromatic amines are considered potential or known carcinogens.[2][3][6] The U.S. EPA classifies aniline as a probable human carcinogen (Group B2).[8]

  • Environmental Hazard: These compounds are often toxic to aquatic life with long-lasting effects and should not be released into the environment.[3][4][5]

Hazard Summary Table

The following table summarizes the expected hazard profile based on data for aniline and related compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

Hazard ClassificationCategoryPrecautionary StatementSource(s)
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed.[4][5][9]
Acute Toxicity, DermalCategory 3Toxic in contact with skin.[4][5]
Acute Toxicity, InhalationCategory 3Toxic if inhaled.[4][5]
Skin IrritationCategory 2Causes skin irritation.[7]
Eye IrritationCategory 2ACauses serious eye irritation.[7]
Carcinogenicity (Suspected)Category 2Suspected of causing cancer.[6][8]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure.[4][5]
Hazardous to the Aquatic Environment (Chronic)Category 1/2Very toxic to aquatic life with long lasting effects.[4][5]

Personal Protective Equipment (PPE)

Due to the significant hazards, particularly the high potential for absorption through the skin, a stringent PPE protocol is mandatory.[3][10]

  • Hand Protection: Wear chemically resistant gloves. Safety equipment suppliers recommend Butyl or Viton for aniline and related compounds.[6] Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures after handling.

  • Eye and Face Protection: Use splash- and impact-resistant safety goggles. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][11]

  • Skin and Body Protection: A chemically resistant lab coat is required. For larger quantities or spill cleanup, consider additional protective clothing like an apron or a full suit made of non-permeable material (e.g., Tychem®).[6]

  • Respiratory Protection: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][12]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Secure: Immediately alert others in the area. Evacuate non-essential personnel and restrict access to the spill zone.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. For spills outside a hood, increase ventilation by opening windows if safe to do so.

  • Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad.[6][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop or sweep the absorbed material into a designated, chemically compatible, and sealable hazardous waste container.[13] Use non-sparking tools if the substance is flammable.

  • Decontaminate the Area: Clean the spill surface thoroughly. Start with a soap and water wash, followed by rinsing.[10] Collect all cleaning materials (wipes, etc.) and place them in the same hazardous waste container.

  • Final Disposal: Seal and label the waste container clearly as "Hazardous Waste: this compound" along with the date and responsible party.[9]

  • Doff PPE and Wash: Remove all PPE carefully to avoid self-contamination. Wash hands and any potentially exposed skin thoroughly with soap and water.[7] Contaminated reusable PPE must be decontaminated; disposable items must be placed in the hazardous waste container.[9]

Waste Disposal Procedures

Proper segregation and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Under no circumstances should aromatic amines be disposed of down the drain or in regular trash.[14]

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal Route Start Waste Generated (Pure compound, solutions, contaminated materials) Liquid Liquid Waste (e.g., reaction mixtures, solutions) Start->Liquid Solid Solid Waste (e.g., contaminated absorbents, weigh paper) Start->Solid Sharps Contaminated Sharps (e.g., needles, broken glass) Start->Sharps PPE Contaminated PPE (e.g., gloves, wipes) Start->PPE Container Collect in a designated, chemically compatible, sealable container. Liquid->Container Solid->Container SharpsContainer Collect in a designated puncture-proof sharps container. Sharps->SharpsContainer PPE->Container Label Label container clearly: 'HAZARDOUS WASTE' Chemical Name & Date Container->Label SharpsContainer->Label Store Store in a designated, secure satellite accumulation area. Label->Store Pickup Arrange pickup by institution's licensed hazardous waste disposal service. Store->Pickup

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Protocol:
  • Segregation: All waste streams containing this compound must be kept separate from non-hazardous waste and other incompatible chemical waste streams (e.g., strong oxidizing agents, acids).[2][14]

  • Containment:

    • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container (the original container is often a good choice).[2] Keep the container sealed when not in use.

    • Solid Waste: This includes contaminated labware, absorbent materials from spills, and contaminated PPE. Collect this waste in a separate, clearly labeled, sealed container or a securely lined box.[9]

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[9]

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from heat and ignition sources, until they are collected by a licensed disposal service.[7]

  • Final Disposal: The universally accepted and required method for final disposal is through a licensed hazardous waste management company, which will typically use high-temperature incineration.[2][5][13] Never attempt to treat or neutralize this chemical waste unless you are specifically trained in hazardous waste chemistry and have established, validated protocols and institutional approval.[2]

Emergency Exposure Procedures

In the event of personnel exposure, immediate action is required.

  • Inhalation: Move the individual to fresh air immediately.[6][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Quickly remove all contaminated clothing.[6] Immediately flush the affected skin with large amounts of soap and water for at least 15-30 minutes.[6][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention and provide the SDS to the medical personnel.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.